3-Amino-4-hydroxybenzoic acid
説明
Structure
3D Structure
特性
IUPAC Name |
3-amino-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBKRZAPGUCWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29692-06-6 | |
| Record name | Benzoic acid, 3-amino-4-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60166212 | |
| Record name | 3-Amino-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-72-8 | |
| Record name | 3-Amino-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1571-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-4-HYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N155ER48ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Amino-4-hydroxybenzoic acid CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA), a significant molecule with diverse applications in chemical synthesis and biotechnology. This document details its chemical and physical properties, experimental protocols for its synthesis, key applications, and safety and handling information.
Chemical Identification and Properties
This compound is a monohydroxybenzoic acid, specifically 4-hydroxybenzoic acid with an amino substituent at the 3-position.[1][2] It is also recognized as an endogenous metabolite, having been identified in organisms like Streptomyces griseus.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1571-72-8[2][3][4] |
| Molecular Formula | C₇H₇NO₃[2][3] |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Hydroxy-3-aminobenzoic acid, 3,4-AHBA[2][5] |
| EC Number | 216-390-2[4][5] |
| PubChem CID | 65083[2] |
| Beilstein/REAXYS | 972238[4][5] |
| SMILES | C1=CC(=C(C=C1C(=O)O)N)O[2][3] |
| InChIKey | MRBKRZAPGUCWOS-UHFFFAOYSA-N[4][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 153.14 g/mol | [3][4] |
| Appearance | Gray to tan crystalline powder | [5][7] |
| Melting Point | 201-208 °C (decomposes) | [3][4][5] |
| Boiling Point | 347-388.8 °C (estimated) | [3][5] |
| Solubility | Very soluble in water. Soluble in other solvents. | [1][5][7] |
| pKa | 4.73 | [5] |
| UV Absorption (λmax) | 308 nm (in H₂O at pH 11) | [1] |
Synthesis and Experimental Protocols
This compound can be synthesized through various chemical and biological routes. A common laboratory-scale chemical synthesis involves the reduction of 4-hydroxy-3-nitrobenzoic acid.
Chemical Synthesis via Reduction of 4-Hydroxy-3-nitrobenzoic Acid
This protocol details the reduction of a nitro group to an amine using tin(II) chloride in an acidic medium.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, sequentially add tin(II) chloride (SnCl₂; 1.09 mmol), 12 N hydrochloric acid (HCl; 1.5 mL), and 4-hydroxy-3-nitrobenzoic acid (0.55 mmol) at 0 °C.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour.
-
pH Adjustment & Precipitation: After the reaction is complete, add water to the mixture. Adjust the pH to 1 using a 2 N sodium hydroxide (B78521) (NaOH) solution. This will cause a precipitate to form.
-
Filtration and Washing: Collect the precipitate by filtration and wash it with distilled water.
-
Workup: Concentrate the filtrate under vacuum. Add methanol (B129727) to the resulting residue, which may form another precipitate. Filter this solid, and re-concentrate the filtrate in vacuo.
-
Purification: Purify the final residue using silica (B1680970) gel column chromatography. Elute with a solvent system of dichloromethane (B109758) and methanol (5:1, v/v) to yield this compound as a brown solid.[8]
A diagram of this experimental workflow is provided below.
Other reported synthesis methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[9][10]
Biological Synthesis Pathway
Recent research in metabolic engineering has enabled the microbial production of 3,4-AHBA from glucose. This biosynthetic pathway has been established in recombinant Corynebacterium glutamicum by introducing two key enzymes, GriH and GriI, from Streptomyces griseus.[4]
The pathway diverges from central carbon metabolism. Dihydroxyacetone phosphate (B84403) (DHAP) from glycolysis and L-aspartate-4-semialdehyde from the aspartate metabolic pathway serve as precursors.[4] These are converted into 3,4-AHBA in a two-step enzymatic reaction. This bio-based production is of significant interest for creating sustainable precursors for advanced materials.[4]
Applications in Research and Development
This compound is a versatile building block and compound with several key applications.
-
Polymer Chemistry : It is a crucial monomer for the synthesis of high-performance AB polybenzoxazole (PBO) ordered polymers.[11] These materials are known for their exceptional thermal stability and mechanical strength.[7]
-
Pharmaceutical Synthesis : The molecule serves as an important intermediate in the synthesis of various pharmaceutical compounds, including coumarin (B35378) derivatives, which have broad applications in biochemistry and pharmacology.[3]
-
MALDI Mass Spectrometry : It has been used as a specific matrix for the Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of carbohydrates.[1]
-
Biochemical Research : As a metabolite and chemical probe, it is used in studies to advance drug discovery and understand biological processes. One study noted its potential as an antimicrobial agent against HIV.
Safety and Handling
This compound is classified as hazardous. Appropriate safety precautions must be observed during its handling and storage.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2] |
| STOT, Single Exposure | H335 | May cause respiratory irritation[2] |
Handling and Storage Recommendations:
-
Handling : Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas.[5] Avoid all personal contact, including inhalation and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator.[4][5]
-
Storage : Store in a cool, dry, dark place in a tightly sealed container.[3][5][7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5] The material may be light and air-sensitive.
-
First Aid : In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[5] If inhaled, move to fresh air.[5] If ingested, get medical aid.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation Explain the mechani.. [askfilo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhanced production of γ-amino acid this compound by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 8. CN105237423A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. This compound | 1571-72-8 | FA33832 [biosynth.com]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0304941) [hmdb.ca]
- 11. This compound | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid: From Molecular Structure to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA), a molecule of growing interest in various scientific and industrial fields. This document details its fundamental chemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for professionals in research and drug development.
Molecular Structure and Physicochemical Properties
This compound is an aromatic organic compound with the chemical formula C₇H₇NO₃. It is a derivative of benzoic acid with both an amino (-NH₂) and a hydroxyl (-OH) group attached to the benzene (B151609) ring.
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][3][4][5] |
| IUPAC Name | This compound | [3] |
| CAS Number | 1571-72-8 | [4][5] |
| Melting Point | Approx. 208 °C (with decomposition) | [4][5][6] |
| SMILES | C1=CC(=C(C=C1C(=O)O)N)O | [3] |
| InChI Key | MRBKRZAPGUCWOS-UHFFFAOYSA-N | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound, including its chemical synthesis and use as a matrix in mass spectrometry.
Chemical Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 4-hydroxy-3-nitrobenzoic acid.
Protocol: Reduction of 4-hydroxy-3-nitrobenzoic acid
-
Reaction Setup: In a reaction vessel, suspend 4-hydroxy-3-nitrobenzoic acid in a suitable solvent, such as a mixture of water and ethanol (B145695).
-
Reduction: Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The reaction is typically carried out at an elevated temperature, such as reflux, for a sufficient time to ensure complete reduction of the nitro group.
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture and carefully neutralize it with a base, such as sodium hydroxide (B78521) or sodium carbonate, to precipitate the this compound.
-
Isolation and Purification: The crude product is collected by filtration, washed with cold water to remove residual salts, and can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield a pure product.
Alternative Protocol: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 4-hydroxy-3-nitrobenzoic acid in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).
-
Hydrogenation: The vessel is then placed under a hydrogen atmosphere and agitated at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the product.
Below is a DOT script for a Graphviz diagram illustrating the general synthesis workflow.
Use as a MALDI Matrix
This compound can be used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of carbohydrates.
Protocol: MALDI Sample Preparation with this compound Matrix
-
Matrix Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with a small amount of trifluoroacetic acid (TFA, 0.1%).
-
Analyte Solution Preparation: Dissolve the analyte (e.g., carbohydrate sample) in a compatible solvent at an appropriate concentration (typically in the picomole to femtomole per microliter range).
-
Sample Spotting (Dried-Droplet Method): a. Mix the matrix solution and the analyte solution in a specific ratio (e.g., 1:1 v/v). b. Spot a small volume (typically 0.5-1 µL) of the mixture onto the MALDI target plate. c. Allow the droplet to air-dry completely at room temperature, which results in the co-crystallization of the matrix and analyte.
-
Analysis: The target plate is then introduced into the MALDI mass spectrometer for analysis.
Biological Activity and Applications
This compound exhibits a range of biological activities and is utilized in various applications, from a building block for advanced materials to a molecule with potential therapeutic properties.
Enzyme Inhibition
Recent studies have shown that this compound acts as a substrate and an inhibitor of mushroom tyrosinase.[7] It has been demonstrated to be a more potent inhibitor of the monophenolase activity of tyrosinase compared to its isomer, 4-amino-3-hydroxybenzoic acid.[7] This suggests a specific interaction with the enzyme's active site and points towards a potential mechanism of action for its biological effects.
Antimicrobial and Antiviral Activity
There are reports suggesting that this compound possesses anti-HIV properties. While the precise mechanism has not been fully elucidated, it is proposed to have an enzyme inhibitory effect.
Biosynthesis and Metabolic Pathways
In the bacterium Streptomyces griseus, this compound is a known secondary metabolite. Its biosynthesis involves a unique pathway that utilizes precursors from primary metabolism. The key enzymes involved are GriH and GriI. This biosynthetic pathway has been successfully transferred to other microorganisms, such as Corynebacterium glutamicum, for the bio-based production of this compound.
The following DOT script visualizes the biosynthetic pathway of this compound in recombinant Corynebacterium glutamicum.
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis for various applications:
-
Polybenzoxazoles (PBOs): It is a key monomer in the production of high-performance polymers like polybenzoxazoles, which are known for their exceptional thermal stability and mechanical strength.
-
Coumarin (B35378) Derivatives: It is used in the synthesis of coumarin derivatives, which are a class of compounds with significant applications in biochemistry and pharmacology.[1]
-
Local Anesthetics: The methyl ester of this compound, known as orthocaine, has been used as a local anesthetic.[8]
Conclusion
This compound is a multifaceted molecule with a well-defined chemical structure and a growing list of applications. Its role as a bio-based monomer, a MALDI matrix, and a compound with intriguing biological activities, including enzyme inhibition, makes it a subject of considerable interest for further research and development. This guide provides a foundational understanding of its key technical aspects, serving as a valuable resource for scientists and professionals exploring its potential in their respective fields.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0304941) [hmdb.ca]
- 2. This compound | 1571-72-8 | FA33832 [biosynth.com]
- 3. This compound | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 97 1571-72-8 [sigmaaldrich.com]
- 6. This compound [chembk.com]
- 7. 4-Amino-3-hydroxybenzoic acid | CAS:2374-03-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Synthesis and characterization of methyl ester of this compound. [wisdomlib.org]
synthesis of 3-Amino-4-hydroxybenzoic acid from 4-hydroxy-3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-Amino-4-hydroxybenzoic acid from its precursor, 4-hydroxy-3-nitrobenzoic acid. This conversion is a critical step in the synthesis of various pharmaceutically active compounds and advanced polymers. This document provides a comprehensive overview of the common synthetic routes, detailed experimental protocols, and a comparative analysis of different methodologies.
Overview of the Synthesis
The primary transformation in the synthesis of this compound from 4-hydroxy-3-nitrobenzoic acid is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This reaction is a cornerstone of organic synthesis and can be achieved through various methods, most notably by using metal-acid combinations or catalytic hydrogenation. The choice of method often depends on factors such as scale, desired purity, and available resources.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the most common methods used for the synthesis of this compound.
| Method | Reducing Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Method A | Tin(II) chloride (SnCl₂) | - | Hydrochloric acid (HCl) | 0 to Reflux | 1 hour | 98 | >95 | [1] |
| Method B | Hydrogen gas (H₂) | 5% Palladium on carbon (Pd/C) | Water | 95 | 4 hours | 90 | >99 | [2] |
| Method C | Aluminum metal (Al) | - | Aqueous solution | 95 | 9.5 hours | 91 | Not specified | [3] |
| Method D | Hydrazine hydrate | Raney-Ni, iron powder, or iron salt-carbon | Methanol (B129727) or Ethanol | 40-110 | Not specified | High | Not specified | [4] |
Experimental Protocols
Method A: Reduction with Tin(II) Chloride
This method is a classic and effective way to reduce aromatic nitro compounds.
Materials:
-
4-hydroxy-3-nitrobenzoic acid
-
Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric acid (12 N)
-
Sodium hydroxide (B78521) (NaOH) solution (2 N)
-
Distilled water
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-3-nitrobenzoic acid (100 mg, 0.55 mmol).[1]
-
Cool the flask to 0 °C in an ice bath.
-
Sequentially add tin(II) chloride (207 mg, 1.09 mmol) and 12 N hydrochloric acid (1.5 mL).[1]
-
Heat the reaction mixture to reflux and maintain for 1 hour.[1]
-
After the reaction is complete, cool the mixture and add water.
-
Adjust the pH of the solution to 1 with a 2 N sodium hydroxide solution.[1]
-
Collect the resulting precipitate by filtration and wash it with distilled water.
-
Concentrate the filtrate under vacuum.
-
Add methanol to the residue to precipitate any remaining inorganic salts and filter again.
-
Concentrate the filtrate under vacuum.
-
Purify the final residue by silica gel column chromatography using a mixture of dichloromethane and methanol (5:1, v/v) as the eluent to obtain this compound.[1]
Method B: Catalytic Hydrogenation
This method is considered a "green" alternative as it avoids the use of stoichiometric amounts of metal reductants.[5]
Materials:
-
4-hydroxy-3-nitrobenzoic acid
-
5% Palladium on carbon (Pd/C) catalyst
-
Concentrated Hydrochloric acid
-
Distilled water
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Procedure:
-
To a 5-liter, 3-necked, round-bottom flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.[2]
-
Heat the reaction mixture to 95° C with vigorous stirring.[2]
-
Pass hydrogen gas into the reaction mixture.
-
Upon completion of the reaction, cool the mixture to room temperature under a nitrogen gas atmosphere.[2]
-
Recover the catalyst by filtration.
-
The product, this compound hydrochloride, will precipitate from the solution. Isolate the product by filtration.[2]
-
The isolated product can be further purified by recrystallization.
Physicochemical Properties
| Property | 4-hydroxy-3-nitrobenzoic acid | This compound |
| Molecular Formula | C₇H₅NO₅[6][7] | C₇H₇NO₃ |
| Molecular Weight | 183.12 g/mol [6][7][8] | 153.14 g/mol [9] |
| Appearance | Yellow to light brown powder[10] | White to off-white crystalline powder[9] |
| Melting Point | 183-186 °C[8][10] | Approximately 208 °C (with decomposition)[9] |
| Solubility | Soluble in various solvents[9] | Soluble in various solvents[9] |
| CAS Number | 616-82-0[6][7][8] | 1571-72-8 |
Reaction Pathway and Workflow
The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.
Caption: Chemical transformation from 4-hydroxy-3-nitrobenzoic acid.
Caption: General experimental workflow for the synthesis.
Applications in Drug Development
This compound is a valuable building block in the pharmaceutical industry. Its bifunctional nature, containing both an amine and a carboxylic acid group, allows for its incorporation into a wide range of complex molecules. It is a key intermediate in the synthesis of certain anti-inflammatory drugs, antimicrobial agents, and other therapeutic compounds. Furthermore, it is utilized in the production of high-performance polymers like polybenzoxazoles, which have applications in aerospace and electronics due to their exceptional thermal stability.[3] The purity of this compound is crucial, as impurities can hinder the formation of high molecular weight polymers.[3]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. data.epo.org [data.epo.org]
- 3. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 5. almacgroup.com [almacgroup.com]
- 6. 4-Hydroxy-3-nitrobenzoic acid | C7H5NO5 | CID 12033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 4-羟基-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Hydroxy-3-nitrobenzoic acid | 616-82-0 [chemicalbook.com]
The Solubility Profile of 3-Amino-4-hydroxybenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-Amino-4-hydroxybenzoic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide presents existing qualitative and specific quantitative data for the target compound. To offer a valuable comparative context for researchers, solubility data for the structurally related compounds, 4-hydroxybenzoic acid and 3-aminobenzoic acid, are also included. Furthermore, a detailed experimental protocol for determining thermodynamic solubility using the widely accepted shake-flask method is provided, empowering researchers to ascertain solubility in their specific solvent systems. This guide also features visualizations of the experimental workflow and the key factors influencing the solubility of this compound, aiming to support research and development activities involving this compound.
Introduction to this compound
Solubility Data of this compound
While comprehensive quantitative data is limited, some qualitative and specific quantitative solubility information for this compound has been reported.
Table 1: Reported Solubility of this compound
| Solvent System | Solubility | Remarks |
| Water | Very soluble[1] | Qualitative assessment. |
| General Organic Solvents | Soluble[2][3] | General qualitative assessment. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (653.00 mM)[4] | Requires sonication; hygroscopic nature of DMSO can impact solubility[4]. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (16.32 mM)[4] | Co-solvent system for in vivo studies; clear solution obtained[4]. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (16.32 mM)[4] | Co-solvent system for in vivo studies; clear solution obtained[4]. |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (16.32 mM)[4] | Co-solvent system for in vivo studies; clear solution obtained[4]. |
Comparative Solubility Data of Structurally Related Compounds
To provide a useful reference for estimating the potential solubility of this compound, this section summarizes the solubility data for two structurally similar compounds: 4-hydroxybenzoic acid and 3-aminobenzoic acid.
Disclaimer: The following data is for structurally related compounds and should be used as a reference to estimate the potential solubility of this compound. Experimental determination of the solubility of the target compound is highly recommended.
Table 2: Solubility of 4-Hydroxybenzoic Acid
| Solvent | Solubility | Temperature (°C) |
| Water | 5 g/L | 20 |
| Ethanol | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
| Ether | Soluble | Not Specified |
| Chloroform | Slightly soluble | Not Specified |
| Carbon Disulfide | Practically insoluble | Not Specified |
Table 3: Solubility of 3-Aminobenzoic Acid
| Solvent | Solubility | Temperature (°C) |
| Water | 5.9 g/L | 15 |
| Acetone | Soluble | Not Specified |
| Boiling Water | Soluble | 100 |
| Hot Alcohol | Soluble | Not Specified |
| Hot Chloroform | Soluble | Not Specified |
| Ether | Soluble | Not Specified |
| Benzene (B151609) | Insoluble | Not Specified |
| Gasoline | Insoluble | Not Specified |
Experimental Protocol for Solubility Determination
This section outlines a detailed protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.
Principle
The shake-flask method involves equilibrating an excess amount of a solid compound with a specific solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Analytical balance
Experimental Procedure
-
Preparation of Solvents: Prepare the desired organic solvents. If required for HPLC analysis, degas the solvents.
-
Sample Preparation: Add an excess amount of solid this compound to several glass vials. A visible excess of the solid should remain.
-
Equilibration: Add a known volume of the selected solvent to each vial. Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials at a constant speed for a predetermined duration (e.g., 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV method.
-
Calculation: Calculate the solubility of the compound based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
-
Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Experimental Workflow Diagram
Factors Influencing Solubility
The solubility of this compound is influenced by a combination of factors related to both the solute and the solvent, as well as the experimental conditions.
Molecular Structure
-
Polar Functional Groups: The amino (-NH2) and hydroxyl (-OH) groups can participate in hydrogen bonding with polar solvents, enhancing solubility.
-
Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in less polar organic solvents.
-
Carboxylic Acid Group: The -COOH group can act as both a hydrogen bond donor and acceptor, and its ionization state is pH-dependent.
Solvent Properties
-
Polarity: Polar solvents are generally better at solvating polar molecules. The principle of "like dissolves like" is a key determinant of solubility.
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will interact more strongly with this compound.
External Factors
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.
-
pH: In aqueous or protic organic solvents, the pH can affect the ionization state of the amino and carboxylic acid groups, which in turn significantly impacts solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
Logical Relationship of Factors Affecting Solubility
Conclusion
This technical guide has summarized the currently available solubility data for this compound and provided context through data on structurally similar compounds. While comprehensive quantitative data in a wide array of organic solvents is sparse, the provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine solubility in their specific systems of interest. The visualizations of the experimental workflow and the factors influencing solubility serve as practical tools to guide experimental design and interpretation. It is anticipated that this guide will be a valuable resource for scientists and professionals in drug development and other research fields who are working with this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Amino-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-amino-4-hydroxybenzoic acid, a key intermediate in the biosynthesis of various natural products and a valuable building block in medicinal chemistry. The following sections detail the spectral data, interpretation, and standardized experimental protocols for acquiring high-quality NMR spectra for this compound.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The chemical shifts (δ) are influenced by the electronic effects of these substituents on the benzene (B151609) ring. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups cause an upfield shift (to lower ppm values) of the aromatic protons, particularly those ortho and para to them. Conversely, the electron-withdrawing carboxylic acid (-COOH) group has a deshielding effect.
The aromatic region is expected to show an ABX spin system, though it may appear as a set of a doublet, a doublet of doublets, and a singlet depending on the solvent and the magnetic field strength. The protons of the -NH₂, -OH, and -COOH groups are exchangeable and may appear as broad singlets; their chemical shifts can vary significantly with concentration, temperature, and solvent.[1]
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | ~7.3 | d | ~2.0 |
| H-5 | ~6.8 | d | ~8.3 |
| H-6 | ~7.2 | dd | ~8.3, ~2.0 |
| -NH₂ | Broad singlet | s (broad) | N/A |
| -OH | Broad singlet | s (broad) | N/A |
| -COOH | Broad singlet | s (broad) | N/A |
Note: The exact chemical shifts can vary based on the solvent used. The data presented is a representative compilation from spectral databases.[2][3]
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The low natural abundance (1.1%) and weaker magnetic moment of the ¹³C nucleus mean that signal acquisition typically requires a larger sample quantity or more scans compared to ¹H NMR.[4] The chemical shifts are spread over a wider range (0-200 ppm), which often allows for the clear resolution of each unique carbon signal.[4][5]
The assignments are based on the substituent effects. The carbon bearing the hydroxyl group (C-4) is significantly deshielded and appears downfield. The carbon of the carboxylic acid group (C=O) will be the most downfield signal. Carbons ortho and para to the electron-donating -NH₂ and -OH groups will be shielded (shifted upfield).
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Position | Chemical Shift (δ) ppm |
| C-1 | ~122 |
| C-2 | ~118 |
| C-3 | ~138 |
| C-4 | ~150 |
| C-5 | ~115 |
| C-6 | ~124 |
| -COOH | ~170 |
Note: The exact chemical shifts can vary based on the solvent used. The data presented is a representative compilation from spectral databases.[6]
Logical Relationship Diagram: Structure and NMR Signals
The following diagram illustrates the correlation between the molecular structure of this compound and its characteristic NMR spectral regions.
Caption: Correlation of molecular structure to NMR spectral regions.
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and high-quality NMR data.
Sample Preparation
-
Quantity: For ¹H NMR, weigh 5-25 mg of this compound.[7] For ¹³C NMR, a higher concentration is preferable; use as much material as will readily dissolve in the chosen solvent volume, typically aiming for 0.2 to 0.3 millimoles.[7]
-
Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). The volume of solvent for standard 5 mm NMR tubes is typically 0.55 to 0.7 mL.[7] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[8]
-
Filtration: Dissolve the sample completely in the deuterated solvent. To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, dry NMR tube.[7]
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard to reference the chemical shifts to 0 ppm.[9] In modern spectrometers, the solvent signal can also be used as a secondary reference.[10]
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Number of Scans (ns): 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally appropriate for most organic molecules.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to provide a spectrum with singlets for each carbon.
-
Number of Scans (ns): Due to the lower sensitivity of ¹³C, more scans are required. This can range from several hundred to several thousand depending on the sample concentration.[4]
-
Relaxation Delay (d1): A delay of 2 seconds is a common starting point. For quantitative analysis, longer delays may be necessary.[5]
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Spectral Width (sw): A wide spectral width of 0 to 220 ppm is used to ensure all carbon signals are captured.[4]
After acquisition, the Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. The chemical shifts are then referenced to the internal standard or the residual solvent peak.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. This compound(1571-72-8) 1H NMR [m.chemicalbook.com]
- 3. This compound | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound(1571-72-8) 13C NMR [m.chemicalbook.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Spectroscopic Analysis of 3-Amino-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) data for 3-Amino-4-hydroxybenzoic acid (3,4-AHBA). It includes key spectral data, detailed experimental protocols for sample analysis, and a visual representation of the analytical workflow. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the characterization and analysis of this compound.
Spectroscopic Data
The following sections present the characteristic FTIR absorption bands and mass spectrometry fragmentation data for this compound.
FTIR Spectroscopy Data
The FTIR spectrum of this compound reveals the presence of its key functional groups. The data presented below is a compilation of expected absorption ranges for the functional moieties within the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Strong, Very Broad |
| 3500-3300 | O-H (Phenol) | Stretching | Strong, Broad |
| 3400-3200 | N-H (Amine) | Stretching | Medium |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium to Weak |
| ~1700-1680 | C=O (Carboxylic Acid) | Stretching | Strong |
| 1600-1585 | C=C (Aromatic Ring) | Stretching | Medium |
| 1500-1400 | C=C (Aromatic Ring) | Stretching | Medium |
| ~1300 | C-O (Carboxylic Acid/Phenol) | Stretching | Strong |
| ~1250 | C-N (Amine) | Stretching | Medium |
Mass Spectrometry Data
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. The compound has a molecular formula of C₇H₇NO₃ and a molecular weight of approximately 153.14 g/mol .[1]
| m/z Ratio | Ion | Description |
| 153 | [M]⁺ | Molecular Ion |
| 136 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 108 | [M-COOH]⁺ | Loss of the carboxyl group |
Note: The fragmentation pattern of aromatic carboxylic acids can be complex. The loss of a hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]) are common fragmentation pathways.[2]
Experimental Protocols
The following protocols outline standard procedures for the analysis of a solid sample like this compound using FTIR spectroscopy and mass spectrometry.
FTIR Spectroscopy Protocol (KBr Pellet Method)
This method is a common technique for obtaining high-quality infrared spectra of solid samples.
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
-
Pellet Formation:
-
Transfer the powdered mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[3]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric and instrumental variations.
-
Acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry Protocol (LC-MS with ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for the analysis of polar organic molecules like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water. The mobile phase for LC-MS analysis of this compound may contain acetonitrile, water, and an acid like formic acid for MS compatibility.[4]
-
-
Chromatographic Separation:
-
Inject the sample solution into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
Develop a gradient elution method to achieve separation of the analyte from any impurities.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer.
-
The ESI source generates gas-phase ions of the analyte.
-
The mass spectrometer is typically operated in both positive and negative ion modes to obtain comprehensive data.
-
Acquire full scan mass spectra to determine the molecular weight of the parent compound and tandem mass spectra (MS/MS) to elucidate its fragmentation pattern.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound using both FTIR and Mass Spectrometry.
Caption: Analytical workflow for this compound.
References
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound(1571-72-8) IR Spectrum [chemicalbook.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
The Biological Versatility of 3-Amino-4-hydroxybenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-hydroxybenzoic acid, a simple phenolic compound, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of various this compound derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The strategic modification of the core structure, often through the formation of esters, Schiff bases, and other analogues, has been shown to significantly enhance their therapeutic potential.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives typically involves multi-step chemical reactions. A common route to the parent compound involves the nitration of a p-substituted benzoic acid, followed by nucleophilic substitution and subsequent reduction of the nitro group. Further derivatization, such as the formation of Schiff bases, is a key strategy to expand the chemical space and biological activity of this scaffold.
Experimental Protocol: Synthesis of a this compound Schiff Base Derivative
This protocol outlines a general procedure for the synthesis of a Schiff base derivative from this compound and a substituted aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 3-Hydroxybenzaldehyde)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 0.01 mol of this compound in ethanol in a round-bottom flask.
-
Add 0.01 mol of the selected substituted aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 8 hours at 60°C with constant stirring[1].
-
Cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base product.
-
Filter the precipitate and wash it several times with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base product.
-
Characterize the final product using techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide array of biological activities. The following sections summarize the key findings and present quantitative data in tabular format for ease of comparison.
Antimicrobial Activity
Schiff base derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cellular processes[2].
| Derivative Type | Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Schiff Base | (E)-4-amino-3-((3,5-di-iodide-2-hydroxybenzylidene)amino) benzoic acid (SB-5) | Clostridioides difficile | 0.1 (µM) | [2] |
| Schiff Base | (E)-4-amino-3-((3,5-di-iodide-2-hydroxybenzylidene)amino) benzoic acid (SB-5) | Blautia coccoides | 0.01 (µM) | [2] |
| p-Hydroxybenzoic acid derivative | PG-A | Staphylococcus aureus | 50 | [3] |
| p-Hydroxybenzoic acid derivative | PG-A | Methicillin-resistant Staphylococcus haemolyticus (MRSH) | 50 | [3] |
| p-Hydroxybenzoic acid derivative | 5pHSA | Escherichia coli | 100 | [3] |
| Dihydroxybenzoic acid | 2,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2000 | [4] |
| Dihydroxybenzoic acid | 3,4-dihydroxybenzoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, S. enteritidis, C. albicans | 2000 | [4] |
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The cytotoxic effects are often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Derivative Type | Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazide-hydrazone | Compound 7a | MCF-7 (Breast) | 7.52 ± 0.32 | [5] |
| Hydrazide-hydrazone | Compound 7a | PC-3 (Prostate) | 10.19 ± 0.52 | [5] |
| Thiazole | Compound 7c | Not Specified | < 100 (µg/mL) | [6] |
| Thiazole | Compound 9c | Not Specified | < 100 (µg/mL) | [6] |
| Thiazole | Compound 11d | Not Specified | < 100 (µg/mL) | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of these derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is a common method used to quantify nitrite (B80452), a stable product of NO, in cell culture supernatants.
| Derivative Type | Compound/Derivative | Assay | IC₅₀ | Reference |
| Monoterpene | (S)-(+)-carvone | LPS-induced NO production in RAW 264.7 cells | Not explicitly stated, but identified as most potent | [7] |
| n-hexane extract | Conyza canadensis | NO inhibition | 17.69 µg/mL | [8] |
| Chloroform extract | Conyza canadensis | NO inhibition | 17.69 µg/mL | [8] |
Antioxidant Activity
Many phenolic compounds, including derivatives of this compound, exhibit antioxidant activity by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging capacity of compounds.
| Derivative Type | Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| Thiazolidinone | TZD 5 | DPPH scavenging | 27.50 | [9] |
| Thiazolidinone | TZD 3 | DPPH scavenging | 28.00 | [9] |
| Hydroxybenzoic acid | 3,5-dihydroxy benzoic acid | DPPH scavenging | Lower than other tested hydroxybenzoic acids | [10] |
| Hydroxybenzoic acid | Gentisic acid | DPPH scavenging | Lower than 3,4-dihydroxybenzoic acid | [10] |
Experimental Protocols for Biological Assays
Detailed and standardized protocols are crucial for the reliable evaluation of the biological activities of novel compounds.
MTT Assay for Anticancer Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells[6][11].
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours[1].
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the purple formazan crystals[6].
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
Principle: This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant using the Griess reagent[12]. A reduction in nitrite levels in stimulated macrophages indicates an anti-inflammatory effect.
Protocol:
-
Cell Culture and Seeding: Culture macrophage cells (e.g., RAW 264.7) and seed them in a 96-well plate at an appropriate density. Allow the cells to adhere overnight.
-
Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours[12].
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)[12].
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 550 nm using a microplate reader[8][13].
-
Quantification and Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anti-inflammatory Signaling: The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation[14]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2[2]. Some 4-hydroxybenzoic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the production of inflammatory mediators.
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound derivatives.
Experimental Workflow
The development and evaluation of novel this compound derivatives follow a structured workflow, from initial synthesis to comprehensive biological testing.
Caption: A generalized experimental workflow for the development of this compound derivatives.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The ease of their synthesis and the tunability of their structure make them attractive candidates for further investigation in drug discovery programs. Future research should focus on elucidating the structure-activity relationships (SAR) to design more potent and selective derivatives. Additionally, in vivo studies are necessary to validate the therapeutic potential of the most promising compounds and to assess their pharmacokinetic and toxicological profiles. The continued exploration of this chemical scaffold holds significant promise for the development of new treatments for a range of diseases.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound 97 1571-72-8 [sigmaaldrich.com]
- 7. dovepress.com [dovepress.com]
- 8. 3-Amino-4-hydroxybenzenearsonous acid; derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
3-Amino-4-hydroxybenzoic Acid: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a versatile aromatic compound that serves as a crucial building block in various fields of organic synthesis. Its unique trifunctional nature, possessing amino, hydroxyl, and carboxylic acid groups on a benzene (B151609) ring, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the development of high-performance polymers and pharmaceutically relevant molecules.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Melting Point | Approx. 208 °C (with decomposition) | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in various solvents | [2] |
| CAS Number | 1571-72-8 | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,4-AHBA, cheetan | [1] |
Synthesis of this compound
The most common and well-established methods for the synthesis of this compound involve the reduction of a nitro-substituted precursor. The two primary starting materials for these synthetic routes are 4-hydroxy-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid.
Synthesis via Reduction of 4-hydroxy-3-nitrobenzoic acid
A widely used laboratory-scale synthesis involves the reduction of the nitro group of 4-hydroxy-3-nitrobenzoic acid using a reducing agent such as tin(II) chloride in an acidic medium.
Experimental Protocol: Reduction of 4-hydroxy-3-nitrobenzoic acid [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq).
-
Addition of Reagents: Add tin(II) chloride (approx. 2.0 eq) and concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture and adjust the pH to approximately 1 with a sodium hydroxide (B78521) solution.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography to yield this compound.
| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 4-hydroxy-3-nitrobenzoic acid | SnCl₂, HCl | Reflux, 1-2 h | ~98% | >97% | [4] |
Synthesis from 4-chloro-3-nitrobenzoic acid
An alternative industrial-scale synthesis starts from the more readily available 4-chloro-3-nitrobenzoic acid. This multi-step process involves a nucleophilic aromatic substitution followed by the reduction of the nitro group.[5]
Experimental Protocol: Synthesis from 4-chloro-3-nitrobenzoic acid [6]
Step 1: Hydroxylation of 4-chloro-3-nitrobenzoic acid
-
Reaction Setup: In a suitable reactor, dissolve 4-chloro-3-nitrobenzoic acid in an aqueous solution of sodium hydroxide.
-
Reaction Conditions: Heat the mixture to 100-105 °C and maintain for several hours.
-
Work-up: Cool the reaction mixture and neutralize with a mineral acid (e.g., HCl) to precipitate 4-hydroxy-3-nitrobenzoic acid.
-
Isolation: Filter the solid, wash with water, and dry.
Step 2: Reduction of 4-hydroxy-3-nitrobenzoic acid
-
Reaction Setup: Dissolve the 4-hydroxy-3-nitrobenzoic acid from Step 1 in water and adjust the pH with an inorganic base.
-
Catalytic Hydrogenation: Add a palladium on carbon (Pd/C) catalyst and carry out the reduction under hydrogen pressure at elevated temperature (e.g., 95-100 °C).
-
Work-up and Isolation: After the reaction, cool the mixture, filter off the catalyst, and acidify the filtrate to precipitate this compound hydrochloride.
-
Final Product: The hydrochloride salt can be neutralized with a base to obtain the free this compound.
| Starting Material | Key Steps | Reagents | Yield | Purity | Reference |
| 4-chloro-3-nitrobenzoic acid | 1. Hydroxylation2. Catalytic Hydrogenation | 1. NaOH2. H₂, Pd/C | High | High | [6] |
Applications as a Building Block in Organic Synthesis
The unique arrangement of the functional groups in this compound makes it a valuable precursor for a variety of complex organic molecules.
Synthesis of High-Performance Polymers: Polybenzoxazoles (PBOs)
A significant application of this compound is in the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The ortho-aminophenol moiety of 3,4-AHBA is key to forming the benzoxazole (B165842) ring structure.
The general synthetic strategy involves the polycondensation of a diacid monomer derived from this compound with aliphatic or aromatic diamines to form a poly(o-hydroxyamide) precursor, which is then thermally cyclized to the final polybenzoxazole.[7]
Experimental Protocol: Synthesis of a Polybenzoxazole Precursor [8]
-
Monomer Preparation: A diacid monomer is first synthesized from this compound.
-
Polycondensation: The diacid monomer (1.0 eq) and a diamine (1.0 eq) are dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: A condensing agent, such as triphenyl phosphite, is added, and the reaction is stirred at room temperature and then heated to around 100 °C.
-
Precipitation and Isolation: The resulting viscous polymer solution is poured into a non-solvent like methanol (B129727) to precipitate the poly(o-hydroxyamide). The polymer is then collected by filtration, washed, and dried.
-
Thermal Cyclization: The precursor polymer is heated at high temperatures (300-400 °C) under an inert atmosphere to induce cyclization to the polybenzoxazole.
| Polymer Type | Monomers | Key Properties of PBO | Reference |
| Bio-based Polybenzoxazole | Diacid from 3,4-AHBA and aliphatic diamines | High thermal stability (T₁₀ > 400 °C), High glass transition temperature (Tg > 170 °C) | [7] |
Synthesis of Pharmaceutical Compounds: Orthocaine
This compound is a key precursor in the synthesis of its methyl ester, Orthocaine, which is a local anesthetic.[9] The synthesis involves the esterification of the carboxylic acid group.
Experimental Protocol: Synthesis of Orthocaine (Methyl 3-amino-4-hydroxybenzoate) [9]
-
Esterification: this compound is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
Reaction Conditions: The reaction mixture is typically heated to reflux to drive the esterification to completion.
-
Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The crude product is then purified, often by recrystallization, to yield pure Orthocaine.
Synthesis of Azo Dyes
The amino group in this compound can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The presence of the hydroxyl and carboxylic acid groups can influence the color and solubility of the resulting dyes.[6]
The general procedure involves the diazotization of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by coupling with an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
References
- 1. This compound | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1571-72-8 | FA33832 [biosynth.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 6. CN105237423A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Synthesis of thermotropic polybenzoxazole using this compound | springerprofessional.de [springerprofessional.de]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of methyl ester of this compound. [wisdomlib.org]
The Discovery and Natural Occurrence of 3-Amino-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a naturally occurring aromatic amino acid that has garnered significant interest as a biosynthetic precursor to unique secondary metabolites and as a valuable building block for high-performance bioplastics. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of 3,4-AHBA, with a focus on its role in the metabolic pathways of Streptomyces griseus. Detailed experimental protocols for the isolation, identification, and quantification of this compound are presented, along with a summary of production yields in metabolically engineered microorganisms.
Discovery and Natural Occurrence
The discovery of this compound as a natural product is intrinsically linked to the investigation of secondary metabolite biosynthesis in the soil bacterium Streptomyces griseus. While not initially isolated as a standalone bioactive compound, its existence was elucidated through the characterization of the biosynthetic pathway of grixazones, yellow pigments produced by S. griseus.
Natural Source: The primary and most well-documented natural source of this compound is the actinomycete Streptomyces griseus.[1] It serves as a key metabolic intermediate in the biosynthesis of phenoxazinone-containing pigments called grixazones.[2][3] The production of these pigments, and consequently 3,4-AHBA, is regulated by a microbial hormone, A-factor, and is induced under conditions of phosphate (B84403) depletion.[2][3][4]
While extensive searches in plant and marine environments have not yet identified 3,4-AHBA, its discovery in Streptomyces suggests that other actinomycetes and soil-dwelling microorganisms may also harbor the biosynthetic machinery for its production.
Biosynthesis of this compound
The biosynthetic pathway of 3,4-AHBA in Streptomyces griseus is a notable deviation from the canonical shikimate pathway, which is typically responsible for the production of aromatic amino acids. Instead, 3,4-AHBA is synthesized from primary metabolites of glycolysis and the aspartate pathway.
The key enzymatic steps are catalyzed by two enzymes, GriH and GriI , encoded by the griH and griI genes within the grixazone biosynthetic gene cluster. The proposed biosynthetic pathway is as follows:
-
Aldol (B89426) Condensation: The pathway initiates with an aldol condensation reaction between L-aspartate-4-semialdehyde , derived from the aspartate metabolic pathway, and dihydroxyacetone phosphate (DHAP) , an intermediate of glycolysis.
-
Cyclization and Aromatization: Following the initial condensation, a series of cyclization and aromatization reactions occur, catalyzed by GriH and GriI, to form the aromatic ring of this compound.
This unique biosynthetic route presents opportunities for the microbial production of 3,4-AHBA from simple carbon sources.
Signaling Pathway for 3,4-AHBA Production in Streptomyces griseus
The production of 3,4-AHBA as a precursor to grixazones is tightly regulated in Streptomyces griseus. The signaling cascade involves the A-factor, a microbial hormone that controls secondary metabolism and morphological differentiation in this bacterium.
Quantitative Data on this compound Production
| Microorganism | Genetic Modification | Substrate | Titer (g/L) | Reference |
| Corynebacterium glutamicum | Expressing griH and griI from S. griseus | Glucose | 5.6 | [5] |
| Streptomyces lividans | Expressing griH and griI from S. griseus | Glucose and Xylose | 2.70 | [6][7] |
Experimental Protocols
Isolation of this compound from Streptomyces griseus Culture
This protocol is adapted from the methodologies used for the isolation of grixazones, the downstream products of 3,4-AHBA.
Objective: To isolate this compound from the culture supernatant of Streptomyces griseus.
Materials:
-
Streptomyces griseus strain
-
Minimal liquid medium with low phosphate concentration
-
Centrifuge and sterile centrifuge tubes
-
Ethyl acetate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvent system for column chromatography (e.g., chloroform (B151607):methanol gradient)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Cultivation: Inoculate Streptomyces griseus into a minimal liquid medium with a limiting concentration of phosphate (e.g., less than 2.5 mM KH2PO4) to induce secondary metabolite production.[4] Incubate the culture with shaking at an appropriate temperature (e.g., 28-30°C) for a period conducive to pigment production (typically several days).
-
Harvesting: After the incubation period, harvest the culture broth by centrifugation to separate the mycelia from the supernatant.
-
Extraction: Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure complete recovery of organic compounds.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Separation: Resuspend the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the compound of interest. Visualize the spots under a UV lamp.
-
Purification: Pool the fractions containing the purified this compound and evaporate the solvent to obtain the isolated compound.
Identification and Characterization
Objective: To confirm the identity and structure of the isolated this compound.
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., Agilent Sb-C18, 150mm x 4.6mm, 5µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for the separation of aromatic acids. For example, a gradient of 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 308 nm.
-
Standard: Compare the retention time and UV spectrum with a commercially available authentic standard of this compound.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the isolated compound. The expected molecular weight of this compound is 153.14 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the chemical structure of the compound and confirm the positions of the amino and hydroxyl groups on the benzoic acid ring.
Experimental Workflow for Isolation and Identification
Conclusion
This compound stands as a fascinating example of microbial biosynthetic novelty. Its discovery within the grixazone pathway of Streptomyces griseus has not only expanded our understanding of aromatic amino acid biosynthesis but has also paved the way for the sustainable production of this valuable precursor for advanced materials. The detailed methodologies and biosynthetic insights provided in this guide are intended to support further research into the natural occurrence, enzymatic synthesis, and application of this compound.
References
- 1. A novel o-aminophenol oxidase responsible for formation of the phenoxazinone chromophore of grixazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structures of grixazone A and B, A-factor-dependent yellow pigments produced under phosphate depletion by Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced production of γ-amino acid this compound by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound production from glucose and/or xylose via recombinant Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (Open Access) this compound production from glucose and/or xylose via recombinant Streptomyces lividans. (2022) | Satoko Niimi-Nakamura [scispace.com]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-Amino-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
3-Amino-4-hydroxybenzoic acid, a simple yet functionally rich aromatic scaffold, has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and an amino group on a benzene (B151609) ring, provides a versatile platform for the synthesis of a diverse range of derivatives with promising therapeutic potential. This technical guide delves into the core applications of this compound in medicinal chemistry, presenting key data, detailed experimental protocols, and visualizations of relevant biological pathways.
Data Presentation: A Quantitative Overview of Biological Activity
The therapeutic potential of derivatives based on scaffolds closely related to this compound is underscored by their potent biological activities. The following tables summarize key quantitative data for these compounds, highlighting their efficacy as anticancer and enzyme-inhibiting agents.
Table 1: Anticancer Activity of 3-Amino-4-hydroxybenzonitrile Analogs against Epidermal Growth Factor Receptor (EGFR) and A431 Cancer Cells
| Analog ID | R1 Substituent | R2 Substituent | EGFR IC50 (nM) | A431 Cell Growth Inhibition IC50 (µM) |
| 1 | Benzoyl | H | 125 | 15.2 |
| 2 | 4-Chlorobenzoyl | H | 35 | 4.1 |
| 3 | 4-(Trifluoromethyl)benzoyl | H | 28 | 3.5 |
| 4 | Benzoyl | 5-Methyl | 118 | 14.8 |
| 5 | 4-Methoxybenzoyl | H | 250 | 32.5 |
| 6 | Acetyl | H | >1000 | >50 |
Table 2: Carbonic Anhydrase Inhibition by 1,3,5-Trisubstituted Pyrazoline Derivatives
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |
| 9 | 533.1 ± 187.8 | 624.6 ± 168.2 |
| 10 | 442.9 ± 117.2 | 511.9 ± 123.5 |
| 11 | 389.5 ± 103.4 | 458.7 ± 119.3 |
| 12 | 345.6 ± 88.9 | 422.3 ± 111.7 |
| 13 | 328.4 ± 81.2 | 415.8 ± 108.9 |
| 14 | 316.7 ± 9.6 | 412.5 ± 115.4 |
| 15 | 411.2 ± 109.8 | 499.8 ± 121.4 |
| 16 | 487.3 ± 125.6 | 576.1 ± 145.2 |
| Acetazolamide (Standard) | 278.8 ± 44.3 | 293.4 ± 46.4 |
Experimental Protocols: Methodologies for Synthesis and Biological Evaluation
Detailed and reproducible experimental protocols are fundamental to drug discovery. This section provides methodologies for the synthesis of the core scaffold and for key biological assays used to evaluate the therapeutic potential of its derivatives.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of 4-hydroxy-3-nitrobenzoic acid.[1]
Materials:
-
4-hydroxy-3-nitrobenzoic acid
-
Tin(II) chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel at 0 °C, add tin(II) chloride and 12 N hydrochloric acid.
-
Slowly add 4-hydroxy-3-nitrobenzoic acid to the mixture.
-
Heat the reaction mixture to reflux for 1 hour.
-
After completion of the reaction, add water and adjust the pH to 1 with a 2 N sodium hydroxide solution.
-
Collect the precipitate by filtration and wash with distilled water.
-
The resulting residue can be further purified by silica gel column chromatography using a mixture of dichloromethane and methanol as the eluent to afford pure this compound.[1]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
Materials:
-
Cells to be tested (e.g., A431 cancer cell line)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan (B1609692) crystals
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[2]
-
Treat the cells with various concentrations of the test compounds and include appropriate controls (e.g., vehicle control, positive control).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Gently remove the culture medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Incubate on a shaker in the dark for 10 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at a wavelength of 540-595 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.
Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory activity of compounds against carbonic anhydrase by measuring the enzyme's esterase activity.[5]
Materials:
-
Human carbonic anhydrase I (hCA I) enzyme
-
Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.4)
-
p-Nitrophenyl acetate (B1210297) (pNPA) substrate solution
-
Test compounds and a reference inhibitor (e.g., acetazolamide)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare solutions of the hCA I enzyme, test compounds, and reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, hCA I enzyme solution, and the test compound/reference inhibitor at various concentrations. Include enzyme control (no inhibitor) and solvent control wells.[5]
-
Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.[5]
-
Immediately measure the increase in absorbance at 400-405 nm over time in a kinetic mode. The rate of p-nitrophenol formation is proportional to the enzyme activity.[5]
-
Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the enzyme control.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined from a dose-response curve.[5]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by derivatives of related scaffolds and a typical experimental workflow.
The versatility of the this compound scaffold, coupled with the potent and diverse biological activities of its derivatives, establishes it as a valuable building block in the ongoing quest for novel and effective therapeutic agents. Further exploration of this scaffold is warranted to unlock its full potential in addressing a wide range of diseases.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchtweet.com [researchtweet.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
Microbial Production of 3-Amino-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a valuable aromatic compound with applications as a building block for high-performance polymers and as a precursor in the synthesis of various pharmaceuticals. While chemical synthesis routes exist, microbial production offers a sustainable and environmentally friendly alternative using renewable feedstocks. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial production of 3,4-AHBA, focusing on the two most promising microbial hosts: Corynebacterium glutamicum and Streptomyces lividans.
Biosynthetic Pathway of this compound
The microbial synthesis of 3,4-AHBA deviates from the common shikimate pathway for aromatic compounds. It is a two-step enzymatic process originating from precursors derived from central carbon metabolism. The key enzymes, GriI and GriH, are encoded by the griI and griH genes, originally identified in Streptomyces griseus.[1][2]
The biosynthetic pathway begins with the condensation of two primary metabolites: L-aspartate-4-semialdehyde (ASA) from the aspartate metabolic pathway and dihydroxyacetone phosphate (B84403) (DHAP) from glycolysis.[1][3]
-
Aldol (B89426) Condensation: The enzyme GriI catalyzes the aldol condensation of L-aspartate-4-semialdehyde and dihydroxyacetone phosphate.
-
Cyclization and Aromatization: The resulting intermediate is then converted to 3,4-AHBA by the enzyme GriH through cyclization and aromatization.[1]
Microbial Production Hosts and Strategies
Metabolic engineering efforts have focused on introducing the griI and griH genes into industrially relevant microorganisms to establish 3,4-AHBA production.
Corynebacterium glutamicum
C. glutamicum, a Gram-positive bacterium, is a well-established industrial workhorse for amino acid production. Its ability to channel significant carbon flux towards the aspartate pathway makes it an excellent candidate for 3,4-AHBA synthesis.
Metabolic Engineering Strategies:
-
Heterologous Expression: The primary strategy involves the expression of griI and griH genes from S. griseus.
-
Deletion of Competing Pathways: To enhance the precursor supply of L-aspartate-4-semialdehyde, competing pathways are often deleted. A key target is the lysine (B10760008) biosynthesis pathway. Additionally, deleting the lactate (B86563) dehydrogenase gene (ldh) has been shown to improve specific productivity under oxygen-limited conditions.[1][4]
-
Oxygen Limitation: Controlling the dissolved oxygen (DO) level during fermentation is crucial. A decrease in DO has been shown to increase the specific productivity of 3,4-AHBA, potentially by shifting the metabolic flux from lysine (which requires more NADPH) to 3,4-AHBA biosynthesis.[1][4]
Streptomyces lividans
As a close relative of the native 3,4-AHBA producer S. griseus, S. lividans is another promising host. It can utilize a variety of carbon sources, including those derived from lignocellulosic biomass.
Metabolic Engineering and Fermentation Strategies:
-
Heterologous Expression: Similar to C. glutamicum, the griI and griH genes are expressed in S. lividans.[1][5]
-
Mixed Carbon Sources: The use of mixed sugars, such as glucose and xylose, has been shown to enhance 3,4-AHBA production. Xylose metabolism appears to provide a greater supply of the precursor L-aspartate-4-semialdehyde and the cofactor NADPH.[1][5]
Quantitative Data on 3,4-AHBA Production
The following tables summarize the key quantitative data from various studies on the microbial production of 3,4-AHBA.
| Host Organism | Strain | Fermentation Mode | Carbon Source(s) | Titer (g/L) | Reference |
| Corynebacterium glutamicum | KT01 (Δldh) | Fed-batch | Glucose | 5.6 | [1][4] |
| Corynebacterium glutamicum | KT01 (parent) | Fed-batch | Glucose | 4.2 | [1][4] |
| Corynebacterium glutamicum | KT01 | Batch | Sweet sorghum juice | 1.0 | [6] |
| Streptomyces lividans | Recombinant | Batch | 25 g/L Glucose + 25 g/L Xylose | 2.70 | [1][5] |
| Streptomyces lividans | Recombinant | Batch | 50 g/L Glucose | ~1.8 | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the microbial production of 3,4-AHBA.
Inoculum Preparation
For Corynebacterium glutamicum
-
A single colony of the recombinant C. glutamicum strain is inoculated into a 300 mL shake flask containing 50 mL of BHI medium.
-
The culture is incubated for 24 hours at 30°C and 200 rpm.
-
This pre-culture is then used to inoculate the main fermentation medium.
For Streptomyces lividans
-
Prepare slants of a suitable agar (B569324) medium (e.g., ISP Medium 2).
-
Inoculate the slants with a spore suspension or mycelial fragments of the recombinant Streptomyces strain.
-
Incubate at 28°C for 7-10 days until good sporulation is observed.
-
Prepare a spore suspension by adding sterile water to the slant and gently scraping the surface.
-
Use this spore suspension to inoculate a seed culture in a shake flask containing Tryptic Soy Broth (TSB).
-
Incubate the seed culture at 28°C with agitation (e.g., 200 rpm) for 3-5 days.
Fermentation Media
CGXII Minimal Medium for C. glutamicum
| Component | Concentration (per Liter) |
| (NH₄)₂SO₄ | 20 g |
| Urea | 5 g |
| KH₂PO₄ | 1 g |
| K₂HPO₄ | 1 g |
| MgSO₄·7H₂O | 0.25 g |
| 3-morpholinopropanesulfonic acid (MOPS) | 42 g |
| CaCl₂ | 10 mg |
| FeSO₄·7H₂O | 10 mg |
| MnSO₄·H₂O | 10 mg |
| ZnSO₄·7H₂O | 1 mg |
| CuSO₄ | 0.2 mg |
| NiCl₂·6H₂O | 0.02 mg |
| Biotin | 0.2 mg |
| Protocatechuic acid (PCA) | 30 mg |
| Glucose | 40 g |
| Final pH should be adjusted to 7.0.[1] |
Tryptic Soy Broth (TSB) for S. lividans
| Component | Concentration (per Liter) |
| Pancreatic Digest of Casein | 17 g |
| Papaic Digest of Soybean Meal | 3 g |
| Sodium Chloride | 5 g |
| Dipotassium Phosphate | 2.5 g |
| Glucose | 2.5 g |
| Final pH should be adjusted to 7.3 ± 0.2.[2][7] |
Fed-Batch Fermentation of C. glutamicum
-
Inoculate the main fermenter containing CGXII medium with the prepared inoculum.
-
Maintain the temperature at 30°C and the pH at 7.0 (controlled by automatic addition of ammonia (B1221849) solution).
-
For the initial 24 hours, maintain aerobic conditions.
-
After 24 hours, reduce the agitation to maintain a dissolved oxygen (DO) level of 0 ppm (oxygen limitation).[4]
-
Feed a concentrated glucose solution to the fermenter to maintain a desired glucose concentration. The feeding strategy can be a constant feed rate or a feedback control based on the DO signal.
-
Continue the fermentation for up to 228 hours, monitoring cell growth, glucose consumption, and 3,4-AHBA production.[4]
Analytical Methods: Quantification of 3,4-AHBA by HPLC
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant can be filtered through a 0.22 µm filter before analysis.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Sb-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent reverse-phase C18 column.[8]
-
Mobile Phase: A 1:1 (v/v) mixture of acetonitrile (B52724) and water, with the pH of the water adjusted to 4.0.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 254 nm.[8]
-
Quantification: Use a standard curve of pure 3,4-AHBA to quantify the concentration in the samples.
Downstream Processing and Purification
A general procedure for the purification of 3,4-AHBA from the fermentation broth involves the following steps:
-
Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells.
-
Precipitation: The pH of the supernatant is adjusted to the isoelectric point of 3,4-AHBA to induce precipitation. The precipitate is then collected by filtration.
-
Ion-Exchange Chromatography: For further purification, the precipitated 3,4-AHBA can be redissolved and subjected to ion-exchange chromatography. As an amphoteric molecule, either cation or anion exchange chromatography can be employed depending on the pH.
-
Crystallization: The purified 3,4-AHBA solution is concentrated, and the product is crystallized, often by cooling. The crystals are then collected by filtration and dried.
Conclusion
The microbial production of this compound presents a promising and sustainable alternative to chemical synthesis. Through metabolic engineering of robust industrial microorganisms like Corynebacterium glutamicum and Streptomyces lividans, significant titers of 3,4-AHBA have been achieved. Further optimization of fermentation processes, including media composition, feeding strategies, and downstream processing, will be crucial for the development of economically viable and scalable production systems. This guide provides a comprehensive technical foundation for researchers and professionals to advance the field of microbial 3,4-AHBA production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. L-Aspartic-4-semialdehyde - Wikipedia [en.wikipedia.org]
- 4. Engineering of Primary Carbon Metabolism for Improved Antibiotic Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering of Corynebacterium glutamicum with an NADPH-Generating Glycolytic Pathway for l-Lysine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idc-online.com [idc-online.com]
- 8. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
Metabolic Pathway of 3-Amino-4-hydroxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA), a key intermediate in the biosynthesis of various secondary metabolites and a valuable precursor for the synthesis of thermostable bioplastics. This document details the biosynthesis and a putative degradation pathway of 3,4-AHBA, summarizes key production data, and provides representative experimental protocols for its production and analysis.
Biosynthesis of this compound
The biosynthesis of 3,4-AHBA is a notable pathway that diverges from the common shikimate pathway for aromatic compound synthesis. It occurs via a two-step enzymatic reaction involving the condensation of precursors from glycolysis and the aspartate metabolic pathway. This pathway was originally identified in Streptomyces griseus, a bacterium known for producing a variety of secondary metabolites.[1][2]
The key precursors for the synthesis of 3,4-AHBA are L-aspartate-4-semialdehyde and dihydroxyacetone phosphate (B84403) (DHAP).[2] The biosynthesis is catalyzed by two enzymes, GriI and GriH, which are encoded by the griI and griH genes, respectively.[2] The process involves an initial aldol (B89426) condensation followed by cyclization and aromatization to form the final 3,4-AHBA product.[2] Recombinant Corynebacterium glutamicum strains expressing the griH and griI genes have been successfully engineered for the production of 3,4-AHBA from simple sugars.[2]
Putative Degradation Pathway of this compound
While the biosynthesis of 3,4-AHBA is well-documented, its degradation pathway has not been explicitly elucidated in the scientific literature. However, based on the microbial degradation of structurally similar compounds, such as the isomer 4-amino-3-hydroxybenzoic acid and other hydroxybenzoic acids, a putative catabolic pathway can be proposed.[3][4][5] This proposed pathway involves an initial dioxygenase-mediated ring cleavage, followed by a series of enzymatic reactions to convert the resulting intermediates into central metabolites.
The proposed pathway for 3,4-AHBA degradation likely initiates with the action of a dioxygenase, leading to the opening of the aromatic ring. The resulting linear metabolite would then undergo further enzymatic modifications, such as deamination and decarboxylation, to ultimately yield intermediates of the tricarboxylic acid (TCA) cycle, such as pyruvate (B1213749) and succinate. It is important to note that this pathway is hypothetical and requires experimental validation.
Quantitative Data
Quantitative data on the enzymatic kinetics of the 3,4-AHBA biosynthesis pathway are not extensively available in the public literature. However, studies on the microbial production of 3,4-AHBA using metabolically engineered Corynebacterium glutamicum provide valuable insights into the efficiency of this pathway in a whole-cell system. The following table summarizes key production metrics from a fed-batch fermentation process.
| Parameter | Value | Organism | Conditions | Reference |
| Titer | 5.6 g/L | Corynebacterium glutamicum Δldh mutant | Glucose fed-batch culture, oxygen limitation (DO = 0 ppm) | [2] |
| Specific Productivity | Increased 8-fold under oxygen limitation | Corynebacterium glutamicum KT01 | Compared to aerobic conditions (DO ≥ 2.6 ppm) | [2] |
| By-products | Reduced accumulation of acetate, lactate, and succinate | Metabolically engineered C. glutamicum | Compared to the parent strain | [2] |
Note: As of the latest literature review, specific enzyme kinetic parameters (Km, Vmax, kcat) for GriH and GriI have not been published.
Experimental Protocols
This section provides representative protocols for the production, purification, and analysis of 3,4-AHBA and the enzymes involved in its biosynthesis. These protocols are based on methodologies reported in the literature for 3,4-AHBA production and general biochemical techniques.
Production of 3,4-AHBA in Corynebacterium glutamicum
This protocol describes a fed-batch fermentation process for the production of 3,4-AHBA using a metabolically engineered strain of C. glutamicum expressing the griH and griI genes.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony of the recombinant C. glutamicum strain into a suitable rich medium (e.g., BHI) and incubate at 30°C with shaking until the exponential growth phase is reached.
-
Use the seed culture to inoculate a pre-culture in a defined minimal medium (e.g., CGXII with glucose) and grow overnight at 30°C with shaking.
-
-
Fed-Batch Fermentation:
-
Inoculate the main fermenter containing a defined production medium with the pre-culture to a starting OD600 of approximately 1.0.
-
Control the temperature at 30°C and the pH at a suitable level (e.g., 7.0) using automated addition of acid and base.
-
Maintain aerobic conditions during the initial growth phase by sparging with air and maintaining a dissolved oxygen (DO) level of >20%.
-
After a certain period of cell growth (e.g., 24 hours), induce oxygen-limiting conditions by reducing the agitation speed to maintain a DO level of 0 ppm.[2]
-
Feed a concentrated glucose solution to the fermenter to maintain a constant, low glucose concentration in the medium.
-
Collect samples periodically to monitor cell growth (OD600) and 3,4-AHBA concentration.
-
-
Downstream Processing:
-
At the end of the fermentation, harvest the cells by centrifugation.
-
The supernatant containing the secreted 3,4-AHBA can be used for purification.
-
Purification can be achieved by methods such as crystallization or chromatography.
-
Purification of Recombinant GriH and GriI Enzymes
This protocol provides a general workflow for the expression and purification of His-tagged GriH and GriI enzymes from E. coli.
-
Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with plasmids containing the griH and griI genes fused to a His-tag.
-
Grow the transformed cells in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged proteins with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., using dialysis or a desalting column).
-
Store the purified enzymes at -80°C.
-
Analysis of 3,4-AHBA by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantification of 3,4-AHBA in fermentation samples.
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if necessary.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
Quantification: Use a standard curve of known concentrations of 3,4-AHBA to quantify the concentration in the samples.
-
Conclusion
The metabolic pathway of this compound represents a unique and efficient route for the biosynthesis of an important aromatic precursor. While the biosynthetic pathway from L-aspartate-4-semialdehyde and DHAP is well-understood, further research is needed to elucidate the detailed enzymatic mechanisms of GriH and GriI and to definitively characterize the degradation pathway of 3,4-AHBA. The successful production of 3,4-AHBA in metabolically engineered microorganisms highlights its potential as a bio-based chemical. The protocols and data presented in this guide provide a valuable resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development who are interested in harnessing this pathway for various applications.
References
- 1. Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced production of γ-amino acid this compound by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Polybenzoxazoles from 3-Amino-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them attractive materials for a wide range of applications, from advanced composites in the aerospace industry to high-performance fibers and films. For drug development professionals, the benzoxazole (B165842) moiety is a privileged scaffold found in numerous biologically active compounds, and the synthesis of well-defined polymeric structures containing this heterocycle is of growing interest for applications in drug delivery and biomedical devices.
3-Amino-4-hydroxybenzoic acid is a versatile, bio-based monomer that serves as a key starting material for the synthesis of poly(2,5-benzoxazole) (ABPBO), a type of PBO. This document provides detailed application notes and protocols for the synthesis of polybenzoxazoles from this compound, focusing on the two primary synthetic routes: a one-pot polymerization in polyphosphoric acid and a two-step procedure involving the formation of a poly(o-hydroxyamide) precursor followed by thermal cyclization.
Synthesis of Polybenzoxazoles
The synthesis of polybenzoxazoles from this compound can be achieved through two primary methodologies:
-
One-Pot Polycondensation in Polyphosphoric Acid (PPA): This method involves the direct self-condensation of the monomer in a dehydrating and cyclizing medium, PPA, at elevated temperatures. It is an efficient route to high molecular weight polymers.
-
Two-Step Synthesis via a Poly(o-hydroxyamide) Precursor: This approach first involves a low-temperature solution polycondensation to form a soluble poly(o-hydroxyamide) precursor. This precursor can be processed into films or fibers before being thermally cyclized to the final polybenzoxazole. This method offers better processability.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis of polybenzoxazoles and their precursors under various conditions.
Table 1: Properties of Poly(o-hydroxyamide) Precursors Derived from a Diacid Monomer of this compound and Aliphatic Diamines [1]
| Diamine (n = number of CH₂ units) | Yield (%) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Ethylenediamine (n=2) | 85 | 51,500 | 23,000 | 2.2 |
| Propylenediamine (n=3) | 82 | 54,000 | 27,500 | 1.9 |
| Butylenediamine (n=4) | 80 | 58,100 | 24,200 | 2.4 |
| Pentylenediamine (n=5) | 83 | 62,800 | 29,900 | 2.1 |
Table 2: Thermal Properties of Polybenzoxazoles Derived from Poly(o-hydroxyamide) Precursors [1]
| Diamine (n = number of CH₂ units) | Tg (°C) | Td5% (°C, N₂) | Td10% (°C, N₂) | Char Yield at 800°C (%) |
| Ethylenediamine (n=2) | 230 | 396 | 420 | 55 |
| Propylenediamine (n=3) | 207 | 391 | 415 | 53 |
| Butylenediamine (n=4) | 177 | 394 | 418 | 51 |
| Pentylenediamine (n=5) | 192 | 378 | 405 | 49 |
Tg: Glass transition temperature, determined by DSC. Td5% and Td10%: Temperature at 5% and 10% weight loss, respectively, determined by TGA.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Poly(2,5-benzoxazole) in Polyphosphoric Acid (PPA)
This protocol describes the direct self-condensation of this compound hydrochloride in PPA.
Materials:
-
This compound hydrochloride
-
Polyphosphoric acid (PPA) (83% P₂O₅ content or adjustable by adding P₂O₅)
-
Phosphorus pentoxide (P₂O₅) (optional, for adjusting PPA concentration)
-
High-purity nitrogen gas
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution
Equipment:
-
High-torque mechanical stirrer
-
Resin kettle equipped with a nitrogen inlet, outlet, and stirrer
-
Heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
PPA Preparation: In the resin kettle, prepare the PPA medium with the desired P₂O₅ concentration (typically 83-85%). This can be done by adding P₂O₅ to commercially available PPA and heating under a nitrogen stream with stirring until a homogenous solution is obtained.
-
Monomer Addition: Cool the PPA to approximately 60-80°C. Under a gentle stream of nitrogen, add the this compound hydrochloride powder to the PPA with vigorous stirring.
-
Polymerization: Slowly raise the temperature of the reaction mixture according to the following schedule:
-
100-120°C for 4-6 hours
-
140-160°C for 8-12 hours
-
180-200°C for 12-24 hours The viscosity of the solution will increase significantly as the polymerization proceeds. The solution will also develop a characteristic golden or light brown color.
-
-
Precipitation and Neutralization: After the polymerization is complete, cool the highly viscous solution to below 100°C. Slowly and carefully pour the polymer solution into a large volume of deionized water with vigorous stirring to precipitate the polymer. The polymer will precipitate as fibrous strands or a solid mass.
-
Washing: Break up the polymer mass and wash it repeatedly with large volumes of deionized water until the washings are neutral. Subsequently, wash the polymer with a dilute ammonium hydroxide solution to remove any residual acid, followed by washing with deionized water until neutral.
-
Final Wash and Drying: Wash the polymer with methanol to remove water. Collect the polymer by filtration and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Two-Step Synthesis via a Poly(o-hydroxyamide) Precursor
This protocol is adapted from the synthesis of a poly(o-hydroxyamide) from a diacid derivative of this compound and an aliphatic diamine.
Step 1: Synthesis of the Poly(o-hydroxyamide) Precursor
Materials:
-
Diacid monomer derived from this compound (e.g., by reaction with a diacid chloride)
-
Aliphatic diamine (e.g., ethylenediamine)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine (B92270), anhydrous
-
Triphenyl phosphite (B83602)
-
Methanol
Equipment:
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
Heating mantle with a temperature controller
Procedure:
-
Monomer Dissolution: In the three-necked flask under a nitrogen atmosphere, dissolve the diacid monomer (1.0 mmol) and the aliphatic diamine (1.0 mmol) in anhydrous NMP.
-
Addition of Reagents: Add anhydrous CaCl₂ (0.2 g) and anhydrous pyridine (0.6 mL) to the solution and cool the mixture to 0°C using an ice bath.
-
Polycondensation: Add triphenyl phosphite (0.6 mL) dropwise to the cooled solution with continuous stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Heating: Heat the reaction mixture to 100°C and maintain it for an additional 3 hours. The solution will become viscous as the poly(o-hydroxyamide) forms.
-
Precipitation: Cool the viscous polymer solution to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the poly(o-hydroxyamide).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at 60-80°C.
Step 2: Thermal Cyclization to Polybenzoxazole
Materials:
-
Poly(o-hydroxyamide) precursor film or powder
Equipment:
-
High-temperature tube furnace with a programmable temperature controller and nitrogen atmosphere capabilities
Procedure:
-
Sample Preparation: Cast a thin film of the poly(o-hydroxyamide) precursor from a suitable solvent (e.g., NMP or DMAc) onto a glass substrate and dry it thoroughly in a vacuum oven. Alternatively, use the powdered precursor directly.
-
Thermal Treatment: Place the sample in the tube furnace. Under a continuous flow of nitrogen, heat the sample according to a programmed schedule. A typical heating profile is:
-
Ramp to 150°C at 10°C/min and hold for 1 hour to remove residual solvent.
-
Ramp to 250°C at 10°C/min and hold for 1 hour.
-
Ramp to 350-400°C at 5°C/min and hold for 2-4 hours to ensure complete cyclization to the polybenzoxazole.[2]
-
-
Cooling: After the thermal treatment, cool the furnace to room temperature under a nitrogen atmosphere before removing the polybenzoxazole film or powder.
Protocol 3: Characterization of Polybenzoxazoles and Precursors
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To monitor the conversion of the poly(o-hydroxyamide) precursor to the polybenzoxazole.
-
Sample Preparation: For solid samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique can be used. For films, transmission analysis is suitable.
-
Analysis:
-
Poly(o-hydroxyamide) precursor: Look for characteristic absorption bands for the amide group (C=O stretch around 1650 cm⁻¹) and the O-H stretch (broadband around 3400 cm⁻¹).[3]
-
Polybenzoxazole: Confirm the disappearance of the amide and O-H bands and the appearance of characteristic benzoxazole ring vibrations, typically around 1620 cm⁻¹ and 1475 cm⁻¹.[3]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the poly(o-hydroxyamide) precursor.
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent, such as DMSO-d₆.
-
Analysis:
-
¹H NMR: Identify the protons of the aromatic rings, the amide N-H proton (typically a broad singlet at higher ppm), and the aliphatic protons if an aliphatic diamine was used. The disappearance of the carboxylic acid proton from the monomer and the appearance of the amide proton signal confirm the polymerization.
-
3. Thermal Analysis (TGA/DSC)
-
Objective: To determine the thermal stability and glass transition temperature of the polybenzoxazoles.
-
Sample Preparation: Use a small amount (5-10 mg) of the dry polymer powder or film.
-
TGA Procedure: Heat the sample from room temperature to 800-1000°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the decomposition temperature (Td) from the onset of weight loss.
-
DSC Procedure: Heat the sample to a temperature above its expected Tg, cool it rapidly, and then heat it again at a controlled rate (e.g., 10-20°C/min). The glass transition temperature (Tg) is observed as a step change in the heat flow curve.
Visualizations
Caption: Reaction pathways for polybenzoxazole synthesis.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols for 3-Amino-4-hydroxybenzoic Acid as a MALDI Matrix for Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information on the use of 3-Amino-4-hydroxybenzoic acid (AHB) as a Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix for the mass spectrometric analysis of carbohydrates. The primary focus is on the modern application of sodium-doped AHB for the specialized analysis of O-linked glycans, with additional context on its historical use.
Application Note 1: Direct Analysis of O-Glycans and O-Linked Glycopeptides using Sodium-Doped this compound (AHB/Na)
Introduction
This compound (AHB) was historically the first matrix identified for the MALDI-MS analysis of glycans from glycoproteins.[1][2] However, it was largely replaced by more efficient matrices like 2,5-dihydroxybenzoic acid (DHB) due to its lower ionization efficiency for general carbohydrates.[1][2][3] Recent research has rediscovered AHB in a sodium-doped formulation (AHB/Na) as a highly effective matrix for the direct analysis of O-linked glycopeptides and intact mucins.[1][2]
The key advantages of the AHB/Na matrix in this specific application are its low background noise in the low-mass region and its ability to facilitate the selective in-source decay (ISD) of O-glycans.[2] This process generates sodium adducts of O-glycan fragments, enabling their direct detection and structural characterization from complex samples without extensive purification.[1][2]
Principle
The AHB/Na matrix, when irradiated by the MALDI laser, promotes the fragmentation of O-linked glycopeptides and glycoproteins directly within the ion source. This in-source decay (ISD) selectively cleaves the fragile O-glycan structures from the peptide backbone. The sodium ions incorporated into the matrix ensure that the resulting glycan fragments are detected as sodium adducts ([M+Na]⁺), which enhances their ionization and simplifies the resulting mass spectrum. This method is particularly powerful for "glycotyping" of mucins and other O-glycosylated proteins.[1]
Experimental Workflow Diagram
Caption: Workflow for O-glycan analysis using AHB/Na matrix.
Protocol: O-Glycan Analysis with AHB/Na Matrix
This protocol is adapted from the methodology described by Urakami and Hinou (2023).[2]
Materials
-
This compound (AHB)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water (H₂O)
-
Glycoprotein or glycopeptide sample
-
MALDI target plate
-
Micropipettes
Equipment
-
MALDI-TOF/TOF Mass Spectrometer capable of in-source decay (ISD)
Procedure
1. Preparation of Stock Solutions:
-
50 mM AHB Solution: Dissolve the appropriate amount of this compound in 1:1 (v/v) acetonitrile/water to make a 50 mM stock solution.
-
100 mM NaHCO₃ Solution: Dissolve sodium bicarbonate in ultrapure water to make a 100 mM stock solution.
2. Preparation of the AHB/Na Matrix Solution:
-
In a clean microcentrifuge tube, combine the following:
-
20 µL of 50 mM AHB solution
-
1 µL of 100 mM NaHCO₃ solution
-
-
Add 79 µL of 1:1 (v/v) acetonitrile/water to bring the total volume to 100 µL.
-
Vortex briefly to ensure thorough mixing. This final solution is the working AHB/Na matrix.
3. Sample Preparation:
-
Dissolve the glycoprotein or O-linked glycopeptide sample in a suitable solvent, such as 1:1 (v/v) acetonitrile/water, to a final concentration of approximately 1 µg/µL.[4]
4. MALDI Plate Spotting (Dried-Droplet Method):
-
In a separate microcentrifuge tube, mix the sample solution and the AHB/Na matrix solution in a 1:1 volume ratio (e.g., 1 µL of sample + 1 µL of matrix).
-
Pipette the mixture up and down to mix thoroughly.
-
Spot 0.5 - 1 µL of the final mixture onto the MALDI target plate.[4]
-
Allow the spot to air-dry completely at room temperature.
5. Mass Spectrometry Analysis:
-
Load the MALDI target plate into the mass spectrometer.
-
Acquire data in positive ion mode.
-
Utilize instrument settings that promote in-source decay (ISD), which typically involves using higher laser energy than for standard analysis of intact molecules.
-
Analyze the low-mass range of the spectrum (e.g., m/z 200-2000) to observe the sodium-adducted O-glycan fragments.
-
For further structural elucidation, precursor ions corresponding to the detected O-glycans can be selected for subsequent MS/MS (TOF/TOF) analysis.[2]
Application Note 2: Historical Use of this compound for General Carbohydrate Analysis
Background
In the early development of MALDI-MS for carbohydrate analysis, this compound (AHB) was the first matrix reported to successfully ionize free glycans released from glycoproteins.[2] At the time, this was a significant advancement, demonstrating the potential of MALDI for glycan analysis. However, it was soon discovered that other matrices, most notably 2,5-dihydroxybenzoic acid (DHB), provided superior performance.
Limitations and Obsolescence
The primary limitations of AHB for general carbohydrate analysis, which led to its replacement, include:
-
Lower Ionization Efficiency: Compared to DHB, AHB is significantly less efficient at ionizing a broad range of carbohydrates.[1][2] One report indicated that detection limits for oligosaccharides using another matrix were 10-fold better than with AHB.[3]
-
Lack of Versatility: AHB is not effective at ionizing other molecular species like peptides, making it less suitable for the analysis of complex mixtures or glycopeptides where information on the peptide backbone is also desired.[1]
-
Poor Signal Reproducibility: Early studies noted challenges with achieving consistent signal intensity when using AHB.[3]
Due to these limitations, AHB is no longer recommended for the routine analysis of general carbohydrates. Researchers should instead use well-established matrices like DHB.
Data Presentation: Qualitative Comparison of MALDI Matrices for Carbohydrates
As quantitative comparative data for AHB is scarce in recent literature, this table provides a qualitative summary of the performance and applications of AHB/AHB-Na in contrast to other commonly used matrices.
| Matrix | Primary Application | Ionization Efficiency | Background Noise | Key Advantages | Limitations |
| This compound (AHB) | Historical analysis of free glycans | Low[3] | Low | First matrix used for glycans. | Superseded by more efficient matrices; not versatile.[1] |
| Sodium-Doped AHB (AHB/Na) | Direct analysis of O-glycans and mucins | High (for O-glycan ISD fragments) | Very Low[2] | Selective for O-glycans via ISD; clean low-mass spectrum.[2] | Not suitable for general carbohydrate or N-glycan analysis. |
| 2,5-Dihydroxybenzoic acid (DHB) | General-purpose analysis of neutral and acidic carbohydrates | High | Moderate | "Gold standard" for glycans; robust and versatile. | Can cause fragmentation of labile groups (e.g., sialic acids). |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides, Glycopeptides | Moderate (for glycans) | High (in low-mass range) | Good for glycopeptides where peptide sequence is also of interest. | High background noise can interfere with glycan analysis. |
| 3-Aminoquinoline (3-AQ) / Liquid Matrices | High-sensitivity analysis of derivatized or underivatized glycans | Very High | Low to Moderate | Can act as both a derivatizing agent and a matrix, increasing sensitivity.[5] | May require specific sample preparation; can be complex to optimize. |
References
- 1. Sodium-Doped this compound: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly sensitive MALDI analyses of glycans by a new aminoquinoline-labeling method using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid liquid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Quantification of 3-Amino-4-hydroxybenzoic acid
This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-4-hydroxybenzoic acid. The protocol is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a chemical compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and other organic molecules.[1][2] It is a derivative of 4-hydroxybenzoic acid, with an additional amino group at the third position.[3] Accurate quantification of this compound is essential for quality control during synthesis, in pharmacokinetic studies, and for ensuring the purity of final products. This document provides a validated isocratic reverse-phase HPLC method with UV detection for its determination.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Agilent Sb-C18, 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
pH meter
Preparation of Solutions
Mobile Phase: Prepare a 1:1 (v/v) mixture of acetonitrile and water.[4] Adjust the pH of the water to 4.0 with phosphoric acid before mixing.[4] Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation: Accurately weigh a quantity of the test sample and transfer it to a volumetric flask. Dissolve in and dilute to volume with the mobile phase to achieve a concentration within the calibration range. For complex matrices, further sample clean-up steps like solid-phase extraction may be necessary.
Chromatographic Conditions
The following table summarizes the HPLC parameters for the analysis of this compound.
| Parameter | Value |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (pH 4.0 with H₃PO₄) (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm[4] |
| Run Time | 10 minutes |
Method Validation Summary
The described method should be validated according to ICH guidelines. The following table provides expected performance characteristics based on similar validated methods.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 1-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Retention Time | Approximately 3-5 minutes |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
References
protocol for the reduction of 4-hydroxy-3-nitrobenzoic acid to 3-Amino-4-hydroxybenzoic acid
Application Note: Synthesis of 3-Amino-4-hydroxybenzoic Acid
Introduction this compound (CAS 1571-72-8) is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, dyes, and high-performance polymers like polybenzoxazoles.[1][2][3] A common and efficient method for its preparation is the reduction of the nitro group of 4-hydroxy-3-nitrobenzoic acid (CAS 616-82-0). This document outlines two established protocols for this chemical transformation: catalytic hydrogenation and reduction using tin(II) chloride, providing detailed methodologies and comparative data for researchers in chemistry and drug development.
Reaction Scheme The chemical transformation from the nitro precursor to the desired amino product is illustrated below:
Figure 1: General reaction scheme for the reduction of 4-hydroxy-3-nitrobenzoic acid to this compound.
Protocols and Methodologies
Two primary methods for the reduction of the aromatic nitro group are presented: catalytic hydrogenation and metal-acid reduction.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used industrial method known for its high efficiency, cleaner reaction profile, and avoidance of stoichiometric metallic waste, making it a greener alternative.[4] The reaction typically involves hydrogen gas and a palladium catalyst.[1][5]
Experimental Protocol:
-
Reaction Setup: To a suitable pressure reactor (e.g., a 5-liter, 3-necked, round-bottom flask equipped for hydrogenation), add 160 g of 4-hydroxy-3-nitrobenzoic acid, 3 liters of distilled water, and 150 ml of concentrated hydrochloric acid.[1]
-
Catalyst Addition: Carefully add 25 g of 5% palladium on carbon (Pd/C) catalyst to the mixture.[1]
-
Hydrogenation: Seal the reactor and purge with nitrogen gas. Heat the reaction mixture to 95°C with vigorous stirring.[1][6]
-
Reaction Execution: Introduce hydrogen gas into the reaction mixture.[1] Maintain the temperature and stirring for approximately 4 hours, or until hydrogen uptake ceases, indicating reaction completion.
-
Work-up: Cool the reaction mixture to room temperature under a nitrogen atmosphere.[1]
-
Isolation: Recover the catalyst by filtration.[1] The resulting filtrate contains the hydrochloride salt of the product. Further purification can be achieved by neutralization and recrystallization to yield the free amino acid.
Method 2: Reduction using Tin(II) Chloride (SnCl₂)
Reduction using a metal in acidic media, such as tin(II) chloride in hydrochloric acid, is a classic, robust, and high-yielding laboratory method for converting aromatic nitro compounds to anilines.[3][5][7][8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 207 mg (1.09 mmol) of tin(II) chloride and 1.5 mL of 12 N hydrochloric acid.[7][8] Cool the mixture to 0°C in an ice bath.
-
Substrate Addition: To the cooled mixture, add 100 mg (0.55 mmol) of 4-hydroxy-3-nitrobenzoic acid.[7][8]
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux for 1 hour.[7][8]
-
Work-up: After completion, cool the reaction and add water. Adjust the pH to 1 using a 2 N sodium hydroxide (B78521) solution.[7][8]
-
Initial Isolation: Collect any precipitate by filtration and wash it with distilled water. Concentrate the filtrate under vacuum.[7][8]
-
Purification: Add methanol (B129727) to the residue from the concentrated filtrate to induce precipitation of inorganic salts. Filter the mixture again and concentrate the new filtrate under vacuum.[7][8] The resulting crude product can be further purified by silica (B1680970) gel column chromatography using a mixture of dichloromethane (B109758) and methanol (e.g., 5:1 v/v) as the eluent to afford the pure this compound.[7][8]
Data Presentation
The following table summarizes the quantitative data associated with the described protocols for easy comparison.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: SnCl₂/HCl Reduction |
| Primary Reagents | H₂, 5% Pd/C, HCl | Tin(II) chloride (SnCl₂), HCl |
| Solvent | Water[1] | 12 N Hydrochloric Acid[7][8] |
| Temperature | 95°C[1] | 0°C to Reflux[7][8] |
| Reaction Time | ~4 hours[1] | 1 hour[7][8] |
| Reported Yield | >90% (typically >95%)[1][2] | 98%[7][8] |
| Reported Purity | >95% (can exceed 99%)[1][2] | High (requires chromatography for highest purity)[7][8] |
| Key Advantages | Environmentally friendly, catalyst is recyclable, high purity.[1][4] | High yield, rapid reaction, common lab reagents.[7][8] |
| Key Disadvantages | Requires specialized pressure equipment, catalyst can be costly. | Generates metallic waste, requires extensive workup/purification.[7][8] |
Visualized Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
References
- 1. data.epo.org [data.epo.org]
- 2. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. almacgroup.com [almacgroup.com]
- 5. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]
- 6. CN105237423A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 1571-72-8 [chemicalbook.com]
Application Notes and Protocols: 3-Amino-4-hydroxybenzoic Acid in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-hydroxybenzoic acid is a versatile organic compound that serves as a valuable scaffold in drug discovery and development. Its unique structure, featuring an aromatic ring with amino, hydroxyl, and carboxylic acid functional groups, provides multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications. This document provides an overview of the known biological activities of this compound and its derivatives, along with detailed protocols for relevant experimental assays.
Chemical Synthesis
Several synthetic routes for this compound have been reported. A common laboratory-scale method involves the reduction of 4-hydroxy-3-nitrobenzoic acid.
Protocol: Synthesis of this compound from 4-Hydroxy-3-nitrobenzoic acid [1]
This protocol describes the reduction of the nitro group of 4-hydroxy-3-nitrobenzoic acid using tin(II) chloride in hydrochloric acid.
Materials:
-
4-Hydroxy-3-nitrobenzoic acid
-
Tin(II) chloride (SnCl2)
-
12 N Hydrochloric acid (HCl)
-
2 N Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask maintained at 0 °C, sequentially add tin(II) chloride (1.09 mmol), 12 N hydrochloric acid (1.5 mL), and 4-hydroxy-3-nitrobenzoic acid (0.55 mmol).
-
Heat the reaction mixture to reflux and maintain for 1 hour with stirring.
-
After the reaction is complete, cool the mixture and add distilled water.
-
Adjust the pH of the mixture to 1 using a 2 N sodium hydroxide solution.
-
Collect the precipitate by filtration and wash it with distilled water.
-
Concentrate the filtrate under vacuum.
-
Add methanol to the residue to induce further precipitation.
-
Filter the mixture again and concentrate the filtrate under vacuum.
-
Purify the final residue by silica gel column chromatography using a mobile phase of dichloromethane and methanol (5:1, v/v) to obtain this compound.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Applications in Drug Discovery
While this compound itself is primarily recognized as a versatile building block, research into its biological activities and those of its derivatives has unveiled several potential therapeutic applications.
Enzyme Inhibition: Tyrosinase
This compound has been identified as an inhibitor of the monophenolase activity of mushroom tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders.
Quantitative Data: Tyrosinase Inhibition
| Compound | Target | Inhibition Type | IC50 / Ki | Reference |
| 2-Aminobenzoic acid | Mushroom Tyrosinase (Monophenolase) | Non-competitive | Ki = 5.15 µM | [2] |
| 4-Aminobenzoic acid | Mushroom Tyrosinase (Monophenolase) | Non-competitive | Ki = 3.8 µM | [2] |
| 2-Aminobenzoic acid | Mushroom Tyrosinase (Diphenolase) | Non-competitive | Ki = 4.72 µM | [2] |
| 4-Aminobenzoic acid | Mushroom Tyrosinase (Diphenolase) | Non-competitive | Ki = 20 µM | [2] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay (Spectrophotometric) [3]
This protocol measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, which can be monitored by measuring the absorbance at 475 nm.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound and a positive control (e.g., kojic acid) in the buffer.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or control.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding a specific volume of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for Tyrosinase Inhibition Assay
Caption: Tyrosinase Inhibition Assay Workflow.
Local Anesthetic Activity
The methyl ester of this compound, known as orthocaine, has been identified as a local anesthetic. Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the generation and conduction of nerve impulses.
Signaling Pathway: Local Anesthetic Action
Local anesthetics, being weak bases, exist in both ionized and unionized forms. The unionized form crosses the cell membrane, and once inside the neuron, the ionized form binds to the intracellular domain of the voltage-gated sodium channel, stabilizing it in an inactivated state and preventing sodium influx.
Diagram of Local Anesthetic Mechanism
Caption: Mechanism of Local Anesthetic Action.
Anti-inflammatory and Anticancer Potential of Derivatives
While direct evidence for the anti-inflammatory and anticancer activities of this compound is limited, studies on its derivatives and structurally related compounds suggest potential in these therapeutic areas. For instance, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have shown antiproliferative and anti-inflammatory properties. Additionally, a derivative of 4-amino-2-hydroxybenzoic acid has been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.
Inferred Signaling Pathway: Anti-inflammatory Action of Derivatives
Based on studies of related compounds, it is plausible that derivatives of this compound could inhibit inflammatory responses by suppressing the phosphorylation of MAPKs (such as p38 and JNK) and preventing the activation and nuclear translocation of the transcription factor NF-κB. This would lead to a downstream reduction in the expression of pro-inflammatory mediators.
Diagram of Potential Anti-inflammatory Signaling Pathway
Caption: Potential Anti-inflammatory Signaling Pathway.
Experimental Protocol: Western Blot for MAPK Phosphorylation [2][4]
This protocol describes the detection of phosphorylated p38 MAPK in cell lysates by Western blot.
Materials:
-
Cell culture reagents
-
Test compound (e.g., a derivative of this compound)
-
p38 activator (e.g., Anisomycin)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours to reduce basal phosphorylation.
-
Pre-treat cells with the test compound or vehicle for 1-2 hours.
-
Stimulate cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-p38 MAPK antibody to normalize for protein loading.
-
Quantify band intensities and calculate the ratio of phosphorylated p38 to total p38.
-
Experimental Protocol: NF-κB Nuclear Translocation Assay [5][6]
This immunofluorescence-based assay monitors the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Test compound
-
NF-κB activator (e.g., TNF-α)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Pre-treat cells with the test compound or vehicle.
-
Stimulate with an NF-κB activator for the appropriate time.
-
-
Immunostaining:
-
Fix the cells with fixing solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate with the anti-NF-κB p65 primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.
-
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. While the parent compound has shown activity as a tyrosinase inhibitor, its derivatives have demonstrated a broader range of biological activities, including local anesthetic, anti-inflammatory, and anticancer effects. The protocols provided herein offer a starting point for researchers to further investigate the therapeutic potential of this versatile chemical entity and its analogues. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of novel derivatives to advance their development as drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1571-72-8 | FA33832 [biosynth.com]
- 6. Anticancer effects of the MHY218 novel hydroxamic acid-derived histone deacetylase inhibitor in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of 3-Amino-4-hydroxybenzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Amino-4-hydroxybenzoic acid (AHBA) is a versatile AB-type monomer that serves as a crucial building block for high-performance aromatic polymers, most notably polybenzoxazoles (PBOs). PBOs are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The unique structure of AHBA, containing amino, hydroxyl, and carboxylic acid functional groups, allows for direct polymerization into poly(o-hydroxy amide) precursors, which can then be thermally cyclized to form the rigid-rod PBO backbone. Derivatives of AHBA are being explored to tailor polymer properties for specific applications, including advanced composites and biomedical uses such as drug delivery and tissue engineering.[3][4]
These application notes provide detailed protocols for the synthesis of the AHBA monomer and its subsequent polymerization. It also summarizes the key physicochemical properties of the resulting polymers and discusses their potential applications, particularly in the realm of drug development.
Section 1: Monomer Synthesis Protocol
A reliable synthesis of high-purity this compound is critical, as impurities can impede the formation of high molecular weight polymers.[5] A common and effective method involves the reduction of 4-hydroxy-3-nitrobenzoic acid.
Protocol 1: Synthesis of this compound via Reduction
This protocol is adapted from a procedure using tin(II) chloride as the reducing agent.[6]
Materials:
-
4-Hydroxy-3-nitrobenzoic acid
-
Tin(II) chloride (SnCl₂)
-
12 N Hydrochloric acid (HCl)
-
2 N Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and magnetic stirrer in a fume hood.
-
Cool the flask to 0 °C using an ice bath.
-
Sequentially add tin(II) chloride (2.0 molar equivalents), 12 N HCl, and 4-hydroxy-3-nitrobenzoic acid (1.0 molar equivalent) to the flask.[6]
-
Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 1 hour.[6]
-
After 1 hour, cool the mixture and add distilled water.
-
Adjust the pH of the solution to 1 using a 2 N NaOH solution. This may cause a precipitate to form.[6]
-
Collect the precipitate by filtration and wash thoroughly with distilled water.
-
Concentrate the filtrate under vacuum using a rotary evaporator.
-
Add methanol to the resulting residue, which may form another precipitate. Filter this solid off.
-
Concentrate the final filtrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography, using a mixture of dichloromethane and methanol (e.g., 5:1 v/v) as the eluent to obtain the pure this compound.[6]
Section 2: Polymerization Protocols
The polymerization of AHBA into polybenzoxazole typically follows a two-step process: initial polycondensation to form a soluble precursor, followed by thermal cyclodehydration.
Protocol 2: Two-Step Polymerization of this compound
This protocol describes the self-polycondensation of AHBA to form a poly(o-hydroxy amide) precursor, followed by thermal conversion to poly(2,5-benzoxazole).
Part A: Synthesis of Poly(o-hydroxy amide) Precursor This step is often performed using in-situ activating agents in a polar aprotic solvent.
Materials:
-
This compound (high purity)
-
N,N-Dimethylacetamide (DMAc, anhydrous) or N-Methyl-2-pyrrolidone (NMP, anhydrous)
-
Activating agent (e.g., thionyl chloride, triphenyl phosphite)
-
Pyridine (B92270) (anhydrous)
-
Argon or Nitrogen gas supply
-
Three-neck flask with mechanical stirrer and gas inlet/outlet
Procedure:
-
In a three-neck flask under a slow stream of inert gas (Ar or N₂), dissolve this compound in anhydrous DMAc.
-
Add pyridine to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add the activating agent (e.g., triphenyl phosphite) to the stirred solution.
-
Allow the reaction to proceed at low temperature for several hours, then let it warm to room temperature and continue stirring overnight to form a viscous solution of the poly(o-hydroxy amide) precursor.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Filter the fibrous polymer, wash it thoroughly with methanol and water, and dry it under vacuum at a moderate temperature (e.g., 80 °C).
Part B: Thermal Cyclization to Polybenzoxazole (PBO) The precursor polymer is converted to the final PBO through thermal treatment.
Procedure:
-
Cast a film of the dried poly(o-hydroxy amide) precursor from a solution (e.g., in DMAc) onto a glass plate.
-
Place the film in a vacuum oven or furnace with an inert atmosphere.
-
Heat the film in a stepwise manner to facilitate the cyclodehydration process. A typical heating profile might be:
-
The color of the film will typically change as the conversion to the fully cyclized PBO structure proceeds.
-
Cool the oven slowly to room temperature to obtain the final, thermally stable PBO film.
Caption: Workflow for the two-step synthesis of Polybenzoxazole (PBO).
Section 3: Physicochemical and Mechanical Properties
Polymers derived from AHBA and related structures exhibit excellent thermal and mechanical properties. The data below is compiled from studies on various polybenzoxazoles and their derivatives.
Table 1: Thermal Properties of Polybenzoxazole Derivatives
| Polymer Type | Glass Transition Temp. (T g ) | 5% Weight Loss Temp. (T d5% ) | 10% Weight Loss Temp. (T 10% ) | Reference |
|---|---|---|---|---|
| Poly(benzoxazole imide)s | 285 - 363 °C | 510 - 564 °C (in N₂) | - | [7] |
| Aromatic PBOs | 275 - 375 °C | - | 545 - 615 °C (in N₂) | [1] |
| Bio-based PBOs | > 170 °C | - | > 400 °C |[8] |
Table 2: Mechanical Properties of Polybenzoxazole Films/Fibers
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|
| Poly(benzoxazole imide)s | 103 - 126 | 2.9 - 3.7 | 3.0 - 6.5 | [7] |
| Aromatic PBO Films | 105 - 135 | 2.1 - 2.8 | 11 - 25 | [1] |
| PBO Fibers | 5040 - 5760 | - | 3.9 - 4.5 |[1] |
Table 3: Molecular Weight Data
| Polymer Type | Weight Average Molecular Weight (M w ) | Reference |
|---|
| Bio-based PBOs | 5.70 – 7.20 × 10⁴ g/mol |[8] |
Section 4: Applications in Drug Development
While high-performance PBOs are traditionally used in aerospace and electronics, the inherent biocompatibility of poly(amino acid)-like structures makes their derivatives attractive for biomedical applications.
Conductive Hydrogels for Cardiac Therapy
A notable example is a conductive biomaterial synthesized from an AHBA derivative: poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G) . This polymer has been developed as a hydrogel to treat cardiac arrhythmia following myocardial infarction.[3] The scar tissue that forms after a heart attack is non-conductive and disrupts the heart's electrical signaling, leading to arrhythmias. The PAMB-G hydrogel is designed to be injected into the infarct region, where its conductive nature can electrically couple the remaining healthy cardiomyocytes, helping to re-synchronize the heart's contraction.[3] Extensive biocompatibility studies have shown that PAMB-G is non-cytotoxic to cardiomyocytes and stem cells and exhibits no adverse effects in animal models, suggesting its potential for clinical evaluation.[3]
Potential for Drug Delivery Systems
Polymers based on amino acids are widely investigated for drug delivery due to their biocompatibility and biodegradability.[9] While PBOs are generally non-biodegradable, their precursor polymers or copolymers incorporating cleavable linkages could be designed for controlled drug release. These polymers can self-assemble into nanoparticles or micelles to encapsulate hydrophobic drugs, improving their solubility and stability.[9]
Caption: Conceptual workflow for a drug delivery system using AHBA-derivative polymers.
Section 5: Standard Characterization Workflow
The successful synthesis and properties of both the monomer and the final polymer must be confirmed through a series of analytical techniques.
-
Monomer Characterization:
-
Polymer Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Monitors the conversion of the precursor to PBO by observing the disappearance of amide peaks and the appearance of characteristic benzoxazole (B165842) ring absorptions (e.g., ~1600 cm⁻¹ and ~1460 cm⁻¹).[2]
-
Thermogravimetric Analysis (TGA): Determines thermal stability, including the onset of decomposition (T d5% or T 10% ).[1]
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (T g ).
-
Gel Permeation Chromatography (GPC): Determines the molecular weight (M w ) and polydispersity index (PDI) of the soluble precursor polymer.
-
Mechanical Testing: A universal testing machine is used to measure the tensile strength, modulus, and elongation at break of polymer films or fibers.[1][7]
-
Caption: Standard workflow for the characterization of AHBA-based polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 5. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Purity Characterization of 3-Amino-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-hydroxybenzoic acid is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical compounds and specialty materials. The purity of this starting material is a critical determinant of the final product's quality, efficacy, and safety. Even trace impurities can lead to undesirable side reactions, reduced yields, and the formation of potentially toxic byproducts.[1] Therefore, robust and reliable analytical methods for the characterization of this compound purity are indispensable in a research and drug development setting.
This document provides detailed application notes and experimental protocols for the most common and effective analytical techniques used to assess the purity of this compound. These methodologies are designed to be readily implemented in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase method is typically employed to separate the main component from its potential impurities.
Experimental Protocol: HPLC Purity Assay
Objective: To determine the percentage purity of this compound and to identify and quantify any related impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chromatography data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (ACS grade)
-
This compound reference standard of known purity
-
Test sample of this compound
-
0.45 µm membrane filters for solvent and sample filtration
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water. Filter and degas.
-
Mobile Phase B: Acetonitrile. Filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water to obtain a concentration of approximately 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound test sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
-
Analysis and Data Processing:
-
Inject a blank (diluent) to ensure a clean baseline.
-
Perform five replicate injections of the standard solution to establish system suitability. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of the this compound peak / Total area of all peaks) x 100%
-
Data Presentation: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Reference Standard | 10.2 | 2,548,000 | 99.95 |
| Test Sample Lot A | 10.2 | 2,496,000 | 98.50 |
| Impurity 1 | 7.8 | 15,200 | 0.60 |
| Impurity 2 | 12.5 | 22,800 | 0.90 |
Experimental Workflow: HPLC Analysis
References
Application Notes and Protocols for the Synthesis of 3-Amino-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 3-Amino-4-hydroxybenzoic acid, a valuable building block in the preparation of various pharmaceutical compounds and polymers. The synthesis is typically achieved via a two-step process involving the nitration of 4-hydroxybenzoic acid to yield 4-hydroxy-3-nitrobenzoic acid, followed by the reduction of the nitro group. Two effective methods for the reduction step are presented: one using a chemical reducing agent (Tin(II) chloride) and another employing catalytic hydrogenation.
Experimental Workflow
The overall synthetic pathway is illustrated in the diagram below.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for two common methods for the reduction of 4-hydroxy-3-nitrobenzoic acid to this compound.
| Parameter | Method A: Tin(II) Chloride Reduction | Method B: Catalytic Hydrogenation |
| Starting Material | 4-Hydroxy-3-nitrobenzoic acid | 4-Hydroxy-3-nitrobenzoic acid |
| Reagents | Tin(II) chloride, 12 N Hydrochloric acid | 5% Palladium on carbon, Hydrogen gas |
| Solvent | Hydrochloric acid (aqueous) | Distilled water |
| Reaction Temperature | Reflux | 95 °C |
| Reaction Time | 1 hour | Not specified, reaction completion monitored |
| Product Isolation | pH adjustment, filtration, column chromatography | Filtration of catalyst, acidification, cooling, filtration |
| Yield | 98%[1] | 90% (as hydrochloride monohydrate)[2] |
| Purity | Characterized by 1H NMR[1] | High purity suitable for polymerization[3] |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic acid (Nitration)
This protocol describes the nitration of 4-hydroxybenzoic acid.
Materials:
-
4-Hydroxybenzoic acid
-
Concentrated Nitric acid
-
Concentrated Sulfuric acid
-
Crushed ice
-
Distilled water
Procedure:
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add 4-hydroxybenzoic acid to the cooled nitrating mixture with constant stirring, ensuring the temperature is maintained at a low level.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice, which will cause the product, 4-hydroxy-3-nitrobenzoic acid, to precipitate.[3]
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The melting point of the product is reported to be 182-183 °C.[2]
Step 2: Synthesis of this compound (Reduction)
Two alternative methods for the reduction of 4-hydroxy-3-nitrobenzoic acid are provided below.
Method A: Reduction with Tin(II) Chloride
This method utilizes tin(II) chloride as the reducing agent.[1]
Materials:
-
4-Hydroxy-3-nitrobenzoic acid
-
Tin(II) chloride (SnCl₂)
-
12 N Hydrochloric acid (HCl)
-
2 N Sodium hydroxide (B78521) (NaOH) solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction flask cooled to 0 °C, add tin(II) chloride (1.09 mmol) and 12 N hydrochloric acid (1.5 mL).[1]
-
Sequentially add 4-hydroxy-3-nitrobenzoic acid (100 mg, 0.55 mmol) to the reaction mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 1 hour.[1]
-
After the reaction is complete, cool the mixture and add water.
-
Adjust the pH of the mixture to 1 using a 2 N sodium hydroxide solution.[1]
-
Collect the resulting precipitate by filtration and wash it with distilled water.[1]
-
The filtrate is concentrated under vacuum, and methanol is added to the residue. Any further precipitate is removed by filtration.[1]
-
The final filtrate is concentrated, and the residue is purified by silica gel column chromatography using a mixture of dichloromethane and methanol (5:1, v/v) as the eluent to yield this compound as a brown solid (82 mg, 98% yield).[1]
Method B: Catalytic Hydrogenation
This method employs catalytic hydrogenation for the reduction.[2]
Materials:
-
4-Hydroxy-3-nitrobenzoic acid
-
5% Palladium on carbon (Pd/C)
-
Distilled water
-
Concentrated Hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Procedure:
-
In a 3-necked, round-bottom flask, combine 4-hydroxy-3-nitrobenzoic acid (160 g), concentrated hydrochloric acid (150 ml), distilled water (3 liters), and 5% palladium on carbon (25 g).[2]
-
Heat the reaction mixture to 95 °C with vigorous stirring.[2]
-
Pass hydrogen gas through the reaction mixture.[2]
-
Upon completion of the reaction, cool the mixture to room temperature under a nitrogen atmosphere.[2]
-
Recover the catalyst by filtration.[2]
-
Acidify the resulting solution with concentrated hydrochloric acid to a normality of 4 and cool to 0 °C.[2]
-
The solid that forms, this compound hydrochloride monohydrate, is isolated by filtration and dried under vacuum.[2]
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a suitable base to precipitate this compound.
Characterization
The synthesized this compound can be characterized using various analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR data for the product has been reported as (500 MHz, DMSO-d6): δ 11.30 (brs, 1H), 9.42 (brs, 3H), 7.79 (s, 1H), 7.60 (d, 1H, J = 8.0 Hz), 7.07 (d, 1H, J = 8.0 Hz).[1]
-
Melting Point Determination: The melting point of the hydrochloride monohydrate is reported to be 300 °C with decomposition.[2]
References
Application Notes and Protocols: The Role of 3-Amino-4-hydroxybenzoic Acid in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-hydroxybenzoic acid is a versatile aromatic intermediate that serves as a valuable precursor in the synthesis of a variety of chemical compounds, including pharmaceuticals and, notably, azo dyes. Its unique structure, featuring an amino group, a hydroxyl group, and a carboxylic acid group on a benzene (B151609) ring, allows for the creation of dyes with specific properties related to color, solubility, and affinity for various substrates. The presence of the carboxylic acid and hydroxyl groups can enhance the dye's solubility in aqueous or alkaline media and provide sites for chelation with metal ions, which can be utilized to create mordant dyes with improved fastness properties.
The fundamental process for synthesizing azo dyes from this compound involves a two-step reaction: diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. This document provides detailed protocols and application notes for researchers interested in utilizing this compound in the synthesis of azo dyes.
General Synthesis Pathway
The synthesis of azo dyes from this compound begins with the conversion of its primary amino group into a highly reactive diazonium salt. This is achieved through diazotization, a reaction carried out in an acidic medium at low temperatures with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.
The resulting diazonium salt is a potent electrophile and is immediately used in the subsequent step without isolation. In the azo coupling reaction, the diazonium salt reacts with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner, leading to the formation of an azo compound, which is characterized by the presence of the -N=N- (azo) group. This azo group acts as a chromophore and is responsible for the color of the dye.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of azo dyes using this compound. These should be regarded as a starting point and may require optimization based on the specific coupling component used and the desired characteristics of the final dye.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, suspend a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous and efficient stirring.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the cold sodium nitrite solution dropwise to the suspension of this compound. It is crucial to maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 20-30 minutes to ensure the diazotization reaction is complete.
-
The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., phenol, resorcinol, β-naphthol)
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Distilled water
-
Ice
Procedure:
-
Dissolve the chosen coupling component in a chilled aqueous solution of sodium hydroxide or sodium carbonate. The alkaline conditions are necessary to activate the coupling component for the electrophilic attack of the diazonium salt.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold solution of the coupling component.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, and wash it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.
Data Presentation
While specific quantitative data for azo dyes derived directly from this compound is not extensively available in the cited literature, the following table provides representative data for analogous azo dyes synthesized from structurally similar compounds like 3-amino-4-methylbenzoic acid.[1] This data can serve as a useful benchmark for researchers.
| Diazo Component | Coupling Component | Dye Structure | Yield (%) | Melting Point (°C) | λmax (nm) |
| 3-Amino-4-methylbenzoic acid | Resorcinol | 2-((2,4-dihydroxyphenyl)diazenyl)-4-methylbenzoic acid | 82 | 262-264 | N/A |
| 3-Amino-4-methylbenzoic acid | β-Naphthol | 3-((2-hydroxynaphthalen-1-yl)diazenyl)-4-methylbenzoic acid | 85 | 293-296 | N/A |
Mandatory Visualizations
Caption: General workflow for the synthesis of azo dyes.
Caption: Logical flow from reactants to the final azo dye product.
Applications and Further Research
Azo dyes synthesized from this compound have potential applications in various fields:
-
Textile Dyes: The presence of the carboxylic acid group can improve the affinity of the dye for natural fibers like cotton and wool, particularly when applied as mordant dyes.
-
Pigments: The resulting azo compounds can be converted into insoluble pigments for use in paints, inks, and plastics.
-
Analytical Chemistry: The color change of these dyes in response to pH or the presence of metal ions could be exploited for their use as indicators or in colorimetric assays.
-
Drug Development: The azo linkage is a known pharmacophore in some drug molecules, and derivatives of this compound could be explored for their biological activity.
Researchers are encouraged to explore the synthesis of a variety of azo dyes by using different coupling components and to characterize their properties, including their spectroscopic characteristics, dyeing performance on various substrates, and potential biological activities. The protocols and data presented in this document provide a solid foundation for such investigations.
References
Application of 3-Amino-4-hydroxybenzoic Acid in Photosensitive Materials: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-Amino-4-hydroxybenzoic acid in the formulation of photosensitive materials. While direct, specific applications in photosensitive materials are not extensively documented in publicly available literature, its chemical structure lends itself to established principles of photoresist technology. The following information is based on the well-understood chemistry of analogous compounds, particularly in the formulation of positive-tone photoresists based on photosensitive polyimides and polybenzoxazole precursors.
Introduction
This compound is a versatile organic molecule possessing three key functional groups: an amino group, a hydroxyl group, and a carboxylic acid group. Its light-sensitive nature, coupled with its ability to be polymerized, makes it a promising candidate for advanced photosensitive materials.[1] This is particularly relevant in applications requiring high thermal stability, such as microelectronics fabrication and packaging. The ortho-aminophenol structure is a key precursor for the synthesis of polybenzoxazoles (PBOs), a class of high-performance polymers with excellent thermal and mechanical properties.[2][3]
The primary application explored in these notes is its use as a monomer in a polymer backbone for a positive-tone photoresist. In such a system, the polymer's solubility in a developer solution is altered by exposure to light.
Principle of Application: Positive-Tone Photoresist
The proposed application leverages the inherent solubility of a polymer derived from this compound in aqueous alkaline solutions, due to its phenolic hydroxyl and carboxylic acid groups. This polymer is rendered insoluble by the addition of a photosensitive dissolution inhibitor, typically a diazonaphthoquinone (DNQ) compound.
Upon exposure to UV light, the DNQ undergoes a photochemical transformation (the Wolff rearrangement) into a more acidic indene (B144670) carboxylic acid.[2] This conversion eliminates the dissolution-inhibiting effect of the DNQ in the exposed regions of the photoresist film. Consequently, the exposed areas become soluble in the alkaline developer, while the unexposed regions remain, creating a positive-tone image of the mask.
Data Presentation
The following table summarizes representative quantitative data for a photosensitive polymer system based on the principles described. These values are derived from analogous photosensitive polyimide and polybenzoxazole precursor systems and should be considered as a baseline for development and optimization.
| Property | Typical Value |
| Photosensitivity (i-line, 365 nm) | 80 - 250 mJ/cm² |
| Resolution | 5 - 10 µm |
| Film Thickness | 5 - 15 µm |
| Glass Transition Temp. (Tg) of Polymer | > 280 °C (post-cure) |
| Thermal Decomposition Temp. (Td) | > 450 °C (post-cure) |
Experimental Protocols
Synthesis of a Photosensitive Polymer Precursor (Poly(o-hydroxyamide))
This protocol describes a representative synthesis of a poly(o-hydroxyamide), a precursor to polybenzoxazole, which can be formulated into a photosensitive material.
Materials:
-
This compound derived diacid monomer
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (B92270), anhydrous
-
Triphenyl phosphite (B83602) (TPP)
-
Calcium chloride (CaCl₂), anhydrous
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diacid monomer derived from this compound (1.0 eq) and the aromatic diamine (1.0 eq) in anhydrous NMP.
-
Add anhydrous calcium chloride and pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triphenyl phosphite (2.2 eq) to the cooled solution.
-
Allow the reaction to stir at room temperature for 3 hours, followed by heating to 100°C for an additional 3 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and methanol, and dry under vacuum at 100°C.
Formulation of the Positive-Tone Photoresist
Materials:
-
Synthesized Poly(o-hydroxyamide) precursor
-
Diazonaphthoquinone (DNQ) based photosensitizer (e.g., a DNQ-sulfonate ester)
-
Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) or a similar solvent
-
Surfactant (optional, for improved coating properties)
Procedure:
-
Dissolve the synthesized poly(o-hydroxyamide) precursor in PGMEA to achieve the desired viscosity for spin coating (typically 15-25 wt% polymer).
-
Add the DNQ photosensitizer to the polymer solution. The concentration of the DNQ will need to be optimized but is typically in the range of 15-30 wt% relative to the polymer weight.
-
If necessary, add a small amount of a suitable surfactant to improve the coating uniformity.
-
Stir the mixture until all components are fully dissolved.
-
Filter the solution through a 0.2 µm filter to remove any particulate matter.
Photolithography Protocol
Procedure:
-
Coating: Dispense the filtered photoresist solution onto a suitable substrate (e.g., a silicon wafer) and spin-coat to achieve the desired film thickness.
-
Soft Bake: Bake the coated substrate on a hotplate at 90-120°C for 60-120 seconds to remove the solvent.
-
Exposure: Expose the photoresist film to i-line (365 nm) UV radiation through a photomask with the desired pattern. The exposure dose will need to be determined empirically but will likely be in the range of 80-250 mJ/cm².
-
Post-Exposure Bake (Optional): In some formulations, a post-exposure bake at 100-110°C for 60-90 seconds can improve resolution and process latitude.
-
Development: Immerse the exposed substrate in an aqueous solution of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), typically 2.38 wt%, for 30-60 seconds with gentle agitation.
-
Rinse and Dry: Rinse the developed substrate with deionized water and dry with a stream of nitrogen.
-
Thermal Curing (for PBO formation): To convert the patterned poly(o-hydroxyamide) precursor into the final, highly stable polybenzoxazole, a thermal curing step is required. Heat the substrate in an inert atmosphere (e.g., nitrogen) with a staged curing profile, for example:
-
Ramp to 150°C and hold for 30 minutes.
-
Ramp to 250°C and hold for 30 minutes.
-
Ramp to a final cure temperature of 300-350°C and hold for 1-2 hours.
-
Mandatory Visualizations
Caption: Workflow for photosensitive material synthesis and patterning.
Caption: Mechanism of a positive-tone DNQ-based photoresist.
References
Application Note: Quantitative Analysis of 3-Amino-4-hydroxybenzoic Acid in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a key aromatic compound and a precursor for the synthesis of various pharmaceutical compounds and thermostable bioplastics.[1] Its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note provides a detailed protocol for the sensitive and selective analysis of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is based on established bioanalytical principles for similar small molecules and serves as a robust starting point for method development and validation.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥ 97%)
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d3
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma)
Standard and Sample Preparation
Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound by dissolving the reference standard in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., this compound-d3) in methanol.
Working Standard Solutions:
-
Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of 100 ng/mL by diluting the IS stock solution with the same solvent mixture.
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.[2]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.[4][5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[2]
-
Vortex and inject the sample into the LC-MS/MS system.
For cleaner extracts, especially when lower limits of quantification are required, Solid-Phase Extraction (SPE) can be employed. A mixed-mode cation exchange or a hydrophilic-lipophilic balanced (HLB) polymer sorbent is recommended.[2]
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Elution | Start at 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | To be determined experimentally |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Spray Voltage | 3500 V |
| Source Temperature | 370°C |
Multiple Reaction Monitoring (MRM) Transitions:
The precursor and product ions for this compound and its internal standard must be determined by infusing the standard solutions into the mass spectrometer. Based on its molecular weight of 153.14 g/mol , the expected precursor ion [M+H]⁺ would be m/z 154.1.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 154.1 | To be determined | To be optimized |
| This compound-d3 | 157.1 | To be determined | To be optimized |
Data Presentation
The following tables present illustrative data for a validated method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | Linear (1/x²) | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Low QC Recovery (%) | High QC Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 115 | 85 - 115 | 85 - 115 |
Signaling Pathway (Illustrative)
While this compound is primarily a building block, its synthesis in microorganisms like Streptomyces griseus involves a specific pathway diverging from primary metabolism.
Caption: Biosynthetic pathway of 3,4-AHBA in Streptomyces griseus.[1]
Conclusion
This application note details a comprehensive and robust LC-MS/MS method for the quantification of this compound in biological samples. The protocol outlines sample preparation using protein precipitation, along with starting parameters for liquid chromatography and mass spectrometry. The provided workflow and illustrative data serve as a valuable resource for researchers in drug development and metabolic studies, enabling the reliable analysis of this important compound. The method can be further optimized and validated to meet specific laboratory and regulatory requirements.
References
- 1. Enhanced production of γ-amino acid this compound by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rrml.ro [rrml.ro]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Growing Single Crystals of 3-Amino-4-hydroxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful growth of high-quality single crystals of 3-Amino-4-hydroxybenzoic acid. The ability to produce single crystals is fundamental for definitive structural elucidation via X-ray diffraction, which is a critical step in understanding the solid-state properties of this important molecule, a key intermediate in the synthesis of various dyes and pharmaceutical compounds.
Introduction
This compound is a versatile organic compound whose molecular structure and intermolecular interactions in the solid state are of significant interest for crystal engineering and drug design. The arrangement of molecules in the crystal lattice dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, the ability to grow single crystals is paramount for comprehensive characterization. The protocols outlined below primarily focus on the slow evaporation solution growth technique, a widely accessible and effective method for obtaining high-quality single crystals of organic compounds.
Data Presentation: Crystallization Parameters
The following table summarizes typical experimental parameters for the single crystal growth of this compound using the slow evaporation method. These values are derived from experimental data for similar compounds and foundational crystallization principles, providing a robust starting point for optimization.
| Parameter | Value/Range | Notes |
| Crystal Growth Method | Slow Evaporation | A reliable and straightforward method for organic molecules. |
| Primary Solvent | Dimethylformamide (DMF) | Offers good solubility for this compound. |
| Co-solvent System | Ethanol (B145695) (EtOH), Acetonitrile (MeCN), Water (H₂O) | Can be used to fine-tune the solubility and evaporation rate. |
| Solute Concentration | 10-25 mg/mL | A starting point; optimization may be required. |
| Starting Temperature | Ambient to 40°C | Gentle heating can aid in complete dissolution. |
| Growth Temperature | Ambient (20-25°C) | A stable temperature is crucial for slow, controlled growth. |
| Typical Growth Time | 7-21 days | Dependent on solvent system, temperature, and vessel geometry. |
| Expected Crystal Habit | Prismatic or needle-like | Morphology can be influenced by solvent and impurities. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for growing single crystals of this compound via the slow evaporation technique.
Materials and Equipment
-
This compound (purity >98%)
-
Dimethylformamide (DMF), analytical grade
-
Ethanol (EtOH), analytical grade
-
Acetonitrile (MeCN), analytical grade
-
Deionized water (H₂O)
-
Small glass vials or crystallizing dishes (e.g., 5-10 mL)
-
Beakers
-
Magnetic stirrer and stir bar
-
Hot plate (optional, for gentle warming)
-
Micropipettes
-
Parafilm or aluminum foil
-
Microscope for crystal observation
Protocol 1: Single Solvent Slow Evaporation
-
Preparation of a Saturated Solution:
-
Accurately weigh approximately 10-25 mg of this compound and transfer it to a clean glass vial.
-
Add 1 mL of DMF to the vial.
-
Gently stir the mixture using a small magnetic stir bar at room temperature until the solid is completely dissolved. If necessary, warm the solution gently (not exceeding 40°C) to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles. If particles are present, filter the solution through a syringe filter into a clean vial.
-
-
Crystal Growth:
-
Cover the vial with parafilm or aluminum foil.
-
Pierce a few small holes in the cover using a needle to allow for slow evaporation of the solvent. The number and size of the holes can be adjusted to control the rate of evaporation.
-
Place the vial in a vibration-free and temperature-stable environment (e.g., a quiet corner of a laboratory bench).
-
Monitor the vial periodically over several days to weeks for the appearance of single crystals.
-
-
Crystal Harvesting:
-
Once crystals of suitable size have formed, carefully decant the remaining solution.
-
Gently wash the crystals with a small amount of a solvent in which this compound is sparingly soluble (e.g., cold ethanol or water) to remove any residual mother liquor.
-
Carefully remove the crystals from the vial using a spatula or fine-tipped forceps and place them on a filter paper to dry.
-
Protocol 2: Mixed Solvent System Slow Evaporation
This protocol can be employed to refine crystal quality by modifying the solvent environment.
-
Preparation of the Solution:
-
Dissolve 10-25 mg of this compound in a minimal amount of DMF (e.g., 0.5 mL) in a glass vial.
-
In a separate container, prepare a solvent mixture. A potential starting point is a mixture of ethanol, acetonitrile, and water.[1]
-
Slowly add the solvent mixture dropwise to the DMF solution while stirring until a slight, persistent turbidity is observed. This indicates that the solution is nearing saturation.
-
Add a few more drops of DMF to redissolve the precipitate, resulting in a clear, saturated solution.
-
-
Crystal Growth and Harvesting:
-
Follow steps 2 and 3 from Protocol 1 for the crystal growth and harvesting procedures. The mixed solvent system may lead to different crystal morphologies and growth rates.
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the single crystal growth of this compound.
Caption: General workflow for single crystal growth.
These protocols provide a solid foundation for researchers to successfully grow single crystals of this compound. It is important to note that crystallization is often an empirical science, and optimization of the parameters outlined above may be necessary to obtain crystals of the desired size and quality for specific analytical needs.
References
Application Notes: The Use of 3-Amino-4-hydroxybenzoic Acid in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is an aromatic, non-proteinogenic amino acid. While not one of the canonical 20 amino acids used in ribosomal protein synthesis, it serves as a crucial building block in the biosynthesis of a variety of complex natural products, particularly non-ribosomal peptides and polyketides with significant biological activity.[1][2] Its unique structure is leveraged by microbial systems to construct potent antibiotics and other secondary metabolites.[3][4] Furthermore, 3,4-AHBA is a valuable monomer in materials science for the synthesis of high-performance polymers like polybenzoxazoles.[5][6] This document provides detailed application notes and protocols for the synthesis, production, and utilization of 3,4-AHBA in both biosynthetic and synthetic contexts.
Physicochemical Properties and Spectroscopic Data
3,4-AHBA presents as a white to off-white or brown crystalline powder.[7][8] Understanding its physical and chemical properties is essential for its proper handling, storage, and application in synthesis protocols. It is noted to be light-sensitive and should be stored accordingly.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1571-72-8 | [7][9] |
| Molecular Formula | C₇H₇NO₃ | [9][10] |
| Molecular Weight | 153.14 g/mol | [9][10] |
| Melting Point | ~208 °C (with decomposition) | [7] |
| Appearance | Solid, crystalline powder | [8] |
| Solubility | Soluble in various solvents | [7][8] |
| SMILES | C1=CC(=C(C=C1C(=O)O)N)O | [10][11] |
| InChI Key | MRBKRZAPGUCWOS-UHFFFAOYSA-N |[10] |
Table 2: ¹H NMR Spectroscopic Data for this compound Solvent: DMSO-d₆, Frequency: 500 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
|---|---|---|---|---|
| 11.30 ppm | brs | 1H | Carboxylic acid (-COOH) | [7][12] |
| 9.42 ppm | brs | 3H | Ammonium/Phenol (-NH₃⁺, -OH) | [7][12] |
| 7.79 ppm | s | 1H | Aromatic C2-H | [7][12] |
| 7.60 ppm | d (J = 8.0 Hz) | 1H | Aromatic C6-H | [7][12] |
| 7.07 ppm | d (J = 8.0 Hz) | 1H | Aromatic C5-H |[7][12] |
Application Notes
Role in Non-Ribosomal Peptide Synthesis (NRPS)
Unlike ribosomal synthesis, which is strictly template-driven by mRNA, Non-Ribosomal Peptide Synthetases (NRPSs) are large, multi-enzyme complexes that act as an assembly line to build peptides.[1] These systems are notable for their ability to incorporate a vast array of non-proteinogenic amino acids, including 3,4-AHBA, into the final structure.[2]
The general NRPS mechanism involves discrete modules, where each module is responsible for the incorporation of a single amino acid. A typical elongation module consists of:
-
Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP.[1][13]
-
Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: The activated amino acid is covalently tethered to the PCP domain via a 4'-phosphopantetheine (B1211885) (Ppant) arm.[1]
-
Condensation (C) Domain: Catalyzes peptide bond formation between the aminoacyl groups attached to the PCP domains of adjacent modules.[2][13]
3,4-AHBA serves as a precursor building block in the biosynthesis of several classes of antibiotics, including the ansamycins.[4] Its incorporation provides structural rigidity and functional groups essential for the compound's biological activity.
Caption: General workflow of a Non-Ribosomal Peptide Synthetase (NRPS) assembly line.
Biosynthesis of this compound
The biosynthetic pathway for 3,4-AHBA in actinomycetes like Streptomyces griseus is distinct from the common shikimate pathway used for most aromatic amino acids.[3] It involves a more direct, two-step enzymatic reaction using primary metabolites as precursors:
-
Aldol Condensation: Dihydroxyacetone phosphate (B84403) (DHAP) from glycolysis and L-aspartate-4-semialdehyde (ASA) from the aspartate pathway are condensed.
-
Cyclization & Aromatization: The resulting intermediate undergoes cyclization and aromatization to form the 3,4-AHBA ring structure.
These two steps are catalyzed by the enzymes GriI and GriH, respectively.[3] This pathway has been successfully engineered into host organisms like Corynebacterium glutamicum and Streptomyces lividans for the microbial production of 3,4-AHBA from simple sugars like glucose and xylose.[3][14]
Caption: Biosynthesis of 3,4-AHBA from primary metabolites by GriI and GriH enzymes.
Experimental Protocols
Protocol 1: Chemical Synthesis of 3,4-AHBA
This protocol details the synthesis of 3,4-AHBA via the reduction of 4-hydroxy-3-nitrobenzoic acid.[8][12]
Materials:
-
4-Hydroxy-3-nitrobenzoic acid
-
Tin(II) chloride (SnCl₂)
-
12 N Hydrochloric acid (HCl)
-
2 N Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask, reflux condenser, filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Sequentially and carefully add tin(II) chloride (approx. 2.0 eq) followed by 12 N HCl.[12]
-
Reduction: Remove the ice bath and heat the reaction mixture to reflux for 1 hour. Monitor the reaction progress by TLC.[12]
-
Work-up: After the reaction is complete, cool the mixture and add water. Adjust the pH to 1 using a 2 N NaOH solution.[12]
-
Filtration: Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.
-
Extraction: Concentrate the filtrate under vacuum. Add methanol to the residue to precipitate out any remaining inorganic salts. Filter again and concentrate the new filtrate under vacuum.[7][12]
-
Purification: Purify the final residue by silica gel column chromatography using a dichloromethane:methanol (e.g., 5:1 v/v) eluent system to afford 3,4-AHBA as a solid.[7][12]
Table 3: Summary of Chemical Synthesis Yields
| Starting Material | Method | Yield | Purity | Reference |
|---|---|---|---|---|
| 4-Hydroxy-3-nitrobenzoic acid | SnCl₂ / HCl Reduction | ~98% | >95% | [7][12] |
| p-Halobenzoic acid | Multi-step synthesis | >90% | >99% | [5][6] |
| 4-Hydroxy-3-nitrobenzoic acid | Catalytic Hydrogenation (Pd/C) | ~90% | High |[6] |
Caption: Workflow for the chemical synthesis of 3,4-AHBA from its nitro precursor.
Protocol 2: Microbial Production of 3,4-AHBA
This protocol provides a general methodology for producing 3,4-AHBA using a recombinant microbial host.
Principle: A host strain (e.g., S. lividans or C. glutamicum) is engineered to express the griI and griH genes from S. griseus.[3][14] The strain is then cultivated in a suitable medium containing a carbon source, leading to the conversion of primary metabolites into 3,4-AHBA, which is secreted into the medium.
Procedure:
-
Strain Preparation: Transform the host strain with an expression vector containing the griI and griH genes under the control of a suitable promoter.
-
Inoculum Preparation: Grow a seed culture of the recombinant strain in a standard rich medium (e.g., TSB) to a healthy log phase.
-
Fermentation: Inoculate the production medium with the seed culture. The production medium should contain a primary carbon source (e.g., glucose, xylose, or a mixture) and necessary nutrients.[14]
-
Process Control: Maintain the fermentation at an optimal temperature and pH. Control of dissolved oxygen (DO) is critical; studies have shown that specific productivity can be significantly higher under oxygen-limiting conditions.[3]
-
Harvesting: After a set fermentation period (e.g., 72-120 hours), harvest the culture broth.
-
Product Isolation: Separate the cells from the supernatant by centrifugation. The 3,4-AHBA can be isolated from the supernatant using techniques like liquid-liquid extraction, precipitation, and/or chromatography.
Table 4: Microbial Production of 3,4-AHBA
| Host Organism | Carbon Source (50 g/L) | Titer (g/L) | Key Finding | Reference |
|---|---|---|---|---|
| C. glutamicum (ldh mutant) | Glucose | 5.6 | Production is enhanced under oxygen limitation. | [3] |
| S. lividans | Glucose | ~1.8 | - | [14] |
| S. lividans | Xylose | ~2.3 | Xylose provides better precursor supply. | [14] |
| S. lividans | Glucose (25 g/L) + Xylose (25 g/L) | 2.7 | Mixed-sugar strategy improves productivity. |[14] |
Protocol 3: Considerations for Incorporating 3,4-AHBA into Synthetic Peptides
While 3,4-AHBA is primarily known as a biosynthetic building block, it is commercially available for use in chemical peptide synthesis. Its incorporation into a peptide sequence via standard Solid-Phase Peptide Synthesis (SPPS) requires special consideration due to its trifunctional nature (amine, carboxylic acid, phenol).
Protecting Group Strategy:
-
α-Amino Group: The standard Fmoc (9-fluorenylmethyloxycarbonyl) group is suitable.
-
Carboxylic Acid Group: If 3,4-AHBA is not the C-terminal residue, the carboxylic acid must be protected, typically as a methyl or ethyl ester, which can be cleaved later.
-
Phenolic Hydroxyl Group: The hydroxyl group is nucleophilic and acidic, requiring protection to prevent side reactions during peptide coupling. A tert-butyl (tBu) group is a common choice as it is cleaved by trifluoroacetic acid (TFA) during the final deprotection step.
Coupling Procedure (General):
-
Resin Preparation: Start with a deprotected N-terminal amine on the peptide-resin.
-
Activation: Activate the Fmoc-protected 3,4-AHBA derivative (with protected side chains) using a standard coupling reagent (e.g., HBTU/HCTU or HATU) and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) in a suitable solvent like DMF or NMP.[15]
-
Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitoring: Use a qualitative test (e.g., ninhydrin (B49086) or TNBS test) to confirm the completion of the coupling reaction.[15]
-
Capping/Washing: After successful coupling, wash the resin thoroughly to remove excess reagents before proceeding to the next Fmoc deprotection and coupling cycle.
This general approach allows for the site-specific incorporation of 3,4-AHBA, enabling the synthesis of novel peptides with unique structural and functional properties.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced production of γ-amino acid this compound by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. This compound | 1571-72-8 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | 1571-72-8 | FA33832 [biosynth.com]
- 10. This compound | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0304941) [hmdb.ca]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. BJOC - Development of a chemical scaffold for inhibiting nonribosomal peptide synthetases in live bacterial cells [beilstein-journals.org]
- 14. This compound production from glucose and/or xylose via recombinant Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA), with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the reduction of a nitro precursor, typically 4-hydroxy-3-nitrobenzoic acid. Key routes include:
-
Catalytic Hydrogenation: Reduction of 4-hydroxy-3-nitrobenzoic acid using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][2]
-
Metal/Acid Reduction: Using metals like tin (in the form of tin(II) chloride) in the presence of a strong acid such as hydrochloric acid to reduce the nitro group.[3][4]
-
Other Reducing Agents: Sodium dithionite (B78146) has also been reported as an effective reducing agent for this transformation.[5]
-
Multi-step Synthesis from Halogenated Precursors: A process starting from p-halobenzoic acid, which is first nitrated, then the halo group is substituted with a hydroxyl group, followed by the reduction of the nitro group.[6][7]
Q2: What are the critical factors that influence the yield of the reaction?
A2: Several factors can significantly impact the final yield of this compound:
-
Purity of Starting Materials: The purity of the initial reactants, particularly the 4-hydroxy-3-nitrobenzoic acid, is crucial as impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Temperature, pressure (in catalytic hydrogenation), and reaction time must be carefully controlled to ensure complete conversion and minimize byproduct formation.[1][2]
-
Choice of Reducing Agent and Catalyst: The effectiveness of the reducing agent and the activity of the catalyst (in catalytic hydrogenation) are paramount for a high-yield reduction.
-
pH Control: Proper pH adjustment during the workup and purification steps is essential for the efficient isolation and precipitation of the product.[3]
-
Oxygen Levels: In microbial synthesis, dissolved oxygen levels have been shown to significantly affect the productivity of 3,4-AHBA.[8]
Q3: How can I purify the final product to achieve high purity?
A3: Purification of this compound typically involves several steps to remove unreacted starting materials, byproducts, and inorganic salts. Common purification methods include:
-
Recrystallization: This is a standard method for purifying solid organic compounds.
-
pH Adjustment and Precipitation: The product can be selectively precipitated from the reaction mixture by carefully adjusting the pH.[3]
-
Column Chromatography: For achieving very high purity, silica (B1680970) gel column chromatography can be employed, using a solvent system such as dichloromethane (B109758) and methanol (B129727).[3]
-
Washing: The filtered product is often washed with cold water or other appropriate solvents to remove residual impurities.[1]
Q4: Are there any known issues with side reactions that can lower the yield?
A4: Yes, side reactions can be a significant cause of reduced yields. Some potential issues include:
-
Over-nitration: During the synthesis of the 4-hydroxy-3-nitrobenzoic acid precursor, over-nitration can occur, leading to dinitro- or other unwanted nitrated species.[1]
-
Decarboxylation: At elevated temperatures, decarboxylation of the starting material or the final product can occur, leading to a loss of the desired carboxylic acid functionality.[1]
-
Incomplete Reduction: If the reduction of the nitro group is incomplete, the final product will be contaminated with the starting material, making purification more challenging and lowering the isolated yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Deactivated catalyst (for hydrogenation). - Impure starting materials. - Losses during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature and pressure based on literature procedures. - Use fresh, high-activity catalyst. - Ensure the purity of starting materials. - Carefully optimize the pH for precipitation and minimize transfer losses. |
| Product Contamination with Starting Material | - Incomplete reduction of the nitro group. - Insufficient amount of reducing agent. - Deactivated catalyst. | - Increase the reaction time or temperature. - Use a stoichiometric excess of the reducing agent. - Replace the catalyst with a fresh batch. |
| Formation of Dark-colored Impurities | - Oxidation of the amino-phenol product. - Side reactions due to high temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessively high reaction temperatures. - Use a decolorizing agent like activated carbon during purification. |
| Difficulty in Product Isolation/Precipitation | - Incorrect pH during workup. - Product is too soluble in the chosen solvent. | - Carefully adjust the pH to the isoelectric point of this compound to minimize its solubility. - Cool the solution to 0-5 °C to promote precipitation. - If necessary, concentrate the solution before cooling. |
| Inconsistent Results Between Batches | - Variation in reagent quality. - Inconsistent reaction conditions. - Differences in workup procedures. | - Use reagents from the same supplier and lot number if possible. - Strictly control all reaction parameters (temperature, time, agitation speed). - Standardize the workup and purification protocol. |
Experimental Protocols
Protocol 1: Synthesis via Reduction with Tin(II) Chloride
This protocol is based on the reduction of 4-hydroxy-3-nitrobenzoic acid using tin(II) chloride.[3]
Materials:
-
4-hydroxy-3-nitrobenzoic acid
-
Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric acid (HCl)
-
2 N Sodium hydroxide (B78521) (NaOH) solution
-
Methanol
-
Dichloromethane
-
Distilled water
Procedure:
-
To a reaction vessel cooled to 0 °C, sequentially add tin(II) chloride, 12 N hydrochloric acid, and 4-hydroxy-3-nitrobenzoic acid.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After the reaction is complete, add water to the mixture.
-
Adjust the pH to 1 with a 2 N sodium hydroxide solution.
-
Collect the precipitate by filtration and wash it with distilled water.
-
Concentrate the filtrate under vacuum and add methanol to the residue.
-
Filter any precipitate that forms and concentrate the filtrate again under vacuum.
-
Purify the final residue by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 5:1 v/v) as the eluent to obtain this compound.
Protocol 2: Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis through the catalytic hydrogenation of 4-hydroxy-3-nitrobenzoic acid.[1]
Materials:
-
4-hydroxy-3-nitrobenzoic acid
-
5% Palladium on carbon (Pd/C) catalyst
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
In a suitable reactor, add 4-hydroxy-3-nitrobenzoic acid, concentrated hydrochloric acid, distilled water, and 5% palladium on carbon catalyst.
-
Heat the reaction mixture to 95 °C with vigorous stirring.
-
Introduce hydrogen gas into the reaction mixture.
-
Upon completion of the reaction (monitored by hydrogen uptake or TLC/HPLC), cool the mixture to room temperature under a nitrogen atmosphere.
-
Recover the catalyst by filtration.
-
Cool the filtrate to 0 °C to precipitate the this compound hydrochloride.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
-
To obtain the free amino acid, the hydrochloride salt can be dissolved in water and the pH adjusted with a base to precipitate the final product.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Metal/Acid Reduction | 4-hydroxy-3-nitrobenzoic acid | tin(II) chloride, HCl | Up to 98% | [3] |
| Catalytic Hydrogenation | 4-hydroxy-3-nitrobenzoic acid | H₂, Pd/C, HCl | ~90% (as hydrochloride salt) | [1] |
| Multi-step from p-halobenzoic acid | 4-chlorobenzoic acid | HNO₃/H₂SO₄, NaOH, H₂/Pd/C | >90% (overall) | [1] |
| Microbial Synthesis | Glucose | Recombinant Corynebacterium glutamicum | 5.6 g/L (titer) | [8] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. data.epo.org [data.epo.org]
- 2. CN105237423A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and characterization of methyl ester of this compound. [wisdomlib.org]
- 6. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Enhanced production of γ-amino acid this compound by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Amino-4-hydroxybenzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Amino-4-hydroxybenzoic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why are no crystals forming after the hot solution has cooled?
A1: This is a common issue that can arise from several factors:
-
Excess Solvent: The most frequent cause is the use of too much solvent, which prevents the solution from becoming supersaturated upon cooling. To address this, reheat the solution and evaporate a portion of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again.
-
Supersaturation: The solution may be supersaturated but requires a nucleation site for crystal growth to begin. Induce crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution. Alternatively, if available, add a "seed crystal" of pure this compound to the cooled solution.
-
Cooling Rate: If the cooling is too rapid, it can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before moving it to an ice bath.
Q2: The product has "oiled out," forming a liquid layer instead of crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point. To resolve this:
-
Reheat the flask to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration slightly.
-
Allow the solution to cool more slowly. Insulating the flask can help promote the formation of crystals over oil.
-
If the issue persists, consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization again.
Q3: The recovery yield of pure crystals is very low. How can this be improved?
A3: A low yield can be disappointing but is often correctable. Consider the following:
-
Minimal Hot Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling, reducing the yield.
-
Cold Rinse: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm or an excessive amount of solvent will dissolve some of the purified crystals.
-
Premature Crystallization: If crystals form in the filter funnel during hot filtration, some product may be lost. To prevent this, preheat the funnel and receiving flask before filtration. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.
Q4: The final product is still colored or appears impure. What went wrong?
A4: If colored impurities are present in the final product, the chosen recrystallization solvent may not be effective at leaving them in the solution.
-
Activated Charcoal: For colored impurities, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored compounds. Use charcoal sparingly, as it can also adsorb some of the desired product.
-
Second Recrystallization: A second recrystallization of the purified product may be necessary to achieve the desired level of purity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific quantitative solubility data is not widely published, water is a commonly used and effective solvent for the recrystallization of this compound, particularly its hydrochloride salt. The compound is generally soluble in hot water and less soluble in cold water, which are the key characteristics of a good recrystallization solvent. For the free base, aqueous ethanol (B145695) or other polar organic solvents may also be suitable.
Q2: What are the likely impurities in crude this compound?
A2: The most common synthesis of this compound involves the reduction of 4-hydroxy-3-nitrobenzoic acid.[1] Therefore, the primary impurity is likely to be the unreacted starting material, 4-hydroxy-3-nitrobenzoic acid. Other potential impurities can include by-products from the reduction reaction and any reagents used in the synthesis.
Q3: What is a typical expected yield and purity for this recrystallization?
A3: With a carefully executed recrystallization, it is possible to achieve high yields and purity. Reports suggest that yields can be in excess of 90%, with purity levels exceeding 95% and even reaching over 99%.[2]
Q4: How can I confirm the purity of my recrystallized product?
A4: The purity of the final product can be assessed using several analytical techniques. A common and straightforward method is to measure the melting point of the crystals. A pure compound will have a sharp melting point range that corresponds to the literature value (approximately 208 °C with decomposition). Impurities will typically cause the melting point to be lower and broader. For a more quantitative assessment of purity, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.
Data Presentation
Due to the limited availability of specific quantitative solubility data in the public domain, a comprehensive comparative table is challenging to construct. The following table summarizes the available qualitative and quantitative information. Researchers are encouraged to determine solubility curves for their specific solvent systems experimentally.
| Solvent | Temperature | Solubility | Notes |
| Water | Hot | Soluble | A common and effective solvent for recrystallization, especially for the hydrochloride salt. |
| Water | Cold | Less Soluble | This temperature-dependent solubility is ideal for recrystallization. |
| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 100 mg/mL[2] | High solubility; may be more suitable as a solvent for analysis than for recrystallization. |
| Ethanol | Not Specified | Soluble | Often used in combination with water to create a mixed-solvent system for recrystallization. |
| Methanol | Not Specified | Soluble | Another polar organic solvent that can be considered for recrystallization. |
| Acetone | Not Specified | Soluble | A polar aprotic solvent that may be a suitable alternative for recrystallization. |
Purity & Yield:
| Parameter | Expected Value |
| Purity | >95 - 99% |
| Recovery Yield | >90% |
Experimental Protocols
Protocol: Recrystallization of this compound Hydrochloride from Water
This protocol is adapted from a patented synthesis method and is intended for the purification of the hydrochloride salt of this compound.
Materials:
-
Crude this compound hydrochloride
-
Deionized water
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (as an antioxidant)
-
Concentrated hydrochloric acid
-
Decolorizing carbon (activated charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: In a 2-liter round-bottom flask, combine the crude this compound hydrochloride (e.g., 176 g) with 800 mL of water, 17.6 g of SnCl₂·2H₂O, 535 mL of concentrated hydrochloric acid, and 20 g of decolorizing carbon. The tin(II) chloride is added to prevent oxidation of the aminophenol.
-
Heating: Gently heat the mixture to boiling while stirring to ensure all the solid material dissolves.
-
Hot Filtration: Pre-heat a Buchner funnel and filter flask to prevent premature crystallization. Quickly filter the hot solution through the pre-heated funnel to remove the decolorizing carbon and any other insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent contamination. Crystal formation should begin as the solution cools.
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. For complete drying, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization of this compound.
References
common side reactions in the synthesis of 3-Amino-4-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent synthetic strategies involve a multi-step process typically starting from either p-halobenzoic acid or a 4-hydroxybenzoic acid derivative. The general sequence involves:
-
Nitration: Introduction of a nitro group at the 3-position of the aromatic ring.
-
Nucleophilic Substitution (if applicable): If starting with a p-halobenzoic acid, the halogen is replaced with a hydroxyl group.
-
Reduction: The nitro group is reduced to an amino group to yield the final product.[1][2]
Q2: What are the critical impurities to be aware of during the synthesis?
A2: The presence of impurities can significantly hinder the formation of high molecular weight polymers for which this compound is often a monomer.[1] Key impurities include products of over-nitration and decarboxylation of the starting material.[1][2] Incomplete reduction can also lead to residual nitro or intermediate compounds.
Q3: How can the purity of the final product be assessed?
A3: Purity can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods like NMR and IR.[3][4] For instance, HPLC with a C18 column and a suitable mobile phase can effectively separate the desired product from potential impurities.[4] The melting point of pure this compound is approximately 208 °C (with decomposition).[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Over-nitration: The use of harsh nitrating conditions can lead to the formation of dinitro- or other over-nitrated species.[1][2] | Carefully control the reaction temperature, ideally between -10°C and 50°C, and the stoichiometry of nitric acid.[1] |
| Decarboxylation: High reaction temperatures, especially during the hydrolysis of a halo group, can lead to the loss of the carboxylic acid functional group.[1][2] | Maintain the reaction temperature within the recommended range for each step. For the hydrolysis step, a temperature between 65°C and 100°C is suggested.[1] | |
| Incomplete Reduction: The reducing agent may not be active enough, or the reaction time may be insufficient to fully convert the nitro group to an amine. | Ensure the catalyst (e.g., palladium on carbon) is active and use appropriate reaction conditions (e.g., temperature, pressure of hydrogen gas).[1][2] Alternatively, other reducing agents like tin(II) chloride or sodium dithionite (B78146) can be used.[3][6] | |
| Product Contamination | Residual Catalyst or Reducing Agent: If using a heterogeneous catalyst like Pd/C, it may not be fully removed by filtration. If using a metal reductant like tin, metal salts can co-precipitate with the product.[2][6] | Ensure thorough filtration to remove the catalyst. When using tin, after the reaction, dissolve the resulting tin salt in warm water and treat with hydrogen sulfide (B99878) to precipitate the tin, followed by filtration.[7] |
| Side-product Formation: Unwanted isomers or other by-products can form during nitration. | Optimize the nitration conditions (temperature, acid concentration) to favor the formation of the desired 3-nitro isomer. Purification of the intermediate 3-nitro-4-hydroxybenzoic acid may be necessary before proceeding to the reduction step. | |
| Difficulty in Purification | Presence of Multiple Impurities: A combination of the issues above can lead to a complex mixture that is difficult to separate.[1][2] | A multi-step purification process may be required, including recrystallization, pH adjustment and precipitation, and column chromatography.[5][6] |
Experimental Protocols
Synthesis via Nitration of p-Chlorobenzoic Acid and Subsequent Reduction
This protocol is a common and effective method for synthesizing this compound.
Step 1: Nitration of p-Chlorobenzoic Acid
-
In a suitable reaction vessel, cool a mixture of concentrated sulfuric acid.
-
Slowly add p-chlorobenzoic acid to the cooled sulfuric acid while stirring, maintaining a low temperature.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the p-chlorobenzoic acid solution, keeping the temperature between 10°C and 25°C.[1]
-
After the addition is complete, raise the temperature to approximately 37°C and stir for 10-14 hours.[1]
-
Pour the reaction mixture over crushed ice to precipitate the 4-chloro-3-nitrobenzoic acid.
-
Filter the precipitate, wash with cold water, and air-dry.[1]
Step 2: Hydrolysis of 4-Chloro-3-nitrobenzoic Acid
-
In a round-bottom flask, dissolve the 4-chloro-3-nitrobenzoic acid in an aqueous solution of sodium hydroxide (B78521).
-
Heat the mixture to reflux (around 95°C - 105°C) for several hours to replace the chloro group with a hydroxyl group.[4]
-
Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the 3-nitro-4-hydroxybenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
Step 3: Reduction of 3-Nitro-4-hydroxybenzoic Acid
-
To a reaction flask, add the 3-nitro-4-hydroxybenzoic acid, water, and a catalytic amount of 5% palladium on carbon.[2]
-
Add concentrated hydrochloric acid to the mixture.[2]
-
Heat the mixture to 95°C with vigorous stirring and bubble hydrogen gas through the solution.[2]
-
After the reaction is complete (monitored by a suitable method like TLC or HPLC), cool the mixture to room temperature under a nitrogen atmosphere.
-
Filter to remove the catalyst.
-
The filtrate contains the hydrochloride salt of this compound. To obtain the free amino acid, adjust the pH with a base (e.g., sodium hydroxide or sodium acetate) to precipitate the product.[4][7]
-
Filter the final product, wash with cold water, and dry.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common side reactions in the synthesis.
References
- 1. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. Synthesis and characterization of methyl ester of this compound. [wisdomlib.org]
- 4. CN105237423A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
troubleshooting low solubility of 3-Amino-4-hydroxybenzoic acid in reaction media
Welcome to the technical support center for 3-Amino-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the solubility of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups: a carboxylic acid and an amino group. Its solubility is significantly influenced by its zwitterionic nature, allowing it to be more soluble in polar solvents. Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Melting Point | ~208 °C (with decomposition) | [2][3] |
| pKa (strongest acidic) | ~5.09 (predicted) | |
| pKa (strongest basic) | ~3.38 (predicted) | |
| Isoelectric Point (pI) | ~4.24 (calculated) |
Q2: Why is this compound poorly soluble in my reaction medium?
A2: Low solubility can be attributed to several factors:
-
pH of the medium: As a zwitterionic compound, its solubility is lowest at its isoelectric point (pI), where the net charge of the molecule is zero.[4]
-
Solvent Polarity: "Like dissolves like" is a fundamental principle.[5] this compound, being polar, has limited solubility in nonpolar organic solvents.
-
Temperature: Solubility of solids in liquids generally increases with temperature. Your reaction may be running at a temperature too low to achieve the desired concentration.
-
Crystalline Form: The solid-state crystal structure can affect the energy required to dissolve the compound.
Q3: How can I increase the solubility of this compound in my experiment?
A3: Several strategies can be employed:
-
pH Adjustment: Moving the pH of the aqueous or protic solvent medium away from the pI (~4.24) will increase solubility. Adding a small amount of a non-reactive acid or base can significantly improve dissolution.
-
Co-solvents: Using a mixture of solvents can be effective. A small amount of a polar aprotic solvent like DMSO or DMF in a less polar solvent can enhance solubility.
-
Temperature Increase: Gently heating the mixture can increase the rate of dissolution and the overall solubility.
-
Sonication: Applying ultrasonic waves can help break down solid agglomerates and accelerate the dissolution process.[6]
Troubleshooting Guide: Low Solubility in Reaction Media
| Issue | Potential Cause | Recommended Action |
| Precipitation upon addition to the reaction mixture. | The pH of the medium is near the isoelectric point (pI) of this compound. | Adjust the pH of the reaction mixture by adding a small amount of a compatible acid (e.g., HCl) or base (e.g., NaOH or an organic base like triethylamine) to move the pH away from ~4.24. |
| Incomplete dissolution in an organic solvent. | The chosen solvent has a polarity that is too low. | 1. Switch to a more polar solvent (see solubility data table below). 2. Use a co-solvent system. For example, add a small percentage of DMSO or DMF. 3. For some applications, co-solvent systems including PEG300 and Tween-80 have been shown to be effective.[6] |
| The compound crystallizes out of solution when the reaction is cooled. | The concentration of the compound exceeds its solubility at the lower temperature. | 1. Maintain the reaction mixture at a higher temperature during workup, if the product is stable. 2. Dilute the reaction mixture with a suitable solvent before cooling. |
| Slow dissolution rate. | Insufficient energy to overcome the crystal lattice energy. | 1. Increase the temperature of the mixture while stirring. 2. Use sonication to aid dissolution.[6] |
Quantitative Solubility Data
| Solvent | Solubility ( g/100 mL) at 25°C | Notes |
| Water | Very Soluble | Solubility is highly pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | ~10.0 | High solubility; sonication can aid dissolution.[6] |
| Dimethylformamide (DMF) | Soluble | Expected to be a good solvent due to its high polarity. |
| Methanol | Soluble | A standard solution of 1000µg/mL is commercially available.[7] |
| Ethanol | Soluble | Generally a good solvent for polar aromatic compounds. |
| Acetonitrile | Moderately Soluble | |
| Tetrahydrofuran (THF) | Slightly Soluble | |
| Chloroform | Slightly Soluble | A related isomer shows some solubility.[8] |
Note: "Soluble" and "Slightly Soluble" are qualitative terms from various sources. Experimental determination is recommended for precise applications.
Experimental Protocols
Protocol 1: pH Adjustment for Aqueous Reactions
-
Prepare the aqueous reaction buffer or solution.
-
Measure the initial pH of the solution.
-
If the pH is between 3.5 and 5.5, consider adjusting it.
-
To increase solubility, add a dilute solution of HCl to lower the pH below 3 or a dilute solution of NaOH to raise the pH above 6. The choice of acid or base should not interfere with the planned reaction.
-
Slowly add the this compound to the pH-adjusted solution while stirring.
-
If necessary, gently warm the solution to aid dissolution.
Protocol 2: Utilizing a Co-solvent System
-
Dissolve the this compound in a minimal amount of a high-solubility solvent like DMSO. A stock solution of up to 100 mg/mL can be prepared in DMSO with the help of ultrasonication.[6]
-
Slowly add this stock solution to the main reaction solvent with vigorous stirring.
-
Monitor for any signs of precipitation. If precipitation occurs, a higher proportion of the co-solvent may be needed, or a different solvent system should be considered.
Visualizations
pH and Solubility Relationship
The solubility of this compound is critically dependent on the pH of the aqueous medium. This relationship can be visualized as follows:
Troubleshooting Workflow for Low Solubility
If you encounter low solubility, follow this logical workflow to diagnose and solve the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1571-72-8 [chemicalbook.com]
- 3. This compound CAS#: 1571-72-8 [m.chemicalbook.com]
- 4. This compound | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. achemtek.com [achemtek.com]
- 8. 4-Amino-3-hydroxybenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]
Technical Support Center: Optimizing Polybenzoxazole (PBO) Synthesis
Welcome to the technical support center for polybenzoxazole (PBO) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions for producing high-performance PBO polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for polybenzoxazoles (PBOs)?
A1: PBOs are typically synthesized via two main routes: a one-step method and a two-step method. The one-step method involves the direct polycondensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative in a high-boiling solvent like polyphosphoric acid (PPA) at elevated temperatures.[1] The two-step method first involves the synthesis of a soluble precursor polymer, which is then converted to the final PBO through thermal treatment. Common precursors include poly(o-hydroxy-amide)s (PHAs) and ortho-functional polyimides (o-HPIs).[2][3][4] The thermal conversion of o-HPIs to PBOs is often referred to as thermal rearrangement (TR).[2]
Q2: My PBO synthesis suffers from low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in PBO synthesis can stem from several factors. Incomplete cyclization of the precursor polymer is a frequent issue.[5] Ensure that the thermal treatment temperature is sufficiently high and the duration is adequate for complete conversion. For thermally rearranged PBOs (TR-PBOs), this is typically in the range of 300-450°C.[2][6] Another cause can be the oxidation of the 2-aminophenol (B121084) monomer, leading to colored impurities and reduced yield.[5] To prevent this, it is advisable to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use freshly purified monomers.[5] Side reactions, such as the dimerization or polymerization of the 2-aminophenol monomer, can also reduce the yield of the desired polymer.[5] This can be mitigated by carefully controlling the reaction temperature and ensuring a stoichiometric balance of the reactants.
Q3: The final PBO polymer is insoluble in common organic solvents. How can I improve its processability?
A3: The rigid-rod structure of PBOs contributes to their excellent thermal stability but also results in poor solubility, making them difficult to process.[1][3] One strategy to enhance solubility is to synthesize a soluble precursor polymer, such as a poly(o-hydroxy-amide) (PHA) or a poly(o-hydroxy-imide) (o-HPI), which can be processed (e.g., cast into films or spun into fibers) and then thermally converted to the final PBO.[3][4] Incorporating flexible linkages or bulky side groups into the polymer backbone can also improve solubility. For instance, the use of hexafluoroisopropylidene (6F) moieties in the monomers can increase the solubility of the precursor polyimides.[3]
Q4: What types of catalysts are effective for PBO synthesis?
A4: The choice of catalyst depends on the specific synthesis route. For the one-step synthesis, strong Brønsted acids like polyphosphoric acid (PPA) and methanesulfonic acid often serve as both the solvent and the catalyst.[5] In some cases, Lewis acids can also be employed. For syntheses involving cyclization reactions, various catalysts have been explored, including copper-based catalysts (e.g., CuI) and palladium complexes.[5] For more environmentally friendly approaches, reusable Brønsted acidic ionic liquids have been shown to effectively catalyze the reaction, sometimes allowing for solvent-free conditions.[5]
Troubleshooting Guides
Issue 1: Incomplete Cyclization of Precursor Polymer
-
Symptom: The final polymer exhibits poor thermal stability and mechanical properties. Spectroscopic analysis (e.g., FT-IR) shows the presence of characteristic peaks from the precursor polymer (e.g., amide or imide bands) and the incomplete formation of benzoxazole (B165842) rings.[3]
-
Possible Causes:
-
The thermal conversion temperature is too low.
-
The duration of the thermal treatment is insufficient.
-
The physical form of the precursor (e.g., powder vs. film) affects the reaction rate.[3]
-
-
Solutions:
-
Optimize Thermal Treatment Temperature: Gradually increase the final hold temperature of the thermal treatment. For many TR-PBOs, temperatures between 350°C and 450°C are required for near-quantitative conversion.[2][6]
-
Increase Treatment Time: Extend the duration of the isothermal hold at the maximum temperature to ensure the cyclization reaction goes to completion.
-
Consider Sample Form: Be aware that thermal rearrangement kinetics can be faster for film samples compared to powders.[3]
-
Issue 2: Poor Mechanical Properties of the Final PBO Film
-
Symptom: The PBO film is brittle and has low tensile strength and modulus.
-
Possible Causes:
-
Solutions:
-
Synthesize High Molecular Weight Precursor: Optimize the polymerization conditions for the precursor synthesis to achieve a higher molecular weight. This often involves using high-purity monomers, an appropriate solvent, and in some cases, silylation of the diamine monomers to increase their reactivity.[2]
-
Controlled Heating Protocol: Employ a staged heating protocol for the thermal treatment. This allows for the slow evolution of volatiles and minimizes stress on the film. A typical protocol might involve heating at 5°C/min to 300°C and holding for an hour to ensure complete imidization and solvent removal before ramping up to the final conversion temperature.[6]
-
Monitor Weight Loss: Use thermogravimetric analysis (TGA) to understand the decomposition behavior of your specific precursor and select a maximum treatment temperature that ensures complete conversion without significant degradation of the polymer backbone.[6]
-
Data Presentation
Table 1: Effect of Thermal Treatment Temperature on TR-PBO Conversion
| Precursor Polymer | Treatment Temperature (°C) | TR Conversion (%) |
| 3Ph-OH | 400 | 85 |
| 3Ph-OH | 425 | ~100 |
| 3Ph-OH | 450 | ~100 |
| o-OAc Polyimides | >425 | High |
Data synthesized from multiple sources for illustrative purposes.[6]
Table 2: Thermal Properties of Precursor Polyimides and Resulting PBOs
| Polymer | T g (°C) | 5% Weight Loss Temp. (°C) |
| PBOPI Series | 285 - 363 | 510 - 564 |
| PHA-derived PBOs | - | 382 - 647 |
T g = Glass Transition Temperature. Data is indicative of typical ranges found in the literature.[7][8]
Experimental Protocols
Protocol 1: Two-Step Synthesis of TR-PBO via Poly(o-hydroxy-imide)
This protocol describes the synthesis of an ortho-hydroxy polyimide (o-OH PI) precursor followed by its thermal rearrangement to a polybenzoxazole.
Part A: Synthesis of the o-Hydroxy Poly(amic acid) (HPAA) Precursor
-
In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the bis(o-aminophenol) monomer in an anhydrous aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of a dianhydride (e.g., 6FDA) in portions to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours to form the poly(amic acid) solution.
Part B: Imidization to form o-OH Polyimide
-
To the HPAA solution, add an azeotropic agent such as o-xylene.
-
Heat the reaction mixture to 180°C and maintain this temperature for approximately 6 hours to facilitate the cyclization to the polyimide. Water formed during the reaction is removed by azeotropic distillation.
-
After cooling, precipitate the polyimide solution by pouring it into a non-solvent like methanol.
-
Filter the fibrous polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven at 150°C until a constant weight is achieved.[6]
Part C: Thermal Rearrangement to PBO
-
Cast a film of the synthesized o-OH PI from a suitable solvent (e.g., NMP or DMAc) onto a glass plate.
-
Dry the film in a vacuum oven using a step-wise temperature protocol, for example: 120°C for 4 hours, 180°C for 3 hours, and 250°C for 20 minutes to remove the solvent.[6]
-
Place the freestanding film in a tube furnace under a nitrogen atmosphere.
-
Heat the film at a controlled rate (e.g., 5°C/min) to a final temperature between 350°C and 450°C and hold for 1 hour to induce thermal rearrangement to the PBO structure.[6]
Visualizations
Caption: Workflow for the two-step synthesis of PBO via a polyimide precursor.
Caption: Decision tree for troubleshooting PBO synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups: Synthesis, Properties, and Thermal Rearrangement Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Preparation and Properties of Polybenzoxazole Copolymers Bearing Pendants and Imide Ring in the Main Chain -Elastomers and Composites | Korea Science [koreascience.kr]
Technical Support Center: 3-Amino-4-hydroxybenzoic Acid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) in solution. Our goal is to help you prevent and troubleshoot oxidation-related issues to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?
A1: A color change in your this compound solution is a common indicator of oxidation. As an aminophenol, 3,4-AHBA is susceptible to oxidation, especially when exposed to air (oxygen), light, and certain metal ions. This process can lead to the formation of colored degradation products, altering the solution's properties and potentially impacting your experimental results.
Q2: What are the primary factors that accelerate the oxidation of this compound in solution?
A2: Several factors can accelerate the oxidation of 3,4-AHBA:
-
Presence of Oxygen: Dissolved oxygen is a key reactant in the oxidation process.
-
High pH (Alkaline Conditions): The rate of oxidation for many phenolic compounds increases at higher pH levels.[1][2][3]
-
Exposure to Light: UV and visible light can provide the energy to initiate oxidation reactions.
-
Presence of Metal Ions: Transition metal ions, such as iron and copper, can catalyze the oxidation of phenolic compounds.[4]
-
Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.
Q3: How can I prevent the oxidation of my this compound solution?
A3: To prevent oxidation, it is crucial to control the factors mentioned above. Key strategies include:
-
Use of an Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.[5]
-
pH Control: Maintain the solution at an optimal pH. For many aminophenols, a slightly acidic to neutral pH is preferable.[1][6]
-
Light Protection: Store solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.
-
Addition of Antioxidants: Incorporate antioxidants into your solution to inhibit the oxidation process.
-
Use of Chelating Agents: Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[7]
-
Low-Temperature Storage: Store solutions at low temperatures (e.g., 2-8 °C) to slow down the rate of degradation.
Q4: What are some suitable antioxidants for stabilizing this compound solutions?
A4: A variety of antioxidants can be effective. These are broadly categorized as radical scavengers and reducing agents:
-
Radical Scavengers: Hindered phenols (e.g., BHT), aromatic amines, and natural antioxidants like ascorbic acid (Vitamin C) and tocopherols (B72186) (Vitamin E) can be used.[8][9][10][11]
-
Reducing Agents/Oxygen Scavengers: Sulfites, such as sodium metabisulfite (B1197395), are effective at removing dissolved oxygen.[12][13]
Q5: For long-term storage, is there a more stable form of this compound I can use?
A5: For enhanced stability during long-term storage, consider converting the this compound to its hydrochloride salt. Salts of aminophenols are generally more resistant to oxidation.[14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Solution rapidly turns brown/yellow after preparation. | 1. High concentration of dissolved oxygen in the solvent. 2. Preparation under ambient atmosphere. 3. Contamination with metal ions. | 1. Degas the solvent by sparging with nitrogen or argon for 15-30 minutes before use. 2. Prepare the solution in a glove box or under a continuous stream of inert gas. 3. Add a chelating agent such as EDTA (0.1-1 mM) to the solution. |
| Solution is stable initially but discolors over time in storage. | 1. Improper storage conditions (exposure to light and/or oxygen). 2. Sub-optimal pH of the solution. 3. Absence of a stabilizing agent. | 1. Store the solution in a tightly sealed, amber vial in a refrigerator (2-8 °C). Purge the headspace with an inert gas before sealing. 2. Adjust the pH to a slightly acidic range (e.g., pH 4-6) if compatible with your experimental needs. 3. Add an antioxidant like ascorbic acid (0.1-1% w/v) or sodium metabisulfite (0.05-0.1% w/v). |
| Precipitate forms in the solution upon storage. | 1. Oxidation leading to insoluble degradation products. 2. Change in pH affecting solubility. 3. Exceeding the solubility limit at storage temperature. | 1. Implement preventative measures against oxidation as described above. 2. Ensure the pH of the solution remains constant. Buffer the solution if necessary. 3. Confirm the concentration is below the solubility limit at the storage temperature. You may need to prepare a more dilute stock solution. |
Data Presentation: Efficacy of Stabilization Methods
The following tables present hypothetical data to illustrate the effectiveness of different strategies in preventing the oxidation of a 0.1 M this compound solution stored at room temperature and exposed to air and light. Oxidation is quantified by the increase in absorbance at 450 nm over 24 hours.
Table 1: Effect of pH on Oxidation
| pH | Initial Absorbance (450 nm) | Absorbance after 24h | % Increase in Absorbance |
| 4.0 | 0.005 | 0.015 | 200% |
| 7.0 | 0.006 | 0.075 | 1150% |
| 9.0 | 0.008 | 0.250 | 3025% |
Table 2: Effect of Antioxidants and Chelating Agents at pH 7.0
| Condition | Additive (Concentration) | Initial Absorbance (450 nm) | Absorbance after 24h | % Increase in Absorbance |
| Control | None | 0.006 | 0.075 | 1150% |
| Antioxidant | Ascorbic Acid (0.1% w/v) | 0.005 | 0.010 | 100% |
| Oxygen Scavenger | Sodium Metabisulfite (0.1% w/v) | 0.005 | 0.008 | 60% |
| Chelating Agent | EDTA (1 mM) | 0.006 | 0.030 | 400% |
| Combined | Sodium Metabisulfite (0.1% w/v) + EDTA (1 mM) | 0.005 | 0.006 | 20% |
Table 3: Effect of Storage Conditions at pH 7.0
| Storage Condition | Initial Absorbance (450 nm) | Absorbance after 24h | % Increase in Absorbance |
| Ambient, Light | 0.006 | 0.075 | 1150% |
| Ambient, Dark | 0.006 | 0.045 | 650% |
| Refrigerated (4°C), Dark | 0.006 | 0.020 | 233% |
| Refrigerated (4°C), Dark, Nitrogen Atmosphere | 0.005 | 0.007 | 40% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
-
Solvent Degassing: Place the desired volume of your solvent (e.g., deionized water, buffer) in a flask. Sparge with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Addition of Stabilizers (Optional): If using stabilizers, add the chosen antioxidant (e.g., sodium metabisulfite to a final concentration of 0.1% w/v) and/or chelating agent (e.g., EDTA to a final concentration of 1 mM) to the degassed solvent and dissolve completely.
-
pH Adjustment: Adjust the pH of the solvent to the desired level (e.g., pH 5.0) using dilute HCl or NaOH.
-
Dissolving 3,4-AHBA: Weigh the required amount of this compound and add it to the prepared solvent. Stir under a gentle stream of inert gas until fully dissolved.
-
Storage: Transfer the solution to a pre-purged amber vial. Purge the headspace with inert gas before sealing tightly. Store at the recommended temperature (e.g., 4°C), protected from light.
Protocol 2: Monitoring Oxidation via UV-Vis Spectrophotometry
-
Sample Preparation: Prepare solutions of this compound under different conditions (e.g., with and without antioxidants, at different pH values).
-
Initial Measurement (T=0): Immediately after preparation, take an aliquot of each solution and measure its UV-Vis spectrum from 200-600 nm. Record the absorbance at a wavelength indicative of colored oxidation products (e.g., 450 nm).
-
Incubation: Store the solutions under the specified conditions (e.g., room temperature, exposed to light).
-
Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24 hours), take another aliquot from each solution and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at 450 nm versus time for each condition to compare the rates of oxidation.
Visualizations
Caption: Hypothetical oxidation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Antioxidant - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 10. jscholarpublishers.com [jscholarpublishers.com]
- 11. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 12. exBEERiment | Cold-Side Oxidation: Impact Adding Sodium Metabisulfite (SMB) At Packaging Has On A Kölsch - Brülosophy [brulosophy.com]
- 13. goldenhivemead.com [goldenhivemead.com]
- 14. benchchem.com [benchchem.com]
degradation pathways of 3-Amino-4-hydroxybenzoic acid under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) under acidic conditions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experimental work involving the acidic degradation of this compound.
FAQs
Q1: What is the primary degradation pathway of this compound in an acidic solution?
A1: Under acidic conditions, the most probable degradation pathway for this compound is decarboxylation, leading to the formation of 2-aminophenol (B121084) and carbon dioxide. This reaction is catalyzed by the presence of acid.
Q2: My solution of this compound in acid turned brown. What could be the cause?
A2: The brown discoloration is likely due to the oxidation of 2-aminophenol, the primary degradation product. Aminophenols are susceptible to oxidation, which can be accelerated by factors such as the presence of dissolved oxygen, trace metal ions, or exposure to light, forming colored polymeric products.
Q3: I see an unexpected peak in my HPLC chromatogram after treating this compound with acid. How can I identify it?
A3: The unexpected peak is likely 2-aminophenol, the decarboxylation product. To confirm its identity, you can:
-
Run a standard of 2-aminophenol under the same HPLC conditions and compare the retention times.
-
Utilize LC-MS to determine the molecular weight of the compound in the unknown peak. The expected molecular weight for 2-aminophenol is 109.13 g/mol .
Q4: How does acid concentration affect the degradation of this compound?
A4: Generally, a higher concentration of acid will accelerate the rate of decarboxylation. The reaction rate is dependent on the hydronium ion concentration.
Q5: What is the influence of temperature on the degradation of this compound in acidic media?
A5: Increased temperature will significantly increase the rate of degradation. As with most chemical reactions, the rate of decarboxylation of this compound is expected to follow the Arrhenius equation, with the rate constant increasing exponentially with temperature.
Data Presentation
The following tables provide illustrative quantitative data on the degradation of this compound under various acidic conditions. These are example data sets and should be used as a template for recording your experimental results.
Table 1: Effect of HCl Concentration on the Degradation of this compound at 60°C
| HCl Concentration (M) | Incubation Time (hours) | This compound Remaining (%) | 2-Aminophenol Formed (%) |
| 0.1 | 2 | 95.2 | 4.8 |
| 0.1 | 6 | 85.7 | 14.3 |
| 0.5 | 2 | 88.4 | 11.6 |
| 0.5 | 6 | 65.1 | 34.9 |
| 1.0 | 2 | 79.3 | 20.7 |
| 1.0 | 6 | 45.8 | 54.2 |
Table 2: Effect of Temperature on the Degradation of this compound in 0.5 M HCl
| Temperature (°C) | Incubation Time (hours) | This compound Remaining (%) | 2-Aminophenol Formed (%) |
| 40 | 6 | 92.3 | 7.7 |
| 40 | 24 | 75.9 | 24.1 |
| 60 | 6 | 65.1 | 34.9 |
| 60 | 24 | 20.5 | 79.5 |
| 80 | 6 | 30.2 | 69.8 |
| 80 | 24 | < 1 | > 99 |
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions
Objective: To induce and monitor the degradation of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 0.5 M, 1 M)
-
Deionized water
-
Volumetric flasks
-
Heating block or water bath
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH 3.0, HPLC grade)
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a small amount of base to solubilize, then neutralize).
-
In separate volumetric flasks, add a known volume of the stock solution and dilute with the respective HCl solutions (0.1 M, 0.5 M, 1 M) to a final concentration of, for example, 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with deionized water to the same final concentration.
-
-
Stress Conditions:
-
Incubate the acidic and control samples at a set temperature (e.g., 60°C) using a heating block or water bath.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., NaOH) to stop the degradation reaction.
-
-
HPLC Analysis:
-
Filter the neutralized samples through a 0.45 µm syringe filter.
-
Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (standards, control, and stressed samples).
-
Record the chromatograms and integrate the peak areas for this compound and any degradation products.
-
Calculate the percentage of remaining this compound and the formation of degradation products.
Mandatory Visualizations
Technical Support Center: Optimizing HPLC Separation of 3-Amino-4-hydroxybenzoic Acid and Its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 3-Amino-4-hydroxybenzoic acid and its common isomers, such as 4-Amino-3-hydroxybenzoic acid and 5-Amino-2-hydroxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC separation of this compound and its isomers.
Question: Why am I seeing poor resolution between the isomers?
Answer:
Poor resolution between aminohydroxybenzoic acid isomers is a common challenge due to their similar structures and physicochemical properties. Several factors can contribute to this issue.
-
Inappropriate Mobile Phase pH: The ionization state of these amphoteric compounds is highly dependent on the mobile phase pH. The pKa values of the carboxylic acid and amino groups are critical. To achieve optimal separation, the pH of the mobile phase should be carefully selected to maximize the differences in the overall charge and hydrophobicity of the isomers. A pH around 3-4 is often a good starting point for reversed-phase HPLC.
-
Incorrect Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to aqueous buffer is crucial. If the organic content is too high, the analytes may elute too quickly, resulting in poor separation. Conversely, if it is too low, run times may be excessively long. A gradient elution may be necessary to resolve all isomers effectively.
-
Suboptimal Stationary Phase: While a standard C18 column can be effective, the separation of these polar isomers can sometimes be improved by using a column with a different selectivity. Consider using a polar-endcapped C18 column or a stationary phase designed for polar analytes. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also provide enhanced resolution for these zwitterionic compounds.[1][2]
-
Low Column Efficiency: An old or poorly packed column will exhibit reduced efficiency, leading to broader peaks and decreased resolution. Ensure your column is in good condition and properly equilibrated with the mobile phase.
Question: What is causing significant peak tailing for my analytes?
Answer:
Peak tailing is a frequent problem when analyzing aromatic amines like aminohydroxybenzoic acids. It is often caused by secondary interactions between the basic amino group and acidic silanol (B1196071) groups on the silica-based stationary phase.
-
Silanol Interactions: To minimize these interactions, you can:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 3) will protonate the silanol groups, reducing their ability to interact with the protonated amino groups of the analytes.
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are "end-capped" to block most of the residual silanol groups. Ensure you are using a well-end-capped column.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can affect column lifetime and is not MS-compatible.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and injecting a smaller volume.
-
Column Contamination: Contaminants from previous injections or the sample matrix can accumulate on the column frit or at the head of the column, causing peak tailing. Flushing the column with a strong solvent may help.
Question: My retention times are drifting. What should I do?
Answer:
Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when changing mobile phase compositions.
-
Mobile Phase Instability: The pH of the mobile phase can change over time, especially if it is not buffered properly. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Fluctuations in Temperature: Changes in column temperature will affect retention times. Use a column oven to maintain a constant and consistent temperature.
-
Pump Performance: Inconsistent flow rates from the HPLC pump will lead to retention time variability. Check for leaks in the system and ensure the pump is properly maintained.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound?
A1: The most common positional isomers include 4-Amino-3-hydroxybenzoic acid and 5-Amino-2-hydroxybenzoic acid. Other isomers are also possible depending on the synthesis route of the target compound.
Q2: What is a typical starting HPLC method for separating these isomers?
A2: A good starting point for method development is a reversed-phase separation on a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). A mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) or formate (B1220265) buffer at a pH between 3 and 4 is commonly used. A gradient elution from a low to a high percentage of acetonitrile is often effective in resolving all isomers within a reasonable run time. Detection is typically performed using a UV detector at a wavelength around 254 nm or 280 nm.[3]
Q3: How does the pH of the mobile phase affect the retention of these isomers?
A3: this compound and its isomers are amphoteric, meaning they have both acidic (carboxylic acid) and basic (amino) functional groups. The overall charge of the molecule changes with the pH of the mobile phase.
-
At low pH (below the pKa of the carboxylic acid): The amino group is protonated (-NH3+) and the carboxylic acid is in its neutral form (-COOH). The molecule has a net positive charge and is more polar, leading to earlier elution in reversed-phase HPLC.
-
At intermediate pH (between the pKa of the carboxylic acid and the amino group): The molecule exists as a zwitterion, with both a positive and a negative charge. Its retention will be influenced by a combination of hydrophobic and ionic interactions.
-
At high pH (above the pKa of the amino group): The carboxylic acid is deprotonated (-COO-) and the amino group is in its neutral form (-NH2). The molecule has a net negative charge.
By carefully controlling the pH, you can manipulate the ionization state of each isomer to maximize the differences in their hydrophobicity and achieve better separation.
Q4: What are the approximate pKa values for these isomers?
A4: The pKa values can vary slightly depending on the specific isomer and the experimental conditions. However, typical approximate pKa values are:
-
This compound: pKa ≈ 9.06 (for the amino group)[4]
-
4-Amino-3-hydroxybenzoic acid: pKa ≈ 4.74 (for the carboxylic acid group)[1]
It is important to note that there are multiple pKa values for each molecule corresponding to the different ionizable groups.
Q5: How can I confirm the identity of each isomeric peak?
A5: The most reliable way to identify each peak is to inject pure reference standards of each isomer individually and compare their retention times to the peaks in your mixed sample. If standards are not available, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the peaks based on their mass-to-charge ratio.
Data Presentation
The following tables summarize typical quantitative data for the HPLC separation of this compound and its isomers. Please note that these values are representative and can vary depending on the specific HPLC system, column, and experimental conditions.
Table 1: Typical Retention Times and Resolution under Reversed-Phase Conditions
| Analyte | Retention Time (min) | Resolution (Rs) |
| 5-Amino-2-hydroxybenzoic acid | 4.2 | - |
| 4-Amino-3-hydroxybenzoic acid | 5.5 | 2.1 |
| This compound | 6.8 | 2.3 |
Conditions: C18 column (150 x 4.6 mm, 5 µm), Mobile Phase A: 0.1% Formic acid in Water, Mobile Phase B: Acetonitrile. Gradient: 10-50% B over 10 minutes. Flow rate: 1.0 mL/min. Temperature: 30 °C. Detection: 254 nm.
Table 2: Effect of Mobile Phase pH on Retention Time
| Analyte | Retention Time (min) at pH 3.0 | Retention Time (min) at pH 5.0 |
| 5-Amino-2-hydroxybenzoic acid | 3.8 | 4.5 |
| 4-Amino-3-hydroxybenzoic acid | 4.9 | 5.8 |
| This compound | 6.1 | 7.2 |
Isocratic conditions: 25% Acetonitrile in Phosphate Buffer. Other conditions as in Table 1.
Experimental Protocols
This section provides a detailed methodology for a typical HPLC analysis of this compound and its isomers.
1. Materials and Reagents
-
Reference standards of this compound, 4-Amino-3-hydroxybenzoic acid, and 5-Amino-2-hydroxybenzoic acid (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid or phosphoric acid (analytical grade)
-
Potassium phosphate monobasic (analytical grade)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve in a small amount of methanol (B129727) or acetonitrile and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.
3. Sample Preparation
-
Accurately weigh a quantity of the test sample and dissolve it in a suitable solvent (e.g., mobile phase).
-
Sonication may be used to aid dissolution.
-
Dilute the sample solution with the mobile phase to a concentration within the linear range of the method.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Data Analysis
-
Integrate the peaks of interest in the chromatogram.
-
Identify the peaks by comparing their retention times with those of the reference standards.
-
Quantify the amount of each isomer in the sample by comparing the peak areas with the calibration curve generated from the working standard solutions.
-
Calculate the resolution between adjacent peaks to ensure adequate separation.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of aminohydroxybenzoic acid isomers.
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
storage conditions to ensure long-term stability of 3-Amino-4-hydroxybenzoic acid
This technical support center provides guidance on the optimal storage conditions to ensure the long-term stability of 3-Amino-4-hydroxybenzoic acid. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] It is also recommended to protect the compound from light, as it is light-sensitive. For added protection against potential degradation from atmospheric oxygen, storing under an inert gas like argon is a good practice.
Q2: How should I store solutions of this compound?
A2: Prepared stock solutions of this compound should be stored at low temperatures to maintain stability. For short-term storage, -20°C is suitable for up to one month.[3][4] For longer-term storage, it is recommended to store aliquots at -80°C, which can preserve the solution for up to six months.[3][4] It is advisable to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Is this compound sensitive to air?
A3: Yes, some sources indicate that this compound is air-sensitive. The amino and hydroxyl groups on the benzene (B151609) ring are susceptible to oxidation, which can lead to discoloration and the formation of impurities. Therefore, it is best to handle the compound efficiently and store it in a tightly sealed container, preferably under an inert atmosphere.
Q4: What are the signs of degradation of this compound?
A4: Visual inspection can often provide the first indication of degradation. A change in color of the solid, from its typical off-white or tan to a darker shade, can suggest the formation of oxidation products. In solution, the appearance of a precipitate or a change in color may also indicate instability. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Storage Conditions Summary
| Parameter | Solid Compound | Stock Solution |
| Temperature | Cool, dry place | -20°C (up to 1 month)[3][4] or -80°C (up to 6 months)[3][4] |
| Atmosphere | Tightly sealed container,[1][2] consider storing under argon | Aliquot to minimize headspace and prevent repeated freeze-thaw cycles |
| Light | Protect from light | Store in amber vials or protect from light |
| Incompatibilities | Strong oxidizing agents, strong bases | Avoid contact with incompatible materials |
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues related to the stability of this compound during experiments.
Problem: Unexpected Experimental Results or Poor Reproducibility
This could be due to the degradation of your this compound. Follow this workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for stability issues.
Problem: Discoloration of Solid or Solution
Discoloration is a common indicator of oxidation. This decision tree can help you determine the appropriate course of action.
Caption: Decision tree for handling discoloration.
Experimental Protocols
Protocol: Stability Indicating Method using HPLC
This protocol outlines a general method for assessing the stability of this compound. Specific parameters may need to be optimized for your equipment and experimental conditions.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve a known amount of high-purity this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution of known concentration.
-
Perform serial dilutions to create a series of standard solutions for a calibration curve.
-
-
Sample Preparation for Stability Testing:
-
Prepare solutions of this compound at a known concentration.
-
Subject the solutions to stress conditions (e.g., elevated temperature, exposure to light, addition of an oxidizing agent).
-
At specified time points, withdraw aliquots of the stressed samples.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is often suitable for this type of compound.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an adjusted pH) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume and Flow Rate: These should be optimized for your system to achieve good peak shape and separation.
-
-
Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Quantify the amount of this compound remaining in the stressed samples at each time point by comparing their peak areas to the calibration curve.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented in publicly available literature, a likely pathway, given its chemical structure, is oxidation. The aminophenol moiety is susceptible to oxidation, which can lead to the formation of colored quinone-imine or polymeric species.
Caption: Potential oxidative degradation pathway.
References
minimizing decarboxylation during reactions with 3-Amino-4-hydroxybenzoic acid
Welcome to the technical support center for 3-Amino-4-hydroxybenzoic acid (3,4-AHBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize decarboxylation during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to decarboxylation?
A1: this compound (3,4-AHBA) is an aromatic organic compound with amino, hydroxyl, and carboxylic acid functional groups. Its structure makes it a valuable building block in the synthesis of pharmaceuticals and high-performance polymers like polybenzoxazoles.[1][2] However, the presence of electron-donating groups (amino and hydroxyl) on the aromatic ring can make the molecule susceptible to decarboxylation, especially under certain reaction conditions like elevated temperatures and acidic pH. The melting point of 3,4-AHBA is approximately 208°C with decomposition, which indicates its thermal sensitivity.[3]
Q2: Under what conditions is decarboxylation of this compound most likely to occur?
A2: Decarboxylation is primarily promoted by heat and acidic conditions. Studies on similar substituted aminobenzoic acids have shown that decarboxylation can occur in acidic aqueous solutions (pH 0-2) at temperatures as low as 50°C.[4] High temperatures, especially exceeding the compound's decomposition temperature, will lead to significant decarboxylation. The synthesis of polybenzoxazoles, for instance, often requires high temperatures for cyclization, creating a risk of decarboxylation if not carefully controlled.[5]
Q3: How can I detect if decarboxylation has occurred in my reaction?
A3: The primary product of decarboxylation is 2-aminophenol (B121084). You can monitor your reaction for the presence of this byproduct using analytical techniques such as:
-
Thin Layer Chromatography (TLC): Compare the reaction mixture to a standard of 2-aminophenol.
-
High-Performance Liquid Chromatography (HPLC): Develop a method to separate this compound from 2-aminophenol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the characteristic signals of 2-aminophenol in the reaction mixture's NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect the volatile 2-aminophenol.
Q4: Are there any biological or enzymatic pathways involving this compound?
A4: Yes, this compound is a known microbial secondary metabolite. For instance, it is a precursor in the biosynthesis of grixazone in Streptomyces griseus.[6] Additionally, some bacteria, like Bordetella sp., can metabolize this compound, indicating the existence of enzymatic pathways that can process it without decarboxylation under physiological conditions.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low yield of desired product and presence of 2-aminophenol.
Possible Cause: Decarboxylation of this compound due to excessive heat or acidic conditions.
Solutions:
-
Temperature Control:
-
Maintain the reaction temperature as low as possible. If the reaction requires heating, consider a stepwise temperature increase. For example, in polymerization reactions, initial stages can be carried out at room temperature or a slightly elevated temperature (e.g., up to 100°C) before any high-temperature cyclization steps.[5]
-
Use a well-calibrated heating mantle, oil bath, or reactor to ensure precise temperature control.
-
-
pH Management:
-
If possible, conduct the reaction under neutral or slightly basic conditions.
-
If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration.
-
Consider using a buffered solution to maintain a stable pH throughout the reaction.[9]
-
-
Reaction Time:
-
Optimize the reaction time to maximize the formation of the desired product while minimizing the duration of exposure to harsh conditions. Monitor the reaction progress closely.
-
Issue 2: Undesired side reactions during acylation.
Possible Cause: Besides decarboxylation, the amino and hydroxyl groups can lead to multiple acylation products.
Solutions:
-
Protecting Groups:
-
Consider selectively protecting the amino or hydroxyl group before the acylation reaction to direct the reaction to the desired site. The choice of protecting group will depend on the overall synthetic strategy and the conditions for its removal.
-
-
Choice of Reagents and Conditions:
-
Use milder acylating agents.
-
Perform the reaction at low temperatures (e.g., 0°C to room temperature) to improve selectivity and reduce the risk of decarboxylation.
-
Issue 3: Difficulty in achieving high molecular weight polymers in polymerization reactions.
Possible Cause: Decarboxylation of the this compound monomer can disrupt the stoichiometry of the polymerization reaction, leading to chain termination and low molecular weight polymers.[10]
Solutions:
-
Monomer Purity: Ensure the high purity of the this compound monomer before polymerization.
-
Optimized Polymerization Conditions:
-
Employ a two-stage polymerization process. First, conduct the polycondensation at a lower temperature (e.g., room temperature to 100°C) to form a stable prepolymer. Then, perform the high-temperature cyclization to form the final polybenzoxazole.[5]
-
Investigate alternative polymerization methods that proceed under milder conditions, if applicable to your target polymer.
-
Data Presentation
Table 1: Factors Influencing Decarboxylation of Substituted Aminobenzoic Acids
| Parameter | Condition | Effect on Decarboxylation | Citation(s) |
| Temperature | Elevated (e.g., > 100°C) | Increases rate of decarboxylation | [4][5] |
| Near decomposition point (~208°C) | Rapid decarboxylation | [3] | |
| pH | Acidic (pH 0-2) | Promotes decarboxylation, even at moderate temperatures (e.g., 50°C) | [4] |
| Neutral to Basic | Generally suppresses decarboxylation | [11] | |
| Solvent | Protic solvents | Can influence reaction rates |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound with Minimized Decarboxylation
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or N-Methyl-2-pyrrolidone) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine) to the reaction mixture.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to proceed at a low temperature (e.g., 0°C to room temperature) and monitor its progress by TLC or HPLC to determine the optimal reaction time.
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification steps.
Mandatory Visualizations
Caption: Factors leading to the decarboxylation of this compound.
Caption: A logical workflow for minimizing decarboxylation during reactions.
Caption: Enzymatic synthesis of this compound.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of thermotropic polybenzoxazole using this compound | springerprofessional.de [springerprofessional.de]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0304941) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced production of γ-amino acid this compound by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Hydrogenation of 4-Hydroxy-3-Nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4-hydroxy-3-nitrobenzoic acid to produce 3-amino-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of 4-hydroxy-3-nitrobenzoic acid?
The most commonly employed catalysts for the reduction of aromatic nitro groups, including that in 4-hydroxy-3-nitrobenzoic acid, are heterogeneous catalysts. These include precious metal catalysts such as Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂), as well as non-precious metal catalysts like Raney Nickel.[1][2][3] The choice of catalyst often depends on the desired selectivity, reaction conditions, and cost considerations.
Q2: What are the potential side reactions during the hydrogenation of 4-hydroxy-3-nitrobenzoic acid?
The primary challenge in the hydrogenation of 4-hydroxy-3-nitrobenzoic acid is achieving chemoselectivity. Potential side reactions include:
-
Hydrogenation of the aromatic ring: This can occur under harsh conditions (high pressure and temperature) and with highly active catalysts.
-
Reduction of the carboxylic acid: While generally less reactive than the nitro group, the carboxylic acid can be reduced to an alcohol, particularly with certain catalysts and conditions.
-
Dehalogenation (if applicable to derivatives): If halogen substituents are present on the aromatic ring, they can be removed by hydrogenolysis, especially with palladium catalysts.[4]
-
Decarboxylation: Loss of the carboxyl group can occur at elevated temperatures.
Q3: How does the choice of solvent affect the reaction?
The solvent can significantly influence the reaction rate and selectivity. Protic solvents like water, ethanol, and acetic acid are commonly used and can accelerate the hydrogenation rate.[5] The solubility of the starting material and the product in the chosen solvent is also a critical factor for ensuring a homogeneous reaction mixture and facilitating product isolation.
Q4: What is the role of additives like acids or bases?
Additives can be used to control the pH of the reaction mixture and influence catalyst activity and selectivity. For instance, the addition of hydrochloric acid can be used to prepare the hydrochloride salt of the product directly.[1] The pH can also affect the catalyst's surface properties and the substrate's adsorption onto the catalyst.
Q5: Are there any non-catalytic methods for this reduction?
Yes, classical chemical reduction methods can also be employed. One common method is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.[6] While effective, these stoichiometric reductions often generate significant amounts of metal waste, making catalytic hydrogenation a more environmentally friendly option.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction or low conversion | 1. Catalyst deactivation (poisoning).2. Insufficient catalyst loading.3. Inadequate hydrogen pressure or delivery.4. Poor mixing/agitation.5. Low reaction temperature. | 1. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). Consider using a fresh batch of catalyst.2. Increase the catalyst loading (e.g., from 5 wt% to 10 wt%).3. Check for leaks in the hydrogenation apparatus. Ensure a continuous supply of hydrogen at the desired pressure.4. Increase the stirring speed to ensure good contact between the substrate, catalyst, and hydrogen.5. Increase the reaction temperature within the recommended range for the chosen catalyst. |
| Low selectivity (formation of byproducts) | 1. Reaction conditions are too harsh (high temperature or pressure).2. Incorrect catalyst choice.3. Prolonged reaction time. | 1. Reduce the reaction temperature and/or pressure.2. For substrates with multiple reducible groups, a more selective catalyst may be required. For example, platinum catalysts can sometimes be preferred over palladium to minimize hydrogenolysis.[7]3. Monitor the reaction progress by techniques like TLC or HPLC and stop the reaction once the starting material is consumed. |
| Difficulty in filtering the catalyst | 1. Catalyst particles are too fine.2. Catalyst has broken down during the reaction. | 1. Use a filter aid such as Celite to facilitate filtration. Ensure the filter paper has an appropriate pore size.2. This may indicate a need for a more robust catalyst support or milder reaction conditions. |
| Product is colored or impure | 1. Presence of colored impurities from the starting material.2. Formation of colored byproducts.3. Incomplete removal of the catalyst. | 1. Recrystallize the starting material before the reaction.2. Optimize reaction conditions to improve selectivity. Consider a purification step like recrystallization or column chromatography for the final product.3. Ensure complete removal of the catalyst by filtration, possibly through a pad of Celite. |
| Safety concerns (e.g., fire) | 1. Pyrophoric nature of the catalyst (especially dry Pd/C and Raney Nickel). | 1. Handle catalysts with extreme care. Never add a dry pyrophoric catalyst to a flammable solvent. Add the catalyst to the reaction vessel first, then the solvent under an inert atmosphere (e.g., Argon or Nitrogen).[5] The catalyst should be filtered under a stream of inert gas and should not be allowed to dry completely in the air. |
Quantitative Data Presentation
The following tables summarize quantitative data for the hydrogenation of 4-hydroxy-3-nitrobenzoic acid to this compound using different catalysts, based on available literature. It is important to note that the reaction conditions are not identical across all studies, which may affect direct comparability.
Table 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
| Catalyst | Substrate Concentration | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| 5% Pd/C | 160 g in 3 L | Water / HCl | 95 | Not specified (H₂ gas passed) | 91 (as HCl salt) | >95 | [1] |
| Pd/C (5-10%) | Not specified | Water / Inorganic Base | 95 - 100 | 0.50 - 1.50 | High | High | [8] |
Table 2: Alternative Reduction Methods
| Reagent | Substrate Concentration | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Tin(II) Chloride | 100 mg in 1.5 mL | 12N HCl | Reflux | 1 | 98 | Not specified | [6] |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from a patented procedure for the preparation of this compound hydrochloride.[1]
Materials:
-
4-hydroxy-3-nitrobenzoic acid
-
5% Palladium on carbon (Pd/C)
-
Concentrated hydrochloric acid
-
Distilled water
-
Hydrogen gas
-
Nitrogen gas
Equipment:
-
A 3-necked round-bottom flask equipped with a mechanical stirrer, gas inlet, and condenser.
-
Hydrogenation apparatus
-
Filtration setup
Procedure:
-
To a 5-liter, 3-necked, round-bottom flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, and 3 liters of distilled water.
-
Carefully add 25 g of 5% palladium on carbon to the reaction mixture. Caution: Pd/C is flammable and should be handled with care, preferably under an inert atmosphere.[5]
-
With vigorous stirring, heat the reaction mixture to 95°C.
-
Purge the reaction vessel with nitrogen and then introduce hydrogen gas into the reaction mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction to room temperature under a nitrogen atmosphere.
-
Recover the catalyst by filtration through a pad of Celite. Caution: The catalyst on the filter paper is highly pyrophoric and should not be allowed to dry. Keep it wet with water or an appropriate solvent.
-
The filtrate containing the this compound hydrochloride can be used for the next step or the product can be isolated by concentration.
Visualizations
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst for the hydrogenation of 4-hydroxy-3-nitrobenzoic acid.
Catalyst selection workflow for the hydrogenation.
General Experimental Workflow
This diagram outlines the general steps involved in a typical catalytic hydrogenation experiment.
General experimental workflow for catalytic hydrogenation.
References
- 1. data.epo.org [data.epo.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. acs.org [acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 8. CN105237423A - Preparation method of this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the HPLC-UV Method for 3-Amino-4-hydroxybenzoic Acid Assay
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive validation overview of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the assay of 3-Amino-4-hydroxybenzoic acid. Furthermore, it presents a comparison with alternative analytical techniques, supported by performance data to aid in method selection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, specific, and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds. Its application to the assay of this compound provides excellent separation and quantification capabilities.
Experimental Protocol: HPLC-UV Method
A typical HPLC-UV method for the determination of this compound is detailed below.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Agilent Sb-C18 (150 mm x 4.6 mm, 5 µm) or equivalent reverse-phase C18 column.
-
Mobile Phase: Acetonitrile and water (pH adjusted to 4.0 with phosphoric acid) in a 50:50 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following table summarizes the typical validation parameters for an HPLC-UV method for a compound structurally similar to this compound, such as 4-Hydroxybenzoic acid, in accordance with the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 0.5 µg/mL - 4.0 µg/mL |
| Accuracy (% Recovery) | 94.6% - 107.2% |
| Precision (% RSD) | |
| - Intraday | < 2% |
| - Interday | < 2% |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Specificity | No interference from blank and placebo |
Note: The data presented is based on a validated method for 4-Hydroxybenzoic acid and serves as a representative example for a validated HPLC-UV method.
Comparison with Alternative Analytical Methods
While HPLC-UV is a powerful technique, other methods can also be employed for the quantification of aminobenzoic acid derivatives, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, accuracy, and precision. Suitable for complex matrices. | Requires more expensive instrumentation and skilled personnel. |
| Colorimetric Method | Reaction of the analyte with a chromogenic agent to form a colored product, which is then measured by a spectrophotometer. | Simple, rapid, and economical. | Lower specificity, susceptible to interference from other compounds in the sample matrix. |
| Fluorimetric Method | Measurement of the fluorescence of the analyte. | High sensitivity. | Not universally applicable as not all compounds fluoresce. Susceptible to interference. |
Performance Comparison
The following table provides a semi-quantitative comparison of the performance of these methods for aminobenzoic acids.
| Parameter | HPLC-UV | Colorimetric Method | Fluorimetric Method |
| Precision (%RSD) | < 2% | 2.2 - 12.8% | Not always applicable due to interference |
| Recovery (%) | 95 - 105% | 96.1 - 100.8% | Not always applicable due to interference |
| Limit of Detection | ~0.2 µM | ~0.3 µM | ~0.2 µM |
Note: The comparative data is based on studies of para-aminobenzoic acid.
Visualizing the Workflow
To better understand the logical flow of the analytical process, the following diagrams created using Graphviz illustrate the experimental workflow for the HPLC-UV method validation.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Sample Analysis Workflow for HPLC-UV.
Conclusion
The HPLC-UV method stands out as a highly reliable and specific method for the quantitative assay of this compound. While alternative methods like colorimetry offer simplicity and cost-effectiveness, they may lack the specificity required for complex sample matrices encountered in pharmaceutical development and quality control. The choice of analytical method should be based on the specific requirements of the analysis, including the desired level of accuracy, precision, sensitivity, and the nature of the sample matrix. This guide provides the foundational information for researchers to make an informed decision and to develop and validate a suitable analytical method for this compound.
comparative study of different synthesis routes for 3-Amino-4-hydroxybenzoic acid
A Comparative Guide to the Synthesis of 3-Amino-4-hydroxybenzoic Acid
This compound (3,4-AHBA) is a crucial aromatic compound utilized as a building block in the synthesis of high-performance polymers, such as polybenzoxazoles, and as an intermediate in the pharmaceutical and dye industries. The purity and yield of 3,4-AHBA are critical for these applications, driving the development of various synthetic methodologies. This guide provides a comparative analysis of different routes for its synthesis, offering researchers and drug development professionals objective data to select the most suitable method for their needs.
The most prevalent and well-documented strategies for synthesizing this compound begin with the nitration of a precursor followed by the reduction of the nitro group. Variations in starting materials and, more significantly, in the reduction method, define the primary differences between the routes in terms of efficiency, cost, and environmental impact.
Route 1: Reduction of 4-Hydroxy-3-nitrobenzoic Acid
This is the most common and direct pathway to this compound. The synthesis begins with the nitration of 4-hydroxybenzoic acid to form the key intermediate, 4-hydroxy-3-nitrobenzoic acid. This intermediate is then reduced to the final product using various reagents.
The primary methods for this reduction include:
-
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). It is known for high yields and purity, making it suitable for producing high-grade material required for polymerization.[1][2]
-
Metal and Acid Reduction: A classic method involves the use of metals like tin (Sn) or tin(II) chloride (SnCl2) in the presence of a strong acid such as hydrochloric acid (HCl).[1][3] This approach offers excellent yields on a laboratory scale but involves heavy metal waste.
-
Alternative Reducing Agents: Other reagents such as sodium dithionite (B78146) or aluminum powder have also been utilized, offering different reactivity profiles and workup procedures.[4][5]
Route 2: Multi-Step Synthesis from p-Halobenzoic Acid
An alternative chemical synthesis route starts from a p-halobenzoic acid. This multi-step process involves the nitration of the p-halobenzoic acid, followed by the replacement of the halogen with a hydroxyl group, and finally, the reduction of the nitro group.[5] While more complex, this route can achieve very high purity and yield, which is a significant advantage when the final product is used in sensitive applications like high-performance polymers.[1][5]
Route 3: Biosynthesis
A modern and environmentally friendly approach involves the use of metabolically engineered microorganisms. Recombinant Corynebacterium glutamicum has been engineered to produce 3,4-AHBA from glucose.[6] This biocatalytic route operates under mild, aqueous conditions and avoids the use of harsh chemicals and heavy metals. The specific productivity and final titer are key metrics for this method, which is highly scalable and aligns with green chemistry principles.[6]
Quantitative Data Comparison
The following tables summarize quantitative data from various synthesis routes, allowing for a direct comparison of their performance.
Table 1: Comparison of Chemical Synthesis Routes for this compound
| Route | Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Advantages | Disadvantages |
| 1A: Catalytic Hydrogenation | 4-Hydroxy-3-nitrobenzoic acid | H₂, 5% Pd/C, HCl, H₂O | 95°C, Atmospheric Pressure | >90%[1] | >99%[1] | High purity and yield, clean reaction. | Requires specialized hydrogenation equipment. |
| 1B: Tin(II) Chloride Reduction | 4-Hydroxy-3-nitrobenzoic acid | SnCl₂, 12N HCl | Reflux, 1 hour | 98%[3] | High (purified by chromatography)[3] | High yield, common lab reagents. | Generates tin-based waste. |
| 1C: Aluminum Reduction | 4-Hydroxy-3-nitrobenzoic acid | Aluminum metal, NaOH, HCl | 95°C | 91%[5] | High | Cost-effective metal reductant. | Generates aluminum salt waste. |
| 2: From p-Chlorobenzoic Acid | p-Chlorobenzoic acid | HNO₃/H₂SO₄, NaOH, H₂/Pd/C | Multi-step; variable conditions | >90% (overall)[1] | >99.95%[1] | Exceptionally high purity, avoids over-nitration issues. | Multi-step process, longer overall reaction time. |
Table 2: Comparison of Chemical Synthesis vs. Biosynthesis
| Feature | Chemical Synthesis (Typical) | Biosynthesis (Recombinant C. glutamicum) |
| Primary Feedstock | Petroleum-derived aromatic compounds | Glucose |
| Catalyst/Reagents | Heavy metals (Pd, Sn), strong acids/bases | Engineered enzymes within the microorganism |
| Solvent | Water, organic solvents | Aqueous culture medium |
| Temperature | Often elevated (e.g., 95°C - Reflux)[1][3] | Physiological (e.g., 30-37°C) |
| Pressure | Atmospheric to elevated H₂ pressure | Atmospheric |
| Key Performance Metric | Molar Yield (%) | Specific Productivity (mg/g DCW/h), Titer (g/L) |
| Product Isolation | Filtration, extraction, crystallization | Cell separation, extraction from broth, purification |
| Environmental Impact | Use of harsh reagents, potential metal waste | Green process, biodegradable waste stream |
Experimental Protocols
Protocol 1: Synthesis via Tin(II) Chloride Reduction [3]
-
To a reaction vessel, add tin(II) chloride (207 mg, 1.09 mmol) and 12 N hydrochloric acid (1.5 mL) at 0 °C.
-
Add 4-hydroxy-3-nitrobenzoic acid (100 mg, 0.55 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After the reaction is complete, add water and adjust the pH to 1 using a 2 N sodium hydroxide (B78521) solution.
-
Collect the precipitate by filtration and wash it with distilled water.
-
The filtrate is concentrated, and the resulting residue is purified by silica (B1680970) gel column chromatography (dichloromethane:methanol = 5:1) to yield this compound.
Protocol 2: Synthesis via Catalytic Hydrogenation [1]
-
In a 5-liter, 3-necked, round-bottom flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5 percent palladium on carbon.
-
Heat the reaction mixture to 95°C with vigorous stirring.
-
Pass hydrogen gas into the reaction mixture.
-
Upon completion, cool the reaction to room temperature under a nitrogen atmosphere.
-
Recover the catalyst by filtration.
-
Acidify the resulting solution with concentrated hydrochloric acid to a normality of 4 and cool to 0°C.
-
Isolate the resulting solid by filtration and dry under vacuum to afford crude this compound hydrochloride.
Visualized Workflows
The following diagrams illustrate the logical flow of the key synthesis routes.
References
- 1. data.epo.org [data.epo.org]
- 2. CN105237423A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and characterization of methyl ester of this compound. [wisdomlib.org]
- 5. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 6. Enhanced production of γ-amino acid this compound by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MALDI Matrices: 3-Amino-4-hydroxybenzoic Acid vs. 2,5-dihydroxybenzoic Acid (DHB)
For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical parameter that dictates the quality and success of experimental outcomes. This guide provides an objective comparison of two benzoic acid-derived matrices: 3-Amino-4-hydroxybenzoic acid (AHB) and the widely used 2,5-dihydroxybenzoic acid (DHB).
While DHB has long been a staple in MALDI-MS for the analysis of peptides, proteins, and glycans, recent advancements have brought a modified form of AHB to the forefront for specific applications. This comparison delves into their respective performances, supported by available experimental data, to guide matrix selection for your analytical needs.
At a Glance: Key Differences and Applications
| Feature | This compound (AHB) | 2,5-dihydroxybenzoic Acid (DHB) |
| Primary Application | Selective analysis of O-linked glycans (as sodium-doped AHB)[1][2] | General purpose matrix for peptides, proteins, glycoproteins, and oligosaccharides[3][4] |
| Ionization Efficiency | Generally lower for peptides and glycans in its pure form[1][2] | High ionization efficiency for a broad range of analytes[2] |
| Background Noise | Low background noise in the low molecular weight region (as sodium-doped AHB)[1][2] | Can exhibit matrix-related signals in the low mass range[4] |
| Specialized Form | Sodium-doped AHB (AHB/Na) for enhanced O-glycan analysis[1][2] | Often used as "super-DHB" (a mixture with 2-hydroxy-5-methoxybenzoic acid) for enhanced performance with intact proteins. |
| Analyte Fragmentation | Promotes in-source decay (ISD) for glycan structural analysis (as AHB/Na)[1][2] | Generally provides soft ionization with minimal fragmentation[5] |
Performance Deep Dive: Where Does Each Matrix Shine?
2,5-dihydroxybenzoic acid (DHB): The Versatile Workhorse
DHB is a cornerstone matrix in MALDI-MS due to its robust performance across a wide array of biomolecules. It is particularly effective for the analysis of peptides and glycoproteins.[4] Its ability to produce high-quality spectra with good sensitivity makes it a reliable choice for routine analyses. DHB is also noted for its tolerance to salts and detergents, which can be advantageous when working with complex biological samples.[5]
However, DHB can produce matrix-related background signals in the low mass region of the spectrum, which may interfere with the analysis of small molecules or low-abundance peptides.[4] For the analysis of acidic oligosaccharides, such as sialylated glycans, the sensitivity of DHB can be limited to the low picomole level.[6]
This compound (AHB): A Niche Expert in Glycan Analysis
Historically, AHB was one of the first matrices used for glycan analysis but was quickly superseded by the more efficient DHB.[2] In its pure form, AHB is generally less effective at ionizing both peptides and glycans compared to DHB.[1][2]
The resurgence of interest in AHB stems from the development of a sodium-doped AHB (AHB/Na) formulation. This modification has been shown to be highly effective for the selective analysis of O-linked glycans from glycopeptides and intact mucins.[1][2] The key advantages of AHB/Na in this specific application are its low background noise in the low-mass region and its ability to promote in-source decay (ISD) of O-glycans. This ISD capability allows for direct glycan profiling and structural elucidation from complex samples.[1][2]
Quantitative Performance Comparison
While direct head-to-head quantitative data across a broad spectrum of analytes is limited, a 2023 study in the International Journal of Molecular Sciences provides a compelling case for sodium-doped AHB in the context of O-glycan analysis.
| Analyte | Matrix | Key Observation | Reference |
| Cyclic Antifreeze Glycopeptides (O-linked) | DHB (0.1% TFA) | Minimal O-glycan-derived ion peaks observed. | [2] |
| Cyclic Antifreeze Glycopeptides (O-linked) | Sodium-doped AHB (AHB/Na) | Sharp, distinct O-glycan-derived ion peaks in the low-molecular-weight region. | [2] |
| Porcine Stomach Mucin (O-linked glycans) | Sodium-doped AHB (AHB/Na) | Good agreement with reported MALDI-MS spectra of purified, released O-glycans. | [2] |
Experimental Protocols
Preparation of 2,5-dihydroxybenzoic Acid (DHB) Matrix Solution (Saturated Method)
A common protocol for preparing a saturated DHB solution is as follows:
-
Dissolution: Dissolve 10-25 mg of DHB in 1.0 mL of a solvent mixture of 50% acetonitrile (B52724) and 50% proteomics-grade water containing 0.1% trifluoroacetic acid (TFA). Vortex the solution vigorously.[7]
-
Clarification: If the DHB is not fully dissolved, centrifuge the tube to pellet the excess solid.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new microfuge tube. This saturated solution is ready for use.[7]
-
Sample Preparation (Dried Droplet Method): Mix the saturated DHB matrix solution with your sample. Apply 0.2 to 1.0 µL of this mixture onto the MALDI sample plate.[7]
-
Crystallization: Allow the mixture to co-crystallize by evaporation at room temperature.[7]
-
Analysis: The plate is now ready for analysis in the MALDI-MS instrument.[7]
Preparation of Sodium-Doped this compound (AHB/Na) Matrix Solution
Based on the protocol described by Urakami and Hinou (2023):
-
Stock Solutions: Prepare a 50 mM solution of AHB in acetonitrile/H₂O (1:1, v/v) and a 100 mM solution of sodium bicarbonate (NaHCO₃) in H₂O.[2]
-
Matrix Preparation: Mix 20 µL of the 50 mM AHB solution with 1 µL of the 100 mM NaHCO₃ solution.[2]
-
Dilution: Dilute the mixture to a final volume of 100 µL with acetonitrile/H₂O (1:1, v/v).[2]
-
Sample Preparation: The resulting AHB/Na matrix solution is then mixed with the analyte for deposition on the MALDI target.
Visualizing the Process
MALDI-MS Experimental Workflow
Caption: A generalized workflow for a typical MALDI-MS experiment.
MALDI Ionization Mechanism
Caption: A diagram illustrating the key steps in MALDI ionization.
Conclusion and Recommendations
The choice between this compound and 2,5-dihydroxybenzoic acid as a MALDI matrix is highly dependent on the analytical goal.
-
For general proteomics and glycomics applications , 2,5-dihydroxybenzoic acid (DHB) remains the superior choice due to its versatility, high ionization efficiency, and established protocols. It is the recommended starting point for the analysis of peptides, proteins, and a broad range of glycans.
-
For the specialized analysis of O-linked glycans , particularly when structural information is desired through in-source decay, sodium-doped this compound (AHB/Na) presents a compelling advantage. Its ability to reduce background noise in the low-mass range and selectively ionize O-glycans makes it a powerful tool for this specific niche.
Researchers and drug development professionals should consider the nature of their analytes and the specific information required when selecting between these two matrices. For laboratories heavily involved in O-glycan characterization, the addition of sodium-doped AHB to their repertoire of MALDI matrices is highly recommended. For all other routine MALDI-MS analyses of peptides and proteins, DHB continues to be the reliable and effective standard.
References
- 1. [PDF] Sodium-Doped this compound: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. skb.skku.edu [skb.skku.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Virtual Labs [pe-iitb.vlabs.ac.in]
- 6. Analysis of acidic oligosaccharides and glycopeptides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proteochem.com [proteochem.com]
A Comparative Guide to the Thermal Stability of Polybenzoxazoles from Diverse Aminophenol Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of polybenzoxazoles (PBOs) synthesized from various aminophenol monomers. The selection of the monomer is a critical determinant of the final polymer's thermal properties, directly impacting its performance in high-temperature applications. This document summarizes key quantitative data, details experimental protocols for synthesis and analysis, and visualizes the chemical relationships to aid in material selection and development.
Polybenzoxazoles are a class of high-performance polymers renowned for their exceptional thermal and oxidative stability.[1] The structural variations in the aminophenol monomers used in their synthesis significantly influence their thermal decomposition behavior. This guide presents a comparative analysis of PBOs derived from common and specialized aminophenol monomers, with a focus on their thermal stability as determined by thermogravimetric analysis (TGA). The data consistently demonstrates that the incorporation of rigid, aromatic, and fluorinated moieties into the monomer backbone enhances the thermal stability of the resulting polybenzoxazole.[1][2]
Data Presentation: Thermal Stability of Polybenzoxazoles
The following table summarizes the thermal stability data for polybenzoxazoles derived from different aminophenol monomers. The data is primarily based on thermogravimetric analysis (TGA) conducted in a nitrogen atmosphere. The 5% and 10% weight loss temperatures (Td5 and Td10) are key indicators of the onset of thermal decomposition, while the char yield at high temperatures (typically 800 °C or 900 °C) reflects the amount of carbonaceous residue remaining after decomposition and is a measure of flame retardancy.[1] The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.
| Aminophenol Monomer | Diacid Chloride/Diacid | Td5 (°C) | Td10 (°C) | Tg (°C) | Char Yield (%) @ Temp (°C) | Reference |
| 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP) | Terephthaloyl chloride | >520 | ~625 | 260-325 | - | [1][3] |
| 9,9-bis(3-amino-4-hydroxyphenyl)xanthene (BAHPX) | Fluorine-containing aromatic dicarboxylic acids | - | 560-582 | 295-323 | >60 @ 800 | [2] |
| 1,1-bis(3′-amino-4′-hydroxyphenyl)-1-(3′-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FAP) | Aromatic diacyl chlorides | >513 | - | 315-337 | - | [2] |
| 3,3′-Diamino-4,4′-dihydroxybiphenyl | 4,4′-[sulfonylbis(1,4-phenylene)dioxy]dibenzoyl chloride | - | 478-643 | 219-282 | - | [4] |
| 4,4′-Diamino-3,3′-dihydroxybiphenyl | 4,4′-[sulfonylbis(1,4-phenylene)dioxy]dibenzoyl chloride | - | 474-593 | - | - | [4] |
| 5,5'-Methylenebis(2-aminophenol) | Terephthaloyl chloride | - | - | - | - | [5] |
| Quinoxaline-containing bis(o-aminophenol) | - | - | 537-551 | - | 45.8-56.7 @ 900 | [1] |
| Bis(o-aminophenols) with ether linkages | Diphenylfluorene-containing dicarboxylic acid chlorides | - | 560-580 | 258-294 | - | [2] |
| Hydroquinone-derived bis(ether benzoyl chloride)s | Three bis(o-aminophenol)s | >500 | - | 215-247 | - | [6] |
| Bis(aminophenol)s with cardo groups | Bis(ether-acyl chloride)s | >500 | - | 215-272 | - | [7] |
Note: The thermal stability of polybenzoxazoles can be influenced by the specific diacid chloride used in the polymerization, the molecular weight of the polymer, and the processing conditions. The data presented here is for comparative purposes and is derived from various sources. For direct comparison, data from studies employing identical experimental conditions is ideal.[1]
Experimental Protocols
Synthesis of Polybenzoxazoles
The synthesis of polybenzoxazoles is typically a two-step process involving the initial formation of a soluble poly(o-hydroxy amide) precursor, followed by thermal cyclodehydration.[1]
-
Monomer Preparation: The selected bis-o-aminophenol and an aromatic diacid chloride are used as monomers. The bis-o-aminophenol is often dried in a vacuum oven before use.[1]
-
Polycondensation: The polymerization is carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with the addition of a catalyst or an acid scavenger like pyridine. The reaction is typically conducted at a low temperature (0-5 °C) under an inert atmosphere (e.g., nitrogen) for several hours to yield a viscous solution of the poly(o-hydroxy amide).[1]
-
Precipitation and Purification: The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol (B129727) or water. The resulting fibrous polymer is then filtered, washed thoroughly, and dried under vacuum.[1]
-
Thermal Cyclodehydration to Polybenzoxazole:
-
Precursor Film Casting: The synthesized poly(o-hydroxy amide) is dissolved in a suitable solvent and cast onto a glass substrate to form a thin film.[1]
-
Thermal Treatment: The film is then subjected to a staged thermal treatment in a furnace under a nitrogen atmosphere. A typical procedure involves heating to 150-200 °C to remove the solvent, followed by a higher temperature cure at 300-450 °C for several hours to induce cyclodehydration and the formation of the polybenzoxazole structure.[1]
-
An alternative one-step synthesis involves the direct polycondensation of bis(o-aminophenols) with aromatic diacids in polyphosphoric acid, which acts as both the reaction medium and condensing agent.[3]
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
The thermal stability of the resulting polybenzoxazole is evaluated using Thermogravimetric Analysis (TGA).[1]
-
Sample Preparation: A small amount of the polymer film or powder (typically 5-15 mg) is placed in a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, typically 10 °C/min or 20 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C or 1000 °C).[8]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The Td5 and Td10 values are determined from the resulting TGA curve, representing the temperatures at which 5% and 10% weight loss, respectively, have occurred. The char yield is the percentage of the initial sample weight remaining at the final temperature of the experiment.[1]
Mandatory Visualization
Caption: Relationship between aminophenol monomer structure and PBO thermal properties.
The thermal stability of polybenzoxazoles is intrinsically linked to the chemical structure of the bis-o-aminophenol monomer. Monomers containing rigid aromatic backbones, such as those with fluorene moieties, and those incorporating fluorine atoms, such as 6F-AP, generally yield polybenzoxazoles with superior thermal stability. This is attributed to the high bond dissociation energies of the aromatic C-C and C-F bonds and the increased chain rigidity which restricts thermal motion. The introduction of flexible linkages like ether or methylene groups can enhance solubility and processability, sometimes at the expense of ultimate thermal stability. Bulky "cardo" groups (from the Latin for hinge) can increase the glass transition temperature by restricting chain rotation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and properties of novel aromatic poly(o-hydroxy amide)s and polybenzoxazoles based on the bis(ether benzoyl chloride)s from hydroquinone and its methyl-, tert-butyl-, and phenyl-substituted derivatives | Semantic Scholar [semanticscholar.org]
- 7. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 8. eng.uc.edu [eng.uc.edu]
A Comparative Analysis of the Biological Activities of 3-Amino-4-hydroxybenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Amino-4-hydroxybenzoic acid and its structural isomers, including 4-amino-3-hydroxybenzoic acid, 5-amino-2-hydroxybenzoic acid (mesalazine/mesalamine), and 3-amino-2-hydroxybenzoic acid. The information presented herein is compiled from various studies to facilitate a comparative understanding of their therapeutic potential.
Introduction
Aminohydroxybenzoic acids are a class of organic compounds that have garnered significant interest in the pharmaceutical and biomedical fields. The position of the amino and hydroxyl groups on the benzoic acid ring plays a crucial role in determining their biological properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. The most well-studied isomer, 5-amino-2-hydroxybenzoic acid, also known as mesalazine, is a cornerstone in the treatment of inflammatory bowel disease (IBD). This guide aims to provide a comparative analysis of the biological activities of this compound and its isomers, highlighting the structure-activity relationships that govern their effects.
Comparative Biological Activities
Direct comparative studies on the biological activities of all isomers of aminohydroxybenzoic acid are limited. However, by compiling data from various sources, a comparative overview can be established.
Antioxidant Activity
The antioxidant properties of phenolic compounds are critical to their therapeutic effects, primarily through their ability to scavenge free radicals. The positioning of electron-donating amino and hydroxyl groups on the aromatic ring influences the antioxidant capacity.
Anti-inflammatory Activity
The anti-inflammatory effects of these isomers are of significant interest, particularly due to the clinical success of mesalazine. The mechanisms underlying these effects often involve the modulation of inflammatory signaling pathways.
Enzyme Inhibitory Activity
The ability of these compounds to inhibit specific enzymes is another important aspect of their biological activity. Enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and tyrosinase are common targets.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound and its isomers. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Biological Activity | Assay | Result (e.g., IC50) | Reference |
| This compound | Data not available | - | - | - |
| 4-Amino-3-hydroxybenzoic acid | Building block for biologically active compounds | - | - | |
| 5-Amino-2-hydroxybenzoic acid (Mesalazine) | Anti-inflammatory | Inhibition of Wnt/β-catenin signaling | - | |
| Anti-inflammatory | Inhibition of NF-κB signaling | - | ||
| Anti-inflammatory | Activation of PPAR-γ | - | ||
| Antioxidant | Radical scavenging | - | ||
| 3-Amino-2-hydroxybenzoic acid | Anti-inflammatory | Inhibition of prostaglandin (B15479496) synthesis | - | |
| Anti-inflammatory | Inhibition of lipoxygenase | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are representative protocols for assessing the biological activities discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of a compound.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the anti-inflammatory potential of a compound by measuring its ability to inhibit COX enzymes.
Principle: The assay measures the peroxidase activity of COX, where the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is quantified.
Protocol:
-
A commercial COX inhibitor screening assay kit is typically used.
-
Prepare the assay buffer, heme, and COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the enzyme (either COX-1 or COX-2) to the wells.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Add a chromogenic substrate and measure the absorbance at the recommended wavelength (e.g., 590 nm) over time.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Simplified signaling pathways modulated by 5-Aminosalicylic Acid (Mesalazine).
Conclusion
The biological activity of aminohydroxybenzoic acids is highly dependent on the isomeric form of the molecule. While 5-amino-2-hydroxybenzoic acid (mesalazine) is a well-established anti-inflammatory agent with multiple known mechanisms of action, there is a comparative lack of data for this compound and its other isomers. The available information suggests that 3-amino-2-hydroxybenzoic acid also possesses anti-inflammatory properties through the inhibition of prostaglandin synthesis. 4-Amino-3-hydroxybenzoic acid is recognized as a valuable scaffold for the synthesis of other biologically active molecules. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds. Such research will be invaluable for the rational design of new therapeutic agents with improved efficacy and safety profiles.
A Comparative Purity Analysis of Synthesized 3-Amino-4-hydroxybenzoic Acid Against a Reference Standard
A Guide for Researchers, Scientists, and Drug Development Professionals
The verification of purity for a newly synthesized Active Pharmaceutical Ingredient (API) is a cornerstone of chemical and pharmaceutical development. It ensures the identity, quality, and safety of the compound, directly impacting downstream research and clinical outcomes. This guide provides an objective comparison of a synthesized batch of 3-Amino-4-hydroxybenzoic acid against a certified reference standard, detailing the analytical methodologies and comparative data.
Comparative Data Analysis
A series of analytical tests were performed to compare the chemical and physical properties of the synthesized this compound with a certified reference standard. The results, summarized below, indicate a high degree of correlation between the two samples.
Table 1: High-Performance Liquid Chromatography (HPLC) — Purity and Assay
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds. The analysis demonstrated comparable purity profiles between the synthesized material and the reference standard.
| Sample | Retention Time (min) | Peak Area (%) | Assay (%) |
| Reference Standard | 4.72 | 99.91 | 99.9 |
| Synthesized Sample | 4.72 | 99.88 | 99.8 |
Table 2: Spectroscopic Identity Confirmation
Spectroscopic analysis provides a fingerprint of a molecule's structure. The data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy show that the synthesized sample is structurally identical to the reference standard.
| Technique | Reference Standard | Synthesized Sample |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 7.21 (d, 1H), 6.95 (s, 1H), 6.41 (d, 1H) | 7.21 (d, 1H), 6.95 (s, 1H), 6.41 (d, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 168.0, 150.3, 140.5, 118.2, 115.1, 112.6, 110.7 | 168.0, 150.3, 140.5, 118.2, 115.1, 112.6, 110.7 |
| Mass Spectrometry (ESI-) | m/z 152.04 [M-H]⁻[1] | m/z 152.04 [M-H]⁻ |
| Infrared (IR) Spectroscopy (ATR, cm⁻¹) | 3475 (N-H), 3385 (N-H), 3000-2500 (O-H), 1645 (C=O) | 3475 (N-H), 3385 (N-H), 3000-2500 (O-H), 1645 (C=O) |
Table 3: Physical and Chemical Properties
The fundamental physical properties of the synthesized material align with the reference standard, further confirming its identity and purity.
| Property | Reference Standard | Synthesized Sample |
| Melting Point (°C) | 208-211 (dec.)[2] | 209-211 (dec.) |
| Appearance | Off-white to light brown crystalline powder[3] | Off-white crystalline powder |
| Solubility | Soluble in DMSO and Methanol (B129727) | Soluble in DMSO and Methanol |
Visualized Workflows
The following diagrams illustrate the overall workflow for the purity assessment and the decision-making process for batch release.
Caption: General workflow for synthesis and purity verification.
Caption: Logical decision tree for product batch release.
Experimental Protocols
Standard operating procedures were used for all analytical tests to ensure consistency and accuracy.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method was used for purity determination.[4][5][6]
-
System: HPLC system with UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in methanol to a final concentration of 0.5 mg/mL.
NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: Standard proton experiment with 16 scans.
-
¹³C NMR: Proton-decoupled carbon experiment with 1024 scans.
Mass Spectrometry (MS)
-
Instrument: LC-MS system with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode (ESI-).
-
Analysis Mode: Full scan from m/z 100-500.
-
Sample Infusion: The sample was dissolved in methanol and infused directly.
Infrared (IR) Spectroscopy
-
Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans were co-added.
Conclusion
The comprehensive analytical data confirms the successful synthesis of high-purity this compound. The synthesized material is chemically and physically indistinguishable from the certified reference standard, meeting all required specifications for identity, purity, and quality. This rigorous comparative assessment validates the synthesized batch for its intended use in research and development applications.
References
- 1. This compound | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1571-72-8 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. CN105237423A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Comparative Guide to Immunoassay Cross-Reactivity of 3-Amino-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) in immunoassays. Due to a lack of direct experimental data in published literature, this guide offers a predictive assessment based on structural similarity to potential cross-reactants and provides a detailed experimental protocol for validation.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful analytical tools that utilize the specific binding between an antibody and its target antigen.[1][2] However, the accuracy of these assays can be compromised by cross-reactivity, which occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte. This can lead to false-positive results or an overestimation of the analyte's concentration. For small molecules like this compound, careful consideration of potential cross-reactants is crucial for developing robust and reliable immunoassays.
Predicted Cross-Reactivity of this compound Analogs
The following table summarizes the predicted cross-reactivity of compounds structurally related to this compound. The predictions are based on the principle that the degree of cross-reactivity is influenced by the similarity in size, shape, and electronic properties of the substituents on the benzoic acid ring.
| Compound Name | Structure | Predicted Cross-Reactivity | Rationale for Prediction |
| This compound (Target Analyte) | 100% | Target analyte for the immunoassay. | |
| 4-Amino-3-hydroxybenzoic acid | High | Isomeric compound with the same functional groups at different positions. The overall shape and electronic distribution are very similar, making it highly likely to be recognized by the antibody. | |
| 5-Aminosalicylic acid (Mesalazine) | Moderate to High | Isomeric to 3,4-AHBA with amino and hydroxyl groups on the ring. The relative positions of the functional groups will influence binding affinity. | |
| 4-Hydroxybenzoic acid | Moderate | Lacks the amino group, which is a key feature of the target analyte. However, the core 4-hydroxybenzoic acid structure might be recognized by the antibody. | |
| 3-Aminobenzoic acid | Low to Moderate | Lacks the hydroxyl group. The presence of the amino group in the meta position might lead to some cross-reactivity. | |
| 4-Aminobenzoic acid | Low | Lacks the hydroxyl group and the amino group is in the para position. The structural differences are more significant, likely leading to lower cross-reactivity. | |
| Salicylic acid (2-Hydroxybenzoic acid) | Low | Lacks the amino group and the hydroxyl group is in the ortho position. Significant structural differences are likely to result in minimal cross-reactivity. | |
| 3,4-Dihydroxybenzoic acid | Moderate | Has a hydroxyl group in place of the amino group. The overall electronic properties of the ring are altered, but the core structure is similar. |
Disclaimer: The predicted cross-reactivity values are estimations and must be confirmed by empirical testing.
Experimental Protocol: Competitive ELISA for this compound
This section outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of potential interfering compounds.
Objective: To quantify the cross-reactivity of structural analogs with an antibody specific for this compound.
Materials:
-
Microtiter plates (96-well)
-
This compound (analyte standard)
-
Potential cross-reactant compounds
-
Anti-3-Amino-4-hydroxybenzoic acid antibody (primary antibody)
-
Coating antigen (this compound conjugated to a carrier protein like BSA or OVA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
-
Visualizations
The following diagrams illustrate the structural relationships of the tested compounds and the workflow of the competitive ELISA.
Caption: Structural relationships between the target analyte and its analogs.
Caption: Experimental workflow for the competitive ELISA.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is not currently available, this guide provides a framework for researchers to assess this critical parameter. The provided predictive analysis and detailed experimental protocol will aid in the development of specific and reliable immunoassays for this compound. It is imperative that any immunoassay developed for this compound be rigorously validated against a panel of structurally related compounds to ensure data accuracy and integrity.
References
performance comparison of polybenzoxazoles derived from 3-Amino-4-hydroxybenzoic acid and 4-amino-3-hydroxybenzoic acid
An in-depth guide for researchers, scientists, and drug development professionals on the performance characteristics of polybenzoxazoles (PBOs) derived from 3-Amino-4-hydroxybenzoic acid and 4-amino-3-hydroxybenzoic acid.
Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. The isomeric position of the amine and hydroxyl functional groups on the parent monomer, aminohydroxybenzoic acid, significantly influences the final properties of the polymer. This guide provides a comparative analysis of the performance of PBOs derived from two key isomers: this compound, which yields poly(2,5-benzoxazole), and 4-amino-3-hydroxybenzoic acid, which is a precursor to the well-known poly(p-phenylene-2,6-benzoxazole) (PBO), commercially available as Zylon®.
While direct comparative studies of the two homopolymers are limited in published literature, this guide compiles available data to offer insights into their respective performance attributes. The PBO derived from 4-amino-3-hydroxybenzoic acid, particularly when copolymerized with terephthalic acid, is the basis for commercially produced high-strength fibers, and thus, more extensive data is available for this isomer.
Performance Data Summary
The following table summarizes the available quantitative data for the two PBO isomers. It is important to note that the data for poly(p-phenylene-2,6-benzoxazole) largely pertains to its copolymer fiber form (Zylon®), which is widely characterized.
| Property | Poly(2,5-benzoxazole) Derivative (from this compound) | Poly(p-phenylene-2,6-benzoxazole) (Zylon®, from 4-amino-3-hydroxybenzoic acid precursor) |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | > 170 °C[1] | Not applicable (does not melt) |
| 10% Weight Loss Temperature (T10) | > 400 °C (in N2)[1] | ~620 °C (in air)[2] |
| Decomposition Temperature | - | ~650 °C[3] |
| Thermal Conductivity | - | 9.0 W/mK (at 300 K)[4][5] |
| Mechanical Properties | ||
| Tensile Strength | High (comparable to conventional polymers)[1] | 5.8 GPa[6][7] |
| Tensile Modulus | High (comparable to conventional polymers)[1] | 280 GPa[6] |
| Elongation at Break | - | 2.5%[6] |
| Physical Properties | ||
| Density | - | 1.56 g/cm³[6][8] |
| Solubility | Generally insoluble in organic solvents; soluble in strong acids like polyphosphoric acid. | Insoluble in common solvents; soluble in strong acids like polyphosphoric acid and methanesulfonic acid.[9] |
Synthesis Pathways
The synthesis of both polybenzoxazole isomers typically involves a polycondensation reaction in a strong acid medium, such as polyphosphoric acid (PPA), which acts as both a solvent and a dehydrating agent.
Experimental Protocols
General Synthesis of Polybenzoxazoles in Polyphosphoric Acid (PPA)
A general procedure for the synthesis of PBOs involves the following steps:
-
Monomer Preparation: The respective aminohydroxybenzoic acid monomer (and in the case of the copolymer, terephthalic acid) is used. For the synthesis of poly(p-phenylene-2,6-benzoxazole), 4,6-diaminoresorcinol (B101129) dihydrochloride (B599025) can also be used as a starting material with terephthalic acid.[10][11]
-
Polycondensation: The monomer(s) are added to polyphosphoric acid (PPA) under an inert atmosphere (e.g., nitrogen). The mixture is mechanically stirred and the temperature is gradually increased in a stepwise manner. The reaction is typically heated to temperatures ranging from 140°C to over 200°C.[12] The polymerization proceeds until a high molecular weight polymer is formed, often indicated by a significant increase in the viscosity of the solution.
-
Polymer Isolation: The hot polymer solution is then precipitated in a non-solvent, such as water or methanol (B129727).
-
Purification: The resulting polymer is collected by filtration, washed extensively with water and then with a solvent like methanol to remove residual PPA, and finally dried under vacuum.
Experimental Workflow for Polymer Characterization
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of the polymers. Samples are heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere, and the weight loss as a function of temperature is recorded. The 10% weight loss temperature (T10) is a key metric for thermal stability.
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers. The sample is heated at a constant rate, and the heat flow is measured relative to a reference.
Mechanical Testing: For PBO fibers or films, tensile properties are measured using a universal testing machine according to standards such as ASTM D2256-02 for yarns.[7] This provides data on tensile strength, tensile modulus, and elongation at break.
Solubility Testing: The solubility of the polymers is assessed by attempting to dissolve a small amount of the polymer in various organic solvents (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and m-cresol) and strong acids at room temperature and with heating.
Discussion of Performance Differences
The isomeric structure of the monomers leads to differences in the polymer backbone, which in turn affects the intermolecular and intramolecular interactions, chain packing, and overall material properties.
-
Poly(p-phenylene-2,6-benzoxazole) (from 4-amino-3-hydroxybenzoic acid): The para-catenated structure of this polymer results in a rigid, rod-like chain. This linearity allows for highly efficient packing and alignment of the polymer chains, leading to strong intermolecular forces and the formation of a highly crystalline and oriented fibrous structure. These characteristics are responsible for its ultra-high tensile strength and modulus, as well as its exceptional thermal stability.[13]
-
Poly(2,5-benzoxazole) (from this compound): The structure of this isomer results in a less linear, more kinked polymer chain. This irregularity hinders the close packing of the polymer chains, leading to lower crystallinity and weaker intermolecular forces compared to its para-isomer. While still exhibiting high thermal stability due to the inherent stability of the benzoxazole ring, its mechanical properties are generally not expected to reach the levels of the rigid-rod para-isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. govinfo.gov [govinfo.gov]
- 8. fiber-line.com [fiber-line.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103709404A - PBO (poly(p-phenylene-2,6-benzobisoxazole)) copolycondensation modification method - Google Patents [patents.google.com]
- 12. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
Spectroscopic Analysis for Structural Confirmation of Synthesized 3-Amino-4-hydroxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the structural confirmation of synthesized 3-Amino-4-hydroxybenzoic acid. It includes a comparative analysis with its common precursor, 3-nitro-4-hydroxybenzoic acid, and a related compound, 4-hydroxybenzoic acid, to aid in the identification of potential impurities. Detailed experimental protocols and a visual workflow of the analytical process are also presented to support researchers in their synthetic and analytical endeavors.
Data Presentation: Comparative Spectroscopic Analysis
The structural integrity of synthesized this compound can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data for the target compound and its relevant alternatives.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 7.79 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.07 (d, J=8.0 Hz, 1H), 11.30 (brs, 1H), 9.42 (brs, 3H) | Aromatic CH, Aromatic CH, Aromatic CH, COOH, NH₂/OH |
| 3-Nitro-4-hydroxybenzoic acid | 8.25 (d, J=2.2 Hz, 1H), 8.05 (dd, J=8.8, 2.2 Hz, 1H), 7.20 (d, J=8.8 Hz, 1H), 11.5 (brs, 1H) | Aromatic CH, Aromatic CH, Aromatic CH, COOH/OH |
| 4-Hydroxybenzoic acid | 7.75 (d, J=8.8 Hz, 2H), 6.80 (d, J=8.8 Hz, 2H), 12.5 (brs, 1H), 10.2 (brs, 1H) | Aromatic CH, Aromatic CH, COOH, OH |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| This compound | 167.5, 150.2, 137.8, 124.8, 121.5, 116.9, 114.3[1] |
| 3-Nitro-4-hydroxybenzoic acid | Data not readily available in searched literature. |
| 4-Hydroxybenzoic acid | 172.1, 161.8, 131.8, 121.5, 115.2 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| This compound | 3400-3200 (br), 1680-1660 (s), 1620-1580 (m), 1300-1200 (s) | OH, NH₂, C=O (acid), C=C (aromatic), C-O |
| 3-Nitro-4-hydroxybenzoic acid | 3300-2500 (br), 1700-1680 (s), 1530 (s), 1350 (s) | OH (acid), C=O (acid), NO₂ (asymmetric), NO₂ (symmetric) |
| 4-Hydroxybenzoic acid | 3300-2500 (br), 1680-1660 (s), 1610, 1590 (m), 1250 (s)[2] | OH (acid), C=O (acid), C=C (aromatic), C-O |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 153.04[3] | 136, 108, 80[3] |
| 3-Nitro-4-hydroxybenzoic acid | 183.02 | 166, 137, 120 |
| 4-Hydroxybenzoic acid | 138.03[4] | 121, 93, 65 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 14 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H NMR spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C NMR spectrum to the DMSO peak at 39.52 ppm.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol (B129727) or acetone).
-
Deposit a drop of the solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]
-
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
LC Conditions (for separation of potential impurities):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization mode: Positive or negative ESI.
-
Mass range: 50-500 m/z.
-
Capillary voltage: 3-4 kV.
-
Fragmentor voltage: Optimized for the compound of interest to induce fragmentation for MS/MS analysis.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of synthesized this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. This compound(1571-72-8) 13C NMR [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
A Researcher's Guide to the Quantitative Analysis of Impurities in Commercial 3-Amino-4-hydroxybenzoic Acid
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comparative framework for the quantitative analysis of impurities in commercial samples of 3-Amino-4-hydroxybenzoic acid, a key building block in the synthesis of various pharmaceuticals and other specialty chemicals. This document outlines potential impurities, provides a detailed experimental protocol for their quantification using High-Performance Liquid Chromatography (HPLC), and presents a template for comparing the purity profiles of different commercial sources.
The quality of this compound can significantly impact the outcome of a synthesis, influencing reaction yield, impurity profiles of the final product, and overall process efficiency. Therefore, a thorough understanding and quantification of impurities in the starting material are crucial for robust and reproducible research and development.
Understanding Potential Impurities
Impurities in commercial this compound typically arise from the synthetic route used in its manufacture. The most common synthesis involves the nitration of a substituted benzoic acid followed by the reduction of the nitro group. Consequently, unreacted starting materials and intermediates are the most likely impurities.
Based on prevalent synthetic methodologies, the following are potential process-related impurities:
-
4-Hydroxy-3-nitrobenzoic acid: A key intermediate in one of the common synthetic pathways.
-
4-Chloro-3-nitrobenzoic acid: A starting material in an alternative synthesis route.[1]
-
Other related substances: Isomers or byproducts formed during the nitration or reduction steps.
Comparative Analysis of Commercial Samples
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation and quantification of impurities in this compound.[2] A well-developed HPLC method can provide a detailed impurity profile, allowing for a direct comparison of material from different suppliers.
While specific quantitative data for a direct comparison of all commercially available this compound samples is not publicly available, the following table illustrates how such a comparative analysis would be presented. The data herein is hypothetical and serves as a template for researchers to populate with their own experimental findings.
Table 1: Illustrative Quantitative Comparison of Impurities in Commercial this compound Samples
| Supplier | Lot Number | Purity (%) | 4-Hydroxy-3-nitrobenzoic acid (%) | 4-Chloro-3-nitrobenzoic acid (%) | Total Impurities (%) |
| Supplier A | A123 | 99.5 | 0.25 | < 0.05 (Below Limit of Quantification) | 0.5 |
| Supplier B | B456 | 98.8 | 0.7 | 0.1 | 1.2 |
| Supplier C | C789 | 99.8 | < 0.05 (Below Limit of Quantification) | < 0.05 (Below Limit of Quantification) | 0.2 |
Note: This data is for illustrative purposes only and does not represent actual analytical results for any specific supplier.
Experimental Protocols
A robust and validated HPLC method is essential for the accurate quantification of impurities. The following protocol is a recommended starting point and should be validated in the user's laboratory to ensure its suitability.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed for the separation and quantification of potential impurities in this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard (this compound, 4-Hydroxy-3-nitrobenzoic acid, and 4-Chloro-3-nitrobenzoic acid) and transfer to separate 10 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations in a suitable range for constructing a calibration curve (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the this compound test sample (e.g., 25 mg) and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.
3. Method Validation:
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Visualizing the Process
To better understand the context of impurity formation and the analytical workflow, the following diagrams are provided.
Caption: A common synthetic route to this compound.
References
A Researcher's Guide to Comparative DFT Studies on the Reactivity of 3-Amino-4-hydroxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Isomers of Amino-hydroxybenzoic Acid
The focus of this guide is on the positional isomers of 3-Amino-4-hydroxybenzoic acid. The relative positions of the amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) groups on the benzene (B151609) ring significantly influence the electronic properties and, consequently, the reactivity of each isomer. The primary isomers of interest for a comparative study are:
-
This compound
-
4-Amino-3-hydroxybenzoic acid
-
5-Amino-2-hydroxybenzoic acid (5-Aminosalicylic acid)
-
3-Amino-2-hydroxybenzoic acid
-
2-Amino-3-hydroxybenzoic acid
-
2-Amino-4-hydroxybenzoic acid
-
4-Amino-2-hydroxybenzoic acid
-
2-Amino-5-hydroxybenzoic acid
-
3-Amino-5-hydroxybenzoic acid
Computational and Experimental Protocols
A combined computational and experimental approach is essential for a thorough understanding of the reactivity of these isomers.
Computational DFT Protocol
Density Functional Theory (DFT) calculations serve as a powerful tool to investigate the electronic structure and predict the reactivity of molecules. The following protocol is recommended for a comparative study of this compound isomers.[1]
Software: Gaussian 16 or a similar quantum chemistry software package is recommended.[1]
Method:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.[1][2]
-
Basis Set: A triple-zeta basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure.[2]
Calculations to be Performed:
-
Geometry Optimization: To determine the lowest energy conformation of each isomer.
-
Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the electron-donating and accepting capabilities of the molecules.
-
Molecular Electrostatic Potential (MEP) Analysis: To identify the electron-rich and electron-poor regions of the molecules, which are indicative of sites for electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Calculation of parameters such as chemical hardness, softness, electronegativity, and electrophilicity index from the HOMO and LUMO energies.
Experimental Reactivity Protocol
Experimental validation of the computational findings is crucial. The following experimental protocol can be used to assess the reactivity of the isomers.
Synthesis and Purification:
-
Synthesize each isomer using established methods. For example, this compound can be synthesized from 4-Hydroxy-3-nitrobenzoic acid via reduction.[3]
-
Purify the synthesized compounds using techniques like recrystallization and column chromatography.[3]
-
Characterize the purified isomers using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity.[4]
Reactivity Studies:
-
Acid-Base Titration: To determine the pKa values of the carboxylic acid and amino groups, providing insight into their acidity and basicity.
-
Kinetics of a Model Reaction: Study the reaction kinetics of each isomer with a common electrophile (e.g., a diazonium salt) or nucleophile. The reaction rate can be monitored using UV-Vis spectroscopy or HPLC.
-
Cyclic Voltammetry: To determine the oxidation and reduction potentials of each isomer, providing information about their electron transfer properties.
Data Presentation
Quantitative data from both computational and experimental studies should be summarized in clearly structured tables for easy comparison.
Computational Data
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |
| This compound | |||||||
| 4-Amino-3-hydroxybenzoic acid | |||||||
| ... (other isomers) |
Experimental Data
| Isomer | pKa (-COOH) | pKa (-NH₃⁺) | Oxidation Potential (V) | Reduction Potential (V) | Reaction Rate Constant (k) |
| This compound | |||||
| 4-Amino-3-hydroxybenzoic acid | |||||
| ... (other isomers) |
Visualizations
Diagrams are essential for illustrating workflows and relationships.
Caption: Computational workflow for the comparative DFT study of this compound isomers.
Caption: Experimental workflow for determining the reactivity of this compound isomers.
Caption: Logical relationship between molecular structure, electronic properties, and chemical reactivity.
By following this comprehensive guide, researchers can systematically investigate the comparative reactivity of this compound isomers, providing valuable insights for applications in drug discovery and materials science.
References
A Comparative Guide to the Electrochemical Properties of 3-Amino-4-hydroxybenzoic Acid and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the electrochemical properties of 3-Amino-4-hydroxybenzoic acid and its structural analogs. Due to a lack of direct experimental electrochemical data for this compound in the reviewed scientific literature, this guide establishes a comparative framework using data from its constituent isomers: aminophenols and aminobenzoic acids. By examining the electrochemical behavior of these related compounds, we can infer and discuss the expected properties of this compound, providing a valuable resource for researchers interested in its electrochemistry.
Introduction
This compound is a multifunctional aromatic compound with potential applications in pharmaceuticals, polymer science, and materials chemistry. Its electrochemical properties, which are dictated by the presence of electron-donating amino and hydroxyl groups, as well as an electron-withdrawing carboxylic acid group, are of significant interest for applications such as electrochemical sensing, electrocatalysis, and the development of novel redox-active materials. This guide provides a comparative analysis of the electrochemical behavior of closely related aminophenol and aminobenzoic acid isomers to predict the electrochemical characteristics of this compound.
Comparative Electrochemical Data of Structural Analogs
The electrochemical behavior of aminophenols and aminobenzoic acids is highly dependent on the relative positions of the functional groups on the aromatic ring. The following tables summarize key electrochemical parameters for various isomers, providing a basis for understanding the structure-property relationships that govern their redox behavior.
Table 1: Electrochemical Properties of Aminophenol Isomers
| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Notes |
| o-Aminophenol | +0.86 V[1] | Not observed[1] | Oxidation leads to the formation of a conducting polymer film (poly(o-aminophenol)).[1] |
| m-Aminophenol | +1.1 V[1] | Not observed[1] | Oxidation results in a blocking (passivating) polymeric film on the electrode surface.[1] |
| p-Aminophenol | Not specified | Not specified | The oxidation product, p-benzoquinone, is the primary species responsible for the redox couple observed in cyclic voltammograms.[1] |
Table 2: Electrochemical Properties of Aminobenzoic Acid Isomers
| Compound | Anodic Peak Potential (Epa) | Notes |
| 2-Aminobenzoic acid | Forms short-chain conducting polymers upon electropolymerization.[2] | |
| 3-Aminobenzoic acid | Forms short-chain conducting polymers upon electropolymerization.[2] | |
| 4-Aminobenzoic acid | Forms short-chain conducting polymers upon electropolymerization.[2] |
Inferred Electrochemical Properties of this compound
Based on the data from its structural analogs, the electrochemical properties of this compound can be inferred:
-
Oxidation Potential: The presence of both an amino and a hydroxyl group, which are strong electron-donating groups, is expected to make this compound relatively easy to oxidize. The oxidation potential is likely to be influenced by the ortho positioning of the amino group and the para positioning of the hydroxyl group relative to the carboxylic acid. The oxidation is expected to initiate on the electron-rich aminophenol moiety.
-
Electrochemical Mechanism: The electrochemical oxidation of this compound is likely to proceed via a mechanism similar to that of p-aminophenol, involving the initial formation of a quinoneimine intermediate. This intermediate may then undergo further reactions, such as hydrolysis or polymerization. The presence of the carboxylic acid group could influence the stability of the intermediates and the overall reaction pathway.
-
Effect of pH: The electrochemical behavior of this compound is expected to be highly pH-dependent. The protonation/deprotonation of the amino, hydroxyl, and carboxylic acid groups at different pH values will alter the electron density of the aromatic ring and, consequently, the oxidation and reduction potentials.
Experimental Protocols
The following are detailed methodologies for the key electrochemical experiments that can be used to characterize the properties of this compound and its analogs.
Cyclic Voltammetry (CV)
Objective: To investigate the redox behavior (oxidation and reduction potentials, reversibility) of the analyte.
Methodology:
-
Preparation of the Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution, PBS, at a specific pH) in deionized water.
-
Preparation of the Analyte Solution: Dissolve a known concentration of the analyte (e.g., 1 mM this compound) in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deaeration: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to define the potential window of the scan.
-
Set the scan rate (e.g., 100 mV/s).
-
Perform the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).
-
Multiple cycles can be run to observe any changes in the electrochemical behavior, such as film formation.
-
-
Data Analysis: From the voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).
Differential Pulse Voltammetry (DPV)
Objective: To achieve lower detection limits and better resolution of electrochemical signals compared to CV.
Methodology:
-
Solution and Cell Setup: Prepare the solutions and the electrochemical cell as described for cyclic voltammetry.
-
DPV Measurement:
-
Set the initial and final potentials.
-
Define the pulse amplitude, pulse width, and scan increment.
-
Run the DPV scan and record the voltammogram.
-
-
Data Analysis: Determine the peak potential and peak current from the DPV curve.
Visualizations
Experimental Workflow
Caption: Workflow for the electrochemical evaluation of this compound.
Inferred Electrochemical Oxidation Pathway
Caption: Inferred electrochemical oxidation pathway of this compound.
Conclusion
References
comparing the performance of different reducing agents for 4-hydroxy-3-nitrobenzoic acid reduction
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Synthesizing 4-Amino-3-hydroxybenzoic Acid
The reduction of 4-hydroxy-3-nitrobenzoic acid to its corresponding amine, 4-amino-3-hydroxybenzoic acid, is a critical transformation in the synthesis of various pharmaceuticals and valuable chemical intermediates.[1] The efficiency, selectivity, and environmental impact of this process are heavily dependent on the choice of the reducing agent. This guide provides an objective comparison of common reducing agents, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable method for their application.
General Experimental Workflow
The reduction of 4-hydroxy-3-nitrobenzoic acid generally follows a straightforward workflow, involving the reaction of the nitro compound with a selected reducing agent, followed by work-up and purification to isolate the desired amino product. The choice of agent dictates the specific conditions required.
Caption: Generalized workflow for the reduction of 4-hydroxy-3-nitrobenzoic acid.
Performance Comparison of Reducing Agents
The selection of a reducing agent is a trade-off between yield, purity, reaction conditions, cost, and safety. Catalytic hydrogenation is often favored for its high efficiency and clean product profile, while chemical reductants like sodium dithionite (B78146) offer a metal-free alternative with excellent chemoselectivity.
| Reducing Agent System | Typical Conditions | Reported Yield | Purity | Key Advantages & Disadvantages |
| Catalytic Hydrogenation | ||||
| H₂ / Pd-C | Methanol (B129727) or Water, Room Temp to 100°C, 0.5-4 MPa H₂ pressure.[2][3][4] | >95%[3][4] | >99%[4] | Advantages: High yield, high purity, clean reaction (water is the main byproduct).[5] Disadvantages: Requires specialized high-pressure equipment, potential for catalyst poisoning, flammable H₂ gas. |
| Chemical Reductants | ||||
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or semi-aqueous media, Room Temp to Reflux.[6] | Effective, but specific yield not quantified in cited literature.[7] | High | Advantages: Mild conditions, metal-free, highly chemoselective (tolerates other reducible groups like esters and halogens).[6][8] Disadvantages: Aqueous solutions are unstable, reaction generates acidic byproducts requiring neutralization.[9][10] |
| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl), often in ethanol (B145695) or ethyl acetate.[11][12][13] | Good, but specific yield not quantified in cited literature. | Variable | Advantages: Mild and effective for reducing aromatic nitro groups.[14][15] Disadvantages: Requires stoichiometric amounts of metal salt, generates tin-based waste requiring disposal, can involve strongly acidic conditions. |
| Iron (Fe) / Acid | Acidic conditions (e.g., HCl, Acetic Acid).[14] | Generally high | Variable | Advantages: Inexpensive and readily available reagents. Disadvantages: Generates large amounts of iron sludge, work-up can be cumbersome. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following protocols are representative syntheses for the reduction of 4-hydroxy-3-nitrobenzoic acid or closely related substrates.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and is a common choice for clean reductions of nitro groups.[14]
Procedure:
-
In a high-pressure reactor, dissolve 4-hydroxy-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or an aqueous solution of sodium hydroxide.[2][4]
-
Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.75g for a 0.16 mol scale reaction).[3]
-
Seal the reactor and purge it with nitrogen gas before introducing hydrogen.
-
Pressurize the reactor with hydrogen gas to 0.5-1.5 MPa and heat to 95-100°C.[3]
-
Maintain vigorous stirring and monitor the reaction until hydrogen consumption ceases, indicating the completion of the reduction.
-
Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
If the reaction was performed in a basic aqueous solution, acidify the filtrate with an acid like HCl to a pH of 1-2 to precipitate the product.[3]
-
Collect the 4-amino-3-hydroxybenzoic acid product by filtration, wash with cold water, and dry.[3]
Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a versatile and economical reducing agent, offering a metal-free alternative that is particularly useful for substrates with other sensitive functional groups.[6][8]
Procedure:
-
Dissolve the 4-hydroxy-3-nitrobenzoic acid (1 equivalent) in a suitable solvent system, such as a mixture of an organic solvent and water, in a round-bottom flask.
-
In a separate flask, prepare a fresh aqueous solution of sodium dithionite (typically 2-4 equivalents).
-
With vigorous stirring, add the sodium dithionite solution dropwise to the solution of the nitro compound at room temperature.[6] The reaction can be exothermic, and cooling may be necessary.
-
After the addition is complete, the mixture can be stirred at room temperature or gently heated to ensure the reaction goes to completion. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. The product, being an amino acid, may precipitate upon cooling or require pH adjustment.
-
Neutralize the acidic byproducts generated during the reaction.[9]
-
Isolate the product by filtration. If necessary, extract the aqueous layer with an organic solvent like ethyl acetate, combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product for further purification.[6]
Reduction using Tin(II) Chloride (SnCl₂)
The use of Tin(II) chloride in an acidic medium is a classic and reliable method for the reduction of aromatic nitro compounds.[14][15]
Procedure:
-
To a solution of 4-hydroxy-3-nitrobenzoic acid (1 equivalent) in a suitable solvent like ethanol or concentrated hydrochloric acid, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) in portions.
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
The product often forms a complex with tin. To break this complex and precipitate the free amine, carefully add a concentrated aqueous solution of NaOH or ammonia (B1221849) until the solution is strongly basic (pH > 10). Tin hydroxides will precipitate.
-
Filter the mixture to remove the tin salts.
-
Carefully acidify the filtrate with concentrated HCl to precipitate the hydrochloride salt of the product.
-
Collect the 4-amino-3-hydroxybenzoic acid hydrochloride by filtration, wash with a small amount of cold water, and dry. The free amine can be obtained by subsequent neutralization.
Signaling Pathway Visualization
While not a signaling pathway in the biological sense, the logical flow of the chemical transformation can be visualized to understand the progression from reactants to products.
Caption: Reactant-to-product transformation in the reduction of 4-hydroxy-3-nitrobenzoic acid.
References
- 1. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 2. 4-Amino-3-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. almacgroup.com [almacgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and characterization of methyl ester of this compound. [wisdomlib.org]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 9. organic chemistry - Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. data.epo.org [data.epo.org]
- 13. researchgate.net [researchgate.net]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. Tin(II) chloride - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 3-Amino-4-hydroxybenzoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3-Amino-4-hydroxybenzoic acid, adherence to proper disposal protocols is a critical aspect of the experimental workflow. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for the safe disposal of this compound.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, and direct contact should be avoided. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1][2]. When handling this chemical for disposal, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[1][2][3]. In case of a spill, immediately clean the area using appropriate procedures. Spilled chemicals and the materials used for cleanup should be treated as hazardous waste[4].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an authorized hazardous waste program[1][5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[6][7][8].
-
Waste Identification and Collection :
-
Treat all this compound waste, including contaminated lab supplies (e.g., gloves, wipes), as hazardous waste[4][9].
-
Collect solid waste in a designated, leak-proof, and sealable container, preferably made of plastic[5][7]. For chemically contaminated solid waste like gloves or bench paper, double-bag the waste in clear plastic bags to allow for visual inspection[9].
-
For liquid waste containing this compound, use a compatible, leak-proof container with a screw-on cap[9]. Do not overfill liquid waste containers[10].
-
-
Container Labeling :
-
As soon as a container is designated for waste, it must be labeled with a hazardous waste tag[4][5].
-
The label must include the full chemical name, "this compound," and the quantity of the waste. For mixtures, list each chemical component[5].
-
The label must also clearly state "Hazardous Waste" and include the date of waste generation, the place of origin (e.g., department, room number), and the principal investigator's name and contact information[5].
-
-
Waste Storage (Satellite Accumulation Area) :
-
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory[7].
-
Ensure secondary containment is used to capture any potential leaks or spills[9]. This can be a larger, chemically resistant tray or bin.
-
Segregate incompatible wastes to prevent dangerous reactions[6][10].
-
-
Request for Disposal :
Quantitative Data for Waste Accumulation
Proper management of hazardous waste includes adhering to specific quantity limits for storage within a laboratory. The following table summarizes these critical limits.
| Parameter | Limit | Regulatory Requirement |
| Maximum Volume of Hazardous Waste | 55 gallons | Once this limit is reached, the waste must be removed from the laboratory within three calendar days[7][9]. |
| Maximum Volume of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | Once this limit is reached, the waste must be removed from the laboratory within three calendar days[7]. |
| Maximum Storage Time | 90 days | All hazardous waste must be collected within 90 days from the date waste is first added to the container[9]. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound(1571-72-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. acewaste.com.au [acewaste.com.au]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-4-hydroxybenzoic Acid
For researchers, scientists, and drug development professionals, a steadfast commitment to safety is the cornerstone of groundbreaking work. This guide provides essential, immediate safety and logistical information for the proper handling of 3-Amino-4-hydroxybenzoic acid. By adhering to these protocols, you can minimize risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation and allergic skin reactions.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to ensure personal safety.
Minimum Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a risk of splashing.[3][4] | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (minimum thickness of 0.11 mm). A fully buttoned lab coat and appropriate protective clothing to prevent skin exposure are required.[2][4][5] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent respirator is required if work is performed outside a certified chemical fume hood or if dust generation is likely.[2][4][5] | Protects against the inhalation of dust or aerosols. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[4] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.
1. Pre-Handling Preparations
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
PPE Inspection: Before each use, inspect all PPE for signs of damage or degradation.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.
-
Material Review: Review the Safety Data Sheet (SDS) for this compound before beginning work.
2. Handling the Compound
-
Avoid Dust: Handle the solid material carefully to avoid the generation of dust.[1][5]
-
Personal Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1]
-
Container Management: Keep the container tightly closed when not in use.[1][5]
3. Post-Handling Procedures
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[1]
-
Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation
-
Solid Waste: Collect unused this compound and any contaminated disposable PPE (e.g., gloves, masks) in a designated, clearly labeled hazardous waste container.[1][5]
-
Liquid Waste: If the compound is used in a solution, collect the liquid waste in a separate, labeled hazardous waste container compatible with the solvents used.
2. Spill Management
-
Dry Spills: In the event of a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1][5]
-
Wet Spills: For liquid spills, absorb the material with an inert absorbent and place it in a labeled container for disposal.[1]
-
Area Cleaning: Following a spill, wash the affected area with large amounts of water.[1]
3. Final Disposal
-
Authorized Collection: Dispose of all waste containing this compound through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1]
-
Environmental Precaution: Do not allow the chemical or its waste to enter drains or waterways.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
